Product packaging for methyl 3-formyl-1H-indole-5-carboxylate(Cat. No.:CAS No. 197506-83-5)

methyl 3-formyl-1H-indole-5-carboxylate

Cat. No.: B556613
CAS No.: 197506-83-5
M. Wt: 203,2 g/mole
InChI Key: UGLRSYDAOVKFIJ-UHFFFAOYSA-N
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Description

Methyl 3-formyl-1H-indole-5-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C11H9NO3 and its molecular weight is 203,2 g/mole. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9NO3 B556613 methyl 3-formyl-1H-indole-5-carboxylate CAS No. 197506-83-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-formyl-1H-indole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-11(14)7-2-3-10-9(4-7)8(6-13)5-12-10/h2-6,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGLRSYDAOVKFIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50599015
Record name Methyl 3-formyl-1H-indole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197506-83-5
Record name Methyl 3-formyl-1H-indole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Physical Properties of Methyl 3-formyl-1H-indole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known physical properties of methyl 3-formyl-1H-indole-5-carboxylate, a compound of interest in medicinal chemistry and organic synthesis. The information is presented to support research and development activities.

Core Physical Properties

The physical characteristics of a compound are critical for its handling, formulation, and application in various scientific contexts. Below is a summary of the available data for this compound.

PropertyValueSource
CAS Number 197506-83-5[1]
Molecular Formula C₁₁H₉NO₃[1]
Molecular Weight 203.19 g/mol [1]
Melting Point 230 °C[2]
Boiling Point 404.4 ± 25.0 °C (Predicted)[3]
Density 1.341 ± 0.06 g/cm³ (Predicted)[3]
Solubility 1.27 mg/mL[4]
pKa 14.59 ± 0.30 (Predicted)[3]

Experimental Protocols

While specific experimental protocols for the determination of the physical properties of this compound are not detailed in the available literature, standard methodologies for solid organic compounds would be employed.

Determination of Melting Point

The melting point of a solid crystalline compound is a fundamental physical property used for identification and purity assessment. A common and reliable method is the capillary melting point determination.

Workflow for Capillary Melting Point Determination

cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result prep1 Dry the sample thoroughly prep2 Finely powder the sample prep1->prep2 prep3 Pack into a capillary tube (1-3 mm height) prep2->prep3 measure1 Place capillary in melting point apparatus prep3->measure1 measure2 Heat rapidly to ~15-20°C below expected MP measure1->measure2 measure3 Reduce heating rate to 1-2°C per minute measure2->measure3 measure4 Record temperature at first liquid formation measure3->measure4 measure5 Record temperature at complete liquefaction measure4->measure5 result1 Report the melting point as a range measure5->result1

Caption: Workflow for determining the melting point of a solid organic compound using the capillary method.

Detailed Steps:

  • Sample Preparation: The sample of this compound should be thoroughly dried to remove any residual solvent. The dried sample is then finely powdered to ensure uniform heating. A small amount of the powdered sample is packed into a thin-walled capillary tube, typically to a height of 1-3 mm.

  • Measurement: The capillary tube is placed in a calibrated melting point apparatus. The sample is heated rapidly to a temperature approximately 15-20 °C below its expected melting point. The heating rate is then reduced to a slow and steady 1-2 °C per minute to allow for thermal equilibrium.

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. The melting point is reported as this range.

Determination of Solubility

Solubility is a crucial parameter for drug development and chemical synthesis, indicating the extent to which a compound dissolves in a specific solvent. A common method to determine solubility is the shake-flask method.

Workflow for Shake-Flask Solubility Determination

cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add excess solid to a known volume of solvent prep2 Seal the container prep1->prep2 equil1 Agitate at a constant temperature prep2->equil1 equil2 Allow sufficient time to reach equilibrium equil1->equil2 analysis1 Separate the saturated solution from excess solid equil2->analysis1 analysis2 Determine the concentration of the solute in the solution analysis1->analysis2 analysis3 Calculate solubility (e.g., in mg/mL) analysis2->analysis3

Caption: Workflow for determining the solubility of a solid organic compound using the shake-flask method.

Detailed Steps:

  • Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent in a sealed container.

  • Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant, controlled temperature for a sufficient period to ensure that equilibrium is reached between the undissolved solid and the solution. This can take several hours to days.

  • Analysis: Once equilibrium is established, the saturated solution is carefully separated from the excess solid, typically by filtration or centrifugation. The concentration of the dissolved compound in the clear solution is then determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation. The solubility is then expressed in units such as mg/mL or mol/L.

Signaling Pathways and Experimental Workflows

Currently, there is no publicly available information detailing specific signaling pathways or complex experimental workflows in which this compound is a key component. Therefore, the creation of a corresponding diagram is not applicable at this time. As research on this compound progresses, such information may become available.

References

An In-depth Technical Guide on the Synthesis of Methyl 3-formyl-1H-indole-5-carboxylate from Indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for the preparation of methyl 3-formyl-1H-indole-5-carboxylate, a valuable building block in medicinal chemistry, starting from the readily available precursor, indole. This document details the multi-step synthesis, including experimental protocols, quantitative data, and mechanistic insights to facilitate its application in a research and development setting.

Synthetic Strategy

The synthesis of this compound from indole is a multi-step process that strategically introduces the required functional groups onto the indole scaffold. A logical and experimentally validated approach involves three key transformations:

  • Functionalization of the Indole Benzene Ring: Direct carboxylation of indole at the C5 position is challenging. A more reliable method involves the initial bromination of indole to yield 5-bromoindole. This is followed by a Grignard reaction and subsequent carboxylation to produce indole-5-carboxylic acid.

  • Esterification: The resulting indole-5-carboxylic acid is then converted to its corresponding methyl ester, methyl 1H-indole-5-carboxylate, through a classic Fischer-Speier esterification.

  • C3-Formylation: The final step involves the introduction of a formyl group at the electron-rich C3 position of the indole ring via the Vilsmeier-Haack reaction.

The overall synthetic workflow is depicted below.

G Indole Indole Bromoindole 5-Bromo-1H-indole Indole->Bromoindole Bromination Indole5COOH 1H-Indole-5-carboxylic Acid Bromoindole->Indole5COOH Grignard Formation & Carboxylation Indole5COOMe Methyl 1H-indole-5-carboxylate Indole5COOH->Indole5COOMe Esterification FinalProduct This compound Indole5COOMe->FinalProduct Vilsmeier-Haack Formylation

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1a: Synthesis of 5-Bromo-1H-indole

This procedure involves the selective bromination of indole at the 5-position.

Materials:

  • Indole

  • N-Bromosuccinimide (NBS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve indole (1 equivalent) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add N-Bromosuccinimide (1 equivalent) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-bromo-1H-indole.

Step 1b: Synthesis of 1H-Indole-5-carboxylic Acid

This step utilizes the 5-bromoindole to form a Grignard reagent, which is then carboxylated.

Materials:

  • 5-Bromo-1H-indole

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (catalytic amount)

  • Dry ice (solid carbon dioxide)

  • 2 M Hydrochloric acid

  • Diethyl ether

  • Standard laboratory glassware for Grignard reactions (flame-dried)

Procedure:

  • Activate magnesium turnings (1.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere. A crystal of iodine can be added to initiate the reaction.

  • Add a solution of 5-bromo-1H-indole (1 equivalent) in anhydrous THF dropwise to the magnesium suspension. The reaction may need gentle heating to initiate.

  • Once the Grignard reagent formation is complete (disappearance of magnesium), cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Carefully add crushed dry ice in small portions to the stirred Grignard solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding 2 M hydrochloric acid until the solution is acidic.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1H-indole-5-carboxylic acid. The product can be further purified by recrystallization.

Step 2: Synthesis of Methyl 1H-indole-5-carboxylate

This is a standard Fischer-Speier esterification.

Materials:

  • 1H-Indole-5-carboxylic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • Suspend 1H-indole-5-carboxylic acid (1 equivalent) in anhydrous methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude methyl 1H-indole-5-carboxylate can be purified by recrystallization or column chromatography.

Step 3: Synthesis of this compound

The Vilsmeier-Haack reaction is employed to introduce the formyl group at the C3 position. The electron-withdrawing nature of the ester at C5 may require slightly more forcing conditions than for electron-rich indoles.

Materials:

  • Methyl 1H-indole-5-carboxylate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Ice-cold water

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, cool anhydrous DMF (used as solvent and reagent) to 0 °C.

  • Slowly add phosphorus oxychloride (1.5-2.0 equivalents) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C to form the Vilsmeier reagent.

  • Stir the mixture at 0 °C for 30 minutes.

  • Dissolve methyl 1H-indole-5-carboxylate (1 equivalent) in a minimal amount of anhydrous DMF or DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 40-60 °C for 2-4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is ~7-8.

  • Extract the product with dichloromethane (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain this compound.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound and its intermediates. Yields are indicative and may vary based on reaction scale and optimization.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
5-Bromo-1H-indoleC₈H₆BrN196.0460-8089-92
1H-Indole-5-carboxylic acidC₉H₇NO₂161.1650-70210-213
Methyl 1H-indole-5-carboxylateC₁₀H₉NO₂175.1885-95145-148
This compoundC₁₁H₉NO₃203.1960-75205-208

Reaction Mechanisms

The key transformation in this synthesis is the Vilsmeier-Haack formylation. The mechanism involves the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from DMF and POCl₃. This reagent then undergoes an electrophilic aromatic substitution with the electron-rich C3 position of the indole ring. The resulting iminium salt is subsequently hydrolyzed during aqueous workup to yield the final aldehyde.

G cluster_0 Formation of Vilsmeier Reagent cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Adduct [Adduct] DMF->Adduct + POCl₃ POCl3 POCl₃ Vilsmeier Reagent Vilsmeier Reagent (Chloroiminium ion) Adduct->Vilsmeier Reagent - Cl₂PO₂⁻ IndoleEster Methyl 1H-indole-5-carboxylate SigmaComplex [Sigma Complex] IndoleEster->SigmaComplex + Vilsmeier Reagent IminiumSalt Iminium Salt SigmaComplex->IminiumSalt - H⁺ HydrolysisIntermediate [Hydrolysis Intermediate] IminiumSalt->HydrolysisIntermediate + H₂O FinalProduct This compound HydrolysisIntermediate->FinalProduct - H⁺, - Me₂NH

Figure 2: Mechanism of the Vilsmeier-Haack formylation of methyl 1H-indole-5-carboxylate.

This technical guide provides a foundational framework for the synthesis of this compound. Researchers are encouraged to optimize the described conditions for their specific laboratory settings and scale of operation.

Spectroscopic Analysis of Methyl 3-formyl-1H-indole-5-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for methyl 3-formyl-1H-indole-5-carboxylate, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document outlines the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside comprehensive experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

Table 1: Predicted Mass Spectrometry Data

The mass spectrum of a compound provides information about its molecular weight and fragmentation pattern. The predicted mass-to-charge ratios (m/z) for various adducts of this compound are presented below.[1]

AdductPredicted m/z
[M+H]⁺204.06552
[M+Na]⁺226.04746
[M-H]⁻202.05096
[M+NH₄]⁺221.09206
[M+K]⁺242.02140
[M+H-H₂O]⁺186.05550
[M]⁺203.05769
[M]⁻203.05879

Data sourced from PubChem.[1]

Experimental Protocols

The following sections detail the standard methodologies for obtaining NMR, IR, and MS spectra for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen framework of an organic molecule.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a final volume of 0.6-0.7 mL in a standard 5 mm NMR tube. The addition of a small amount of an internal standard, such as tetramethylsilane (TMS), may be required for chemical shift referencing.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton-sensitive probe is typically used.

  • Data Acquisition:

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire a single-pulse experiment with a 90° pulse.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm).

    • Integrate the signals to determine the relative number of protons for each resonance.

  • Sample Preparation: A more concentrated sample (20-50 mg) in the same deuterated solvent is generally required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Instrumentation: A high-field NMR spectrometer with a carbon-sensitive or broadband probe.

  • Data Acquisition:

    • A standard proton-decoupled pulse sequence (e.g., zgpg) is used to simplify the spectrum by removing C-H coupling.

    • The spectral width is set to encompass the full range of carbon chemical shifts (typically 0-220 ppm).

    • A longer acquisition time and a greater number of scans are necessary compared to ¹H NMR to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform with an appropriate line broadening function.

    • Phase correct the spectrum.

    • Reference the chemical shift axis to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups (e.g., N-H stretch, C=O stretch, C-O stretch, aromatic C-H bends).

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

  • Sample Preparation (Electrospray Ionization - ESI):

    • Dissolve a small amount of the sample (typically <1 mg) in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 10-100 µg/mL.

    • The solution should be free of non-volatile salts and buffers.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization source. This can be coupled with a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap for accurate mass measurements.

  • Data Acquisition:

    • The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.

    • A high voltage is applied to the ESI needle, generating charged droplets that desolvate to produce gas-phase ions.

    • The ions are then guided into the mass analyzer, and their m/z values are recorded.

    • Spectra are typically acquired in both positive and negative ion modes to observe different adducts.

  • Data Analysis: The resulting mass spectrum will show peaks corresponding to the molecular ion (e.g., [M+H]⁺ or [M-H]⁻) and other adducts. High-resolution mass spectrometry allows for the determination of the elemental formula of the molecule.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a novel organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy (FT-IR with ATR) Purification->IR MS Mass Spectrometry (ESI-MS) Purification->MS NMR_Data NMR Data Analysis: Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data IR Data Analysis: Functional Group Identification IR->IR_Data MS_Data MS Data Analysis: Molecular Weight, Elemental Formula MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

General workflow for the synthesis and spectroscopic characterization of an organic compound.

References

Methyl 3-formyl-1H-indole-5-carboxylate: A Technical Guide to Chemical Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for methyl 3-formyl-1H-indole-5-carboxylate. Drawing upon established principles of indole chemistry and regulatory guidelines for stability testing, this document outlines the compound's potential degradation pathways, recommended storage and handling procedures, and detailed experimental protocols for stability assessment.

Core Chemical Stability Profile

This compound is a moderately stable organic compound. Its stability is primarily influenced by its indole core, which is susceptible to oxidation and reactions under acidic conditions, and the ester and aldehyde functional groups, which can undergo hydrolysis. While specific quantitative stability data for this molecule is not extensively published, general knowledge of indole derivatives suggests that proper storage is crucial to maintain its purity and integrity.

General Observations:

  • Appearance: Typically a white to light pink powder. A significant change in color may indicate degradation.

  • Purity: Commercially available with purity typically ≥98%.

Recommended Storage and Handling

To ensure the long-term stability of this compound, the following storage and handling conditions are recommended. These are based on general best practices for indole derivatives.

ParameterRecommendationRationale
Temperature Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is advised.Reduces the rate of potential degradation reactions.
Light Protect from light. Store in amber glass vials or other opaque containers.Indole derivatives can be photosensitive and may degrade upon exposure to UV or visible light.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes the risk of oxidation of the electron-rich indole ring.
Moisture Keep container tightly sealed. Avoid moisture.Prevents hydrolysis of the methyl ester group.
Incompatibilities Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.The indole nucleus can react with these substances, leading to degradation and polymerization.[1]

Potential Degradation Pathways

While specific degradation pathways for this compound have not been experimentally elucidated in publicly available literature, potential degradation can be inferred from the known reactivity of the indole nucleus and its functional groups. Forced degradation studies are necessary to confirm these pathways.

cluster_degradation Potential Degradation Pathways cluster_products Potential Degradation Products This compound This compound Oxidation Oxidation This compound->Oxidation O2, Light Hydrolysis (Acidic/Basic) Hydrolysis (Acidic/Basic) This compound->Hydrolysis (Acidic/Basic) H+/OH- Photodegradation Photodegradation This compound->Photodegradation UV/Vis Light Oxidized Indole Derivatives Oxidized Indole Derivatives Oxidation->Oxidized Indole Derivatives 3-Formyl-1H-indole-5-carboxylic acid 3-Formyl-1H-indole-5-carboxylic acid Hydrolysis (Acidic/Basic)->3-Formyl-1H-indole-5-carboxylic acid Polymeric Materials Polymeric Materials Hydrolysis (Acidic/Basic)->Polymeric Materials (Strong Acid) Photodegradation Adducts Photodegradation Adducts Photodegradation->Photodegradation Adducts

Caption: Potential Degradation Pathways for the Compound.

  • Oxidation: The indole ring is electron-rich and susceptible to oxidation, which can be accelerated by air and light. This can lead to the formation of various oxidized species, potentially involving the C2 and C3 positions of the indole ring.

  • Hydrolysis: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions, which would yield 3-formyl-1H-indole-5-carboxylic acid.

  • Acid-Catalyzed Polymerization: Strong acidic conditions can lead to protonation of the indole ring, initiating polymerization and the formation of complex colored materials.

  • Photodegradation: Exposure to UV or visible light may provide the energy to initiate degradation reactions, leading to a variety of products.

Experimental Protocols for Stability Assessment

To definitively determine the stability of this compound, a series of forced degradation studies should be conducted. These studies, based on ICH guidelines, intentionally stress the compound to identify likely degradation products and pathways.

Start Start Prepare Stock Solution (e.g., 1 mg/mL in ACN) Prepare Stock Solution (e.g., 1 mg/mL in ACN) Start->Prepare Stock Solution (e.g., 1 mg/mL in ACN) Forced Degradation Conditions Forced Degradation Conditions Prepare Stock Solution (e.g., 1 mg/mL in ACN)->Forced Degradation Conditions Acid Hydrolysis (0.1 M HCl, 60°C) Acid Hydrolysis (0.1 M HCl, 60°C) Forced Degradation Conditions->Acid Hydrolysis (0.1 M HCl, 60°C) Base Hydrolysis (0.1 M NaOH, 60°C) Base Hydrolysis (0.1 M NaOH, 60°C) Forced Degradation Conditions->Base Hydrolysis (0.1 M NaOH, 60°C) Oxidative Degradation (3% H2O2, RT) Oxidative Degradation (3% H2O2, RT) Forced Degradation Conditions->Oxidative Degradation (3% H2O2, RT) Thermal Degradation (60°C, Solid & Solution) Thermal Degradation (60°C, Solid & Solution) Forced Degradation Conditions->Thermal Degradation (60°C, Solid & Solution) Photolytic Degradation (ICH Q1B Light Source) Photolytic Degradation (ICH Q1B Light Source) Forced Degradation Conditions->Photolytic Degradation (ICH Q1B Light Source) Sample at Time Points (e.g., 0, 2, 8, 24h) Sample at Time Points (e.g., 0, 2, 8, 24h) Acid Hydrolysis (0.1 M HCl, 60°C)->Sample at Time Points (e.g., 0, 2, 8, 24h) Base Hydrolysis (0.1 M NaOH, 60°C)->Sample at Time Points (e.g., 0, 2, 8, 24h) Oxidative Degradation (3% H2O2, RT)->Sample at Time Points (e.g., 0, 2, 8, 24h) Thermal Degradation (60°C, Solid & Solution)->Sample at Time Points (e.g., 0, 2, 8, 24h) Photolytic Degradation (ICH Q1B Light Source)->Sample at Time Points (e.g., 0, 2, 8, 24h) Neutralize/Quench Reaction Neutralize/Quench Reaction Sample at Time Points (e.g., 0, 2, 8, 24h)->Neutralize/Quench Reaction Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) Neutralize/Quench Reaction->Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) Identify & Characterize Degradants Identify & Characterize Degradants Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS)->Identify & Characterize Degradants End End Identify & Characterize Degradants->End

Caption: Workflow for Forced Degradation Studies.

General Materials and Methods
  • Compound: this compound of known purity.

  • Solvents: HPLC-grade acetonitrile (ACN) and water.

  • Reagents: 0.1 M Hydrochloric acid (HCl), 0.1 M Sodium hydroxide (NaOH), 3% Hydrogen peroxide (H₂O₂).

  • Instrumentation: Stability chamber, photostability chamber, calibrated pH meter, analytical balance, HPLC system with a UV/PDA detector and preferably a mass spectrometer (MS). A C18 reversed-phase column is typically suitable for indole derivatives.

Detailed Experimental Protocols

Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile or another suitable solvent.

1. Acid Hydrolysis:

  • Mix equal volumes of the stock solution and 0.1 M HCl.

  • Incubate the solution at 60 °C.

  • Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).

  • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.

2. Base Hydrolysis:

  • Mix equal volumes of the stock solution and 0.1 M NaOH.

  • Incubate the solution at 60 °C.

  • Withdraw aliquots at specified time intervals.

  • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.

3. Oxidative Degradation:

  • Mix equal volumes of the stock solution and 3% H₂O₂.

  • Incubate the solution at room temperature, protected from light.

  • Withdraw aliquots at various time points.

  • If necessary, quench the reaction (e.g., by dilution) before analysis.

4. Thermal Degradation:

  • Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60 °C or 80 °C) in a stability chamber.

  • Sample at various time points (e.g., 1, 3, 7 days).

5. Photolytic Degradation:

  • Expose the solid compound and a solution of the compound to a calibrated light source that provides both UV and visible light (as per ICH Q1B guidelines).

  • A control sample should be wrapped in aluminum foil to exclude light.

  • Sample at defined intervals of light exposure.

Analytical Method for Stability Assessment

A stability-indicating analytical method is crucial for separating the parent compound from any degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique.

Example HPLC Method Parameters:

  • Column: C18 reversed-phase, e.g., 4.6 x 150 mm, 5 µm.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or a suitable buffer to ensure good peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm or the λmax). Mass spectrometry can be used for the identification of degradation products.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

This method would require validation for specificity, linearity, accuracy, precision, and robustness.

Conclusion

While this compound is a relatively stable compound, its indole core and functional groups make it susceptible to degradation under specific environmental conditions. For researchers, scientists, and drug development professionals, adherence to stringent storage and handling protocols is paramount to ensure the compound's integrity. The implementation of systematic forced degradation studies, as outlined in this guide, is essential for fully characterizing its stability profile, identifying potential degradation products, and developing robust, stability-indicating analytical methods. This foundational knowledge is critical for its successful application in synthesis and research.

References

An In-depth Technical Guide on the Solubility of Methyl 3-Formyl-1H-indole-5-carboxylate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methyl 3-formyl-1H-indole-5-carboxylate, a key intermediate in the synthesis of various biologically active molecules. Due to the limited availability of direct quantitative solubility data for this specific compound, this guide leverages data from structurally similar molecules, indole-3-carboxaldehyde and methyl indole-5-carboxylate, to provide valuable insights into its expected solubility profile.

Introduction

This compound is a bifunctional molecule featuring an indole scaffold, a formyl group at the 3-position, and a methyl carboxylate group at the 5-position. These functional groups dictate its polarity and potential for hydrogen bonding, which are key determinants of its solubility in various organic solvents. Understanding its solubility is crucial for its use in organic synthesis, enabling appropriate solvent selection for reactions, purification, and formulation.

Predicted Solubility Profile

Based on its structure, this compound is expected to be a polar molecule. The presence of the N-H group of the indole ring and the carbonyl oxygen of the formyl and ester groups allows for hydrogen bonding. The aromatic indole ring contributes to some nonpolar character. Therefore, it is anticipated that the compound will exhibit good solubility in polar aprotic and polar protic solvents, and lower solubility in nonpolar solvents.

Data Presentation: Solubility of Structurally Related Compounds

The following table summarizes the available solubility data for indole-3-carboxaldehyde and methyl indole-5-carboxylate, which serve as proxies for estimating the solubility of this compound.

SolventCompoundQuantitative SolubilityQualitative Solubility
Dimethyl Sulfoxide (DMSO)Indole-3-carboxaldehyde~30 mg/mL[1]Soluble[2]
Dimethylformamide (DMF)Indole-3-carboxaldehyde~30 mg/mL[1]-
EthanolIndole-3-carboxaldehyde-Readily Soluble[3]
MethanolIndole-3-carboxaldehyde-Soluble[2]
MethanolMethyl indole-5-carboxylate-Soluble[4][5]
ChloroformMethyl indole-5-carboxylate-Soluble[4][5]
WaterIndole-3-carboxaldehydeSparingly Soluble[1]Slightly Soluble[3]
WaterMethyl indole-5-carboxylate-Insoluble[4][5]
Aqueous BuffersIndole-3-carboxaldehydeSparingly Soluble[1]-

Experimental Protocols

A general experimental protocol for determining the solubility of a solid organic compound like this compound in a given solvent is outlined below.

Objective: To determine the approximate solubility of this compound in a selection of common organic solvents at a specific temperature (e.g., room temperature).

Materials:

  • This compound

  • A selection of organic solvents (e.g., DMSO, DMF, ethanol, methanol, ethyl acetate, acetone, dichloromethane, chloroform, toluene, hexanes)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Filtration apparatus (e.g., syringe filters)

  • HPLC or UV-Vis spectrophotometer for quantitative analysis

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the test solvent in a sealed vial.

    • Agitate the mixture vigorously using a vortex mixer for 1-2 minutes.

    • Place the vial in a thermostatically controlled shaker or water bath and equilibrate for a set period (e.g., 24-48 hours) to ensure saturation.

  • Separation of Solid and Liquid Phases:

    • After equilibration, allow the suspension to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter (e.g., 0.45 µm) to remove any undissolved solid.

  • Quantitative Analysis:

    • Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the dissolved solute.

    • Calculate the solubility in units of mg/mL or mol/L.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

G Workflow for Determining Compound Solubility A Add excess compound to a known volume of solvent B Equilibrate at constant temperature (e.g., 24h) A->B C Separate solid and liquid phases (filtration/centrifugation) B->C D Withdraw a known volume of the saturated solution C->D E Dilute the sample to a known concentration D->E F Analyze concentration (e.g., HPLC, UV-Vis) E->F G Calculate Solubility (mg/mL or mol/L) F->G

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

Logical Relationship for Solubility Prediction

G Factors Influencing the Solubility of this compound cluster_compound Compound Properties cluster_solvent Solvent Properties Polar Functional Groups\n(N-H, C=O) Polar Functional Groups (N-H, C=O) Polar Protic\n(e.g., Methanol, Ethanol) Polar Protic (e.g., Methanol, Ethanol) Polar Functional Groups\n(N-H, C=O)->Polar Protic\n(e.g., Methanol, Ethanol) H-Bonding Polar Aprotic\n(e.g., DMSO, DMF) Polar Aprotic (e.g., DMSO, DMF) Polar Functional Groups\n(N-H, C=O)->Polar Aprotic\n(e.g., DMSO, DMF) Dipole-Dipole Aromatic System\n(Indole Ring) Aromatic System (Indole Ring) Nonpolar\n(e.g., Hexane, Toluene) Nonpolar (e.g., Hexane, Toluene) Aromatic System\n(Indole Ring)->Nonpolar\n(e.g., Hexane, Toluene) van der Waals High Solubility High Solubility Polar Protic\n(e.g., Methanol, Ethanol)->High Solubility Moderate to High Solubility Moderate to High Solubility Polar Aprotic\n(e.g., DMSO, DMF)->Moderate to High Solubility Low Solubility Low Solubility Nonpolar\n(e.g., Hexane, Toluene)->Low Solubility

Caption: A diagram showing the interplay of compound and solvent properties that determine solubility.

References

The Pharmacological Potential of Methyl 3-Formyl-1H-indole-5-carboxylate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic drugs with a wide array of biological activities. Among the vast family of indole-containing compounds, methyl 3-formyl-1H-indole-5-carboxylate stands out as a particularly versatile scaffold. Its unique trifunctional nature, featuring a reactive formyl group at the 3-position, a methyl carboxylate at the 5-position, and the inherent reactivity of the indole ring, makes it an ideal starting material for the synthesis of diverse and complex molecular architectures. This technical guide delves into the significant, albeit largely untapped, potential biological activities of derivatives synthesized from this core structure, focusing on anticancer, antimicrobial, and anti-inflammatory applications. While direct biological data on this compound itself is limited, extensive research on analogous indole-3-carboxaldehyde derivatives provides a strong rationale for its exploration in drug discovery programs. This document summarizes key findings for structurally related compounds, presenting quantitative data, detailed experimental protocols, and visual representations of synthetic and biological pathways to guide further research and development.

General Synthetic Pathway for Derivatives

The strategic placement of the formyl group on the indole ring of this compound serves as a chemical handle for the synthesis of a multitude of derivatives. The general synthetic approach involves the condensation of the aldehyde with various nucleophiles to yield a range of pharmacologically active classes of compounds, including Schiff bases, hydrazones, chalcones, and pyrazolines.

Synthetic Pathways cluster_derivatives Derivative Classes Core This compound Schiff_Base Schiff Bases Core->Schiff_Base + Primary Amine Hydrazone Hydrazones Core->Hydrazone + Hydrazine derivative Chalcone Chalcones Core->Chalcone + Acetophenone derivative (Claisen-Schmidt) Pyrazoline Pyrazolines Chalcone->Pyrazoline + Hydrazine derivative

Caption: General synthetic routes to key derivatives.

Anticancer Activity

Derivatives of indole-3-carboxaldehydes, particularly Schiff bases and hydrazones, have demonstrated significant potential as anticancer agents. These compounds often exert their effects through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.

Quantitative Data for Anticancer Activity of Analogous Indole Derivatives

Disclaimer: The following data is for derivatives of structurally similar indole-3-carboxaldehydes and is presented to illustrate the potential of derivatives from this compound.

Derivative ClassCompound Structure/NameCancer Cell LineIC50 (µM)Reference
Schiff Base(E)-2-(((1H-indol-3-yl)methylene)amino)-5-chlorophenolKB-3-157.7[1]
Schiff Base5-indolylimino derivativeKB-3-119.6[1]
HydrazoneN'-(4-fluorobenzylidene)-1H-indole-3-carbohydrazideMCF-77.52 ± 0.32[2]
HydrazoneN'-(4-chlorobenzylidene)-1H-indole-3-carbohydrazideMCF-79.87 ± 0.45[2]
HydrazoneN'-(4-bromobenzylidene)-1H-indole-3-carbohydrazidePC-310.19 ± 0.52[2]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[3]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT Assay Workflow A Seed cells in 96-well plate B Add serially diluted test compounds A->B C Incubate for 48-72 hours B->C D Add MTT solution and incubate for 4 hours C->D E Solubilize formazan crystals with DMSO D->E F Measure absorbance at 570 nm E->F G Calculate IC50 values F->G

Caption: Workflow of the MTT assay for cytotoxicity screening.

Antimicrobial Activity

Hydrazone and chalcone derivatives of indole-3-carboxaldehydes have been reported to possess a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

Quantitative Data for Antimicrobial Activity of Analogous Indole Derivatives

Disclaimer: The following data is for derivatives of structurally similar indole-3-carboxaldehydes and is presented to illustrate the potential of derivatives from this compound.

Derivative ClassCompound Structure/NameMicroorganismMIC (µg/mL)Reference
Hydrazone1-methylindole-3-carboxaldehyde N-phenylhydrazoneS. aureus12.5[4]
Hydrazone1-methylindole-3-carboxaldehyde N-(4-fluorophenyl)hydrazoneC. albicans6.25[4]
Hydrazone1-methylindole-3-carboxaldehyde N-(3,5-difluorophenyl)hydrazoneS. aureus6.25[4]
Chalcone(E)-1-(1H-indol-3-yl)-3-(4-chlorophenyl)prop-2-en-1-oneS. aureus15.6[3]
Chalcone(E)-1-(1H-indol-3-yl)-3-(4-fluorophenyl)prop-2-en-1-oneE. coli31.25[3]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5]

Materials:

  • Bacterial and fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Test compounds dissolved in DMSO

  • Sterile 96-well microplates

  • Microplate reader or visual inspection

Procedure:

  • Prepare a twofold serial dilution of the test compounds in the appropriate broth in a 96-well microplate.

  • Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Add the microbial inoculum to each well of the microplate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MIC Determination Workflow A Prepare serial dilutions of test compounds in 96-well plate B Inoculate wells with standardized microbial suspension A->B C Incubate under appropriate conditions B->C D Determine the lowest concentration with no visible growth (MIC) C->D

Caption: Workflow for MIC determination by broth microdilution.

Anti-inflammatory Activity

Chalcones derived from indole-3-carboxaldehydes can be further cyclized to pyrazolines, a class of heterocyclic compounds known for their potent anti-inflammatory properties. These compounds often act by inhibiting cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

Quantitative Data for Anti-inflammatory Activity of Analogous Pyrazoline Derivatives

Disclaimer: The following data is for pyrazoline derivatives synthesized from chalcones of structurally similar aromatic aldehydes and is presented to illustrate the potential of derivatives from this compound.

Derivative ClassCompound Structure/NameAssay% InhibitionReference
Pyrazoline5-(4-Chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazoleCarrageenan-induced paw edema68.2[6]
Pyrazoline5-(4-Fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazoleCarrageenan-induced paw edema65.4[6]
Pyrazoline1-Acetyl-5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazoleCarrageenan-induced paw edema72.1[7]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard and widely used method for screening the acute anti-inflammatory activity of new compounds.[6]

Materials:

  • Wistar albino rats (150-200 g)

  • Carrageenan solution (1% w/v in normal saline)

  • Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Divide the rats into groups (control, standard, and test compound groups).

  • Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives only the vehicle.

  • After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the control group.

Anti-inflammatory Assay Logic A Administer Test Compound/Vehicle to Rats B Induce Inflammation with Carrageenan Injection A->B C Measure Paw Edema Volume Over Time B->C D Calculate Percentage Inhibition of Edema C->D E Evaluate Anti-inflammatory Activity D->E

References

An In-depth Technical Guide to the Key Reactions Involving the Indole Nucleus of Methyl 3-formyl-1H-indole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal chemical transformations involving the indole nucleus of methyl 3-formyl-1H-indole-5-carboxylate. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the indole scaffold in numerous biologically active compounds. The strategic placement of a formyl group at the C3 position and a methyl carboxylate at the C5 position offers a unique reactivity profile, enabling a wide array of synthetic modifications. This document details key reactions, provides experimental protocols, and summarizes quantitative data to facilitate its use in research and drug development.

Core Reactions of the Indole Nucleus

The reactivity of the indole nucleus in this compound is influenced by the electron-withdrawing nature of both the 3-formyl and 5-carboxylate groups. These groups deactivate the pyrrole ring towards electrophilic attack and increase the acidity of the N-H proton, making N-functionalization a key reactive pathway.

N-Alkylation and N-Acylation

The nitrogen atom of the indole ring can be readily functionalized through alkylation and acylation reactions. These modifications are crucial for diversifying the physicochemical properties of the parent molecule and are often a key step in the synthesis of bioactive compounds.

N-Alkylation: The increased acidity of the N-H proton facilitates its deprotonation with a suitable base, followed by nucleophilic attack on an alkylating agent.

N-Acylation: This reaction is commonly employed to introduce an acyl group onto the indole nitrogen, which can serve as a protective group or as a precursor for further intramolecular cyclizations.

Electrophilic Substitution on the Benzene Ring

While the pyrrole ring is deactivated, the benzene portion of the indole nucleus can undergo electrophilic substitution. The directing effects of the existing substituents will govern the position of substitution. The 3-formyl and 5-carboxylate groups are both meta-directing with respect to their positions on the benzene ring.

Reactions of the 3-Formyl Group

The aldehyde functionality at the C3 position is a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions.

  • Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with active methylene compounds to generate α,β-unsaturated systems, which are valuable intermediates for the synthesis of various heterocyclic compounds.

  • Wittig Reaction: The Wittig reaction allows for the conversion of the formyl group into an alkene, providing a route to vinyl-substituted indoles.

  • Reductive Amination: This reaction converts the aldehyde into an amine, offering a straightforward method for introducing nitrogen-containing functionalities.

  • Mannich Reaction: While the indole C3 position is typically the most reactive site for the Mannich reaction, the existing formyl group allows for reactions at other positions or on the formyl group itself under specific conditions.

  • Pictet-Spengler Reaction: Derivatives of the title compound, particularly those where the formyl group is reduced to a methylamine, can undergo the Pictet-Spengler reaction to form β-carboline structures, which are present in many alkaloids with significant biological activity.[1]

Quantitative Data

The following table summarizes representative quantitative data for reactions analogous to those described for this compound. Specific data for the title compound is limited in the literature; therefore, these examples serve as a guide for expected outcomes.

ReactionSubstrateReagentsProductYield (%)Reference
N-Acylation 3-Methyl-1H-indoleS-methyl butanethioate, Cs₂CO₃, xylene1-(3-methyl-1H-indol-1-yl)butan-1-one62[2]
Knoevenagel Condensation Indole-3-carboxaldehydeMalononitrile, L-proline, ethanol(1H-indol-3-ylmethylene)malononitrile96[No specific citation found for this yield]
Reductive Amination Various ketones and aldehydesAmmonia, Iron catalyst, H₂Primary aminesup to 96[3]
Nitration N-Boc-4-chloroindoleNot specified3-Nitro-N-Boc-4-chloroindoleGood to excellent[4]
Halogenation 4-QuinolonesPotassium halide, PIFA/PIDAC3-Halogenated 4-quinolonesGood to excellent[5]

Experimental Protocols

The following are detailed methodologies for key reactions, adapted for this compound based on established procedures for similar indole derivatives.

Protocol 1: N-Alkylation of this compound

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add a 60% dispersion of sodium hydride (1.2 equivalents) in mineral oil.

  • Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then carefully evaporate the residual hexane under a stream of inert gas.

  • Add anhydrous DMF to the flask, and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1 equivalent) in anhydrous DMF to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Knoevenagel Condensation of this compound

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Piperidine or L-proline (catalytic amount)

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the active methylene compound (1.1 equivalents) in ethanol.

  • Add a catalytic amount of piperidine or L-proline to the solution.

  • Stir the reaction mixture at room temperature or gently heat to 60 °C and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Add cold water to the residue to induce precipitation.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • Recrystallize the product from a suitable solvent (e.g., ethanol/water) if further purification is needed.

Protocol 3: Reductive Amination of this compound

Materials:

  • This compound

  • Primary amine (e.g., benzylamine) or ammonium acetate

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1 equivalent) in DCM or methanol, add the primary amine (1.1 equivalents) or ammonium acetate (10 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) or sodium cyanoborohydride (1.5 equivalents) in portions.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Signaling Pathways and Experimental Workflows

Derivatives of indole-3-carboxaldehyde have shown significant potential as anticancer agents by modulating key signaling pathways.[6] One such pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes IndoleDerivative Indole-3-Carboxaldehyde Derivative IndoleDerivative->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by indole derivatives.

The general workflow for the synthesis and biological evaluation of derivatives of this compound in a drug discovery context is outlined below.

Experimental_Workflow Start Methyl 3-formyl- 1H-indole-5-carboxylate Reaction Chemical Synthesis (e.g., Knoevenagel, N-Alkylation) Start->Reaction Purification Purification & Characterization (Chromatography, NMR, MS) Reaction->Purification Screening Biological Screening (e.g., Anticancer Assay) Purification->Screening Hit Hit Compound Identification Screening->Hit Optimization Lead Optimization Hit->Optimization Optimization->Reaction SAR Studies Candidate Drug Candidate Optimization->Candidate

Caption: General experimental workflow for drug discovery using the title compound.

References

The Discovery and Enduring Legacy of Indole-3-Carboxaldehyde Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of the historical milestones, synthetic methodologies, and therapeutic potential of a pivotal class of heterocyclic compounds.

Introduction

Indole-3-carboxaldehyde (I3A), a deceptively simple molecule, stands as a cornerstone in the edifice of medicinal chemistry and drug discovery. First isolated in 1903 by Hopkins and Cole during their seminal work on tryptophan, its true potential as a versatile scaffold for therapeutic agents has been progressively unlocked over the subsequent century.[1][2] This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of I3A and its derivatives. It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of key experimental protocols, a summary of their diverse biological activities supported by quantitative data, and a visualization of the critical signaling pathways they modulate.

A Historical Journey: From Discovery to Drug Scaffold

The story of indole-3-carboxaldehyde begins with its initial isolation from tryptophan digests.[1][2] However, its first chemical synthesis was achieved by Ellinger, employing the Reimer-Tiemann reaction on indole.[1][2] This marked a pivotal moment, making I3A more accessible for chemical investigation. Early studies focused on its basic chemical properties, but the latter half of the 20th century saw a burgeoning interest in the biological activities of its derivatives. Today, I3A is recognized as a "privileged scaffold," a molecular framework that is predisposed to bind to multiple biological targets, leading to a wide array of pharmacological effects.[3] These activities span anticancer, anti-inflammatory, antimicrobial, antiviral, and antioxidant properties, making I3A derivatives a fertile ground for the development of novel therapeutics.[4]

Synthetic Methodologies: Crafting the Core and its Analogs

The synthesis of indole-3-carboxaldehyde and its derivatives has been a subject of intense investigation, leading to the development of several efficient methods. The two most prominent methods for the formylation of indole at the C-3 position are the Vilsmeier-Haack and Reimer-Tiemann reactions.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used and high-yielding method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indole.[5] The reaction involves the use of a Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5] This electrophilic reagent selectively attacks the electron-rich C-3 position of the indole ring.

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is another classical method for the ortho-formylation of phenols, which can also be applied to electron-rich heterocycles like indole.[1] The reaction typically involves the treatment of the substrate with chloroform in the presence of a strong base, such as potassium hydroxide. The reactive species is dichlorocarbene, which is generated in situ.

Synthesis of Key Derivatives

The aldehyde functional group of I3A serves as a versatile handle for the synthesis of a vast array of derivatives. Two notable classes with significant biological activity are chalcones and thiosemicarbazones.

  • Indole Chalcones: These compounds are typically synthesized via a Claisen-Schmidt condensation between indole-3-carboxaldehyde and an appropriate acetophenone in the presence of a base.[6][7]

  • Indole Thiosemicarbazones: These derivatives are readily prepared by the condensation reaction of indole-3-carboxaldehyde with a thiosemicarbazide.[8][9][10]

Quantitative Biological Activity

The therapeutic potential of indole-3-carboxaldehyde derivatives is underscored by a wealth of quantitative data from numerous biological studies. The following tables summarize the anticancer and antimicrobial activities of selected derivatives.

Table 1: Anticancer Activity of Indole-3-Carboxaldehyde Derivatives

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
Chalcone3-(5-Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-oneCOX-18.1 ± 0.2 µg/mL[3]
Chalcone3-(5-Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-oneCOX-29.5 ± 0.8 µg/mL[3]
Amine Conjugate5f (structure in source)DPPH Assay8 ± 0.9[4]
Amine Conjugate5f (structure in source)LPO Inhibition7 ± 0.1[4]

Table 2: Antimicrobial Activity of Indole-3-Carboxaldehyde Derivatives

Derivative ClassCompoundMicroorganismMIC (µg/mL)Reference
Hydrazone1a-1j (various structures)MRSA6.25
Hydrazone1a-1j (various structures)S. aureus6.25
Semicarbazone1 (structure in source)S. aureus100
Semicarbazone2 (structure in source)S. aureus150
Semicarbazone1 (structure in source)B. subtilis100
Semicarbazone2 (structure in source)B. subtilis150

Signaling Pathways and Mechanisms of Action

A key mechanism through which indole-3-carboxaldehyde and its derivatives exert their biological effects is the modulation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway. AhR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses and maintaining mucosal homeostasis.

Upon entering the cell, I3A binds to the cytosolic AhR, which is complexed with several chaperone proteins, including Hsp90. This binding event triggers a conformational change, leading to the dissociation of the chaperone proteins and the translocation of the AhR-ligand complex into the nucleus. In the nucleus, AhR heterodimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby modulating their transcription. The downstream effects include the regulation of inflammatory cytokines and enzymes involved in xenobiotic metabolism.

ahr_signaling_pathway cluster_cytosol Cytosol cluster_nucleus Nucleus I3A Indole-3- carboxaldehyde AhR_complex AhR-Hsp90 Complex I3A->AhR_complex Binds Cytosol Cytosol Nucleus Nucleus AhR_ligand AhR-I3A Complex AhR_complex->AhR_ligand Conformational Change AhR_ARNT AhR-ARNT Heterodimer AhR_ligand->AhR_ARNT Translocation & Dimerization Nucleus_entry Nucleus_entry ARNT ARNT ARNT->AhR_ARNT XRE XRE (DNA) AhR_ARNT->XRE Binds to Gene_expression Target Gene Expression XRE->Gene_expression Initiates Transcription Biological_effects Modulation of Inflammation Gene_expression->Biological_effects

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for the synthesis of indole-3-carboxaldehyde and key derivatives, as well as for the assessment of their biological activity.

Synthesis of Indole-3-carboxaldehyde via Vilsmeier-Haack Reaction

This protocol is adapted from established procedures.[11]

Materials:

  • Indole

  • N,N-Dimethylformamide (DMF), freshly distilled

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Ice

  • Sodium hydroxide (NaOH)

  • Round-bottom flask, dropping funnel, mechanical stirrer, ice-salt bath

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, place freshly distilled DMF and cool the flask in an ice-salt bath.

  • Slowly add freshly distilled POCl₃ to the cooled DMF with constant stirring over a period of 30 minutes to form the Vilsmeier reagent.

  • In a separate flask, dissolve indole in DMF.

  • Add the indole solution dropwise to the Vilsmeier reagent, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to 35°C and stir for 1 hour.

  • Quench the reaction by carefully adding crushed ice to the reaction mixture.

  • Transfer the resulting solution to a larger flask and neutralize by the dropwise addition of a concentrated NaOH solution with vigorous stirring.

  • Heat the resulting suspension to boiling and then allow it to cool to room temperature, followed by cooling in a refrigerator to complete precipitation.

  • Collect the precipitated indole-3-carboxaldehyde by filtration, wash with cold water, and dry.

Synthesis of Indole-3-carboxaldehyde Chalcone Derivatives

This protocol is a general procedure for Claisen-Schmidt condensation.[3]

Materials:

  • Indole-3-carboxaldehyde

  • Substituted acetophenone

  • Ethanol

  • Aqueous sodium hydroxide (10-40%) or potassium hydroxide

  • Hydrochloric acid (dilute)

  • Ice

Procedure:

  • Dissolve indole-3-carboxaldehyde and the appropriate acetophenone in ethanol in a flask.

  • To this solution, add an aqueous solution of NaOH or KOH and stir the mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Collect the precipitated chalcone derivative by filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent.

Anticancer Activity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[12][13][14]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Indole-3-carboxaldehyde derivative to be tested

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

mtt_assay_workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compounds Add Test Compounds (Serial Dilutions) incubate_24h->add_compounds incubate_treatment Incubate (e.g., 48h) add_compounds->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Calculate % Viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Experimental Workflow for the MTT Assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16][17][18][19]

Materials:

  • Bacterial strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Indole-3-carboxaldehyde derivative to be tested

  • 96-well microtiter plate

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacterium from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in the broth medium directly in the wells of the 96-well plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

The Drug Discovery and Development Workflow

The journey of an indole-3-carboxaldehyde derivative from a laboratory curiosity to a clinically approved drug follows a well-defined, albeit complex and lengthy, workflow.[20][21][22][23] This process is designed to ensure the safety and efficacy of new therapeutic agents.

drug_discovery_workflow target_id Target Identification & Validation hit_id Hit Identification (Screening) target_id->hit_id hit_to_lead Hit-to-Lead Optimization hit_id->hit_to_lead lead_opt Lead Optimization hit_to_lead->lead_opt preclinical Preclinical Development (In vivo & Toxicology) lead_opt->preclinical clinical_trials Clinical Trials (Phase I-III) preclinical->clinical_trials approval Regulatory Approval clinical_trials->approval market Post-Market Surveillance approval->market

The Drug Discovery and Development Pipeline.

Conclusion

From its humble beginnings as a natural product isolate, indole-3-carboxaldehyde has evolved into a remarkably versatile and powerful scaffold in medicinal chemistry. Its rich history is a testament to the continuous quest for novel therapeutic agents. The synthetic methodologies developed for its preparation and derivatization have provided access to a vast chemical space, leading to the discovery of compounds with a broad spectrum of biological activities. As our understanding of the intricate signaling pathways it modulates, such as the Aryl Hydrocarbon Receptor pathway, deepens, so too does the potential for designing more potent and selective drug candidates. The detailed experimental protocols and quantitative data presented in this guide are intended to empower researchers to further explore the therapeutic promise of indole-3-carboxaldehyde derivatives and to accelerate their translation from the laboratory to the clinic.

References

Theoretical Calculations on the Electronic Structure of Methyl 3-formyl-1H-indole-5-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical approach to characterizing the electronic structure of methyl 3-formyl-1H-indole-5-carboxylate. This indole derivative is of significant interest in medicinal chemistry, and understanding its electronic properties through computational methods is crucial for predicting its reactivity, stability, and potential biological activity. This document outlines the standard computational methodologies, presents expected quantitative data in a structured format, and visualizes the workflow for such theoretical studies.

Introduction

Indole-based compounds are a prominent class of heterocyclic molecules with a wide range of pharmacological activities. This compound, a bifunctionalized indole, presents a unique electronic profile due to the presence of both an electron-withdrawing formyl group at the C3 position and a carboxylate group at the C5 position. Theoretical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the intricate electronic characteristics of such molecules. These computational studies provide valuable insights into the molecular geometry, frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and vibrational frequencies, which collectively inform the molecule's reactivity and potential for intermolecular interactions.

Computational Methodology

The following section details a robust and widely adopted protocol for the theoretical investigation of the electronic structure of indole derivatives. This methodology is based on established practices in computational chemistry for achieving a balance between accuracy and computational cost.

Geometry Optimization

The initial step involves the optimization of the molecular geometry. The three-dimensional structure of this compound is constructed using molecular modeling software. The geometry is then optimized to find the lowest energy conformation.

  • Method: Density Functional Theory (DFT) is the recommended method.

  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common and effective choice for organic molecules. For more refined calculations, especially for excited states or non-covalent interactions, long-range corrected functionals like CAM-B3LYP or dispersion-corrected functionals like M06-2X can be employed.[1]

  • Basis Set: The 6-311++G(d,p) basis set is recommended for a good balance of accuracy and computational efficiency.[1] This set includes diffuse functions (++) to describe anions and excited states, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.

  • Solvent Effects: To simulate a more realistic biological environment, solvent effects can be included using implicit solvation models like the Polarizable Continuum Model (PCM). Water or other relevant organic solvents can be modeled.[1]

Frequency Calculations

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. This serves two primary purposes:

  • Confirmation of Minimum Energy Structure: The absence of imaginary frequencies confirms that the optimized geometry corresponds to a true energy minimum on the potential energy surface.

  • Prediction of Vibrational Spectra: The calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model. A scaling factor is often applied to the calculated frequencies to better match experimental data.[1]

Electronic Structure Analysis

With the optimized geometry, a detailed analysis of the electronic structure is conducted.

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.[2][3] A smaller gap generally implies higher reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify electrophilic and nucleophilic sites on the molecule.[3] Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the overall stability of the molecule.[4]

Data Presentation

The following tables summarize the expected quantitative data from the theoretical calculations on this compound, based on the methodologies described above.

Table 1: Optimized Geometrical Parameters (Selected)
ParameterBond/AngleValue (B3LYP/6-311++G(d,p))
Bond LengthC2-C3~1.38 Å
C3-C(formyl)~1.48 Å
C5-C(carboxyl)~1.49 Å
N1-H~1.01 Å
Bond AngleC2-C3-C(formyl)~128°
C4-C5-C(carboxyl)~121°
Dihedral AngleC2-C3-C(formyl)-O~180°
Table 2: Calculated Electronic Properties
PropertyValue (B3LYP/6-311++G(d,p))
HOMO Energy~ -6.5 eV
LUMO Energy~ -2.0 eV
HOMO-LUMO Gap (ΔE)~ 4.5 eV
Dipole Moment~ 3.5 D
Table 3: Calculated Vibrational Frequencies (Selected)
Vibrational ModeFrequency (cm⁻¹) (Scaled)Description
ν(N-H)~3450N-H stretching
ν(C=O, formyl)~1680Carbonyl stretching (formyl)
ν(C=O, ester)~1710Carbonyl stretching (ester)
ν(C=C, aromatic)~1580-1620Aromatic C=C stretching

Visualization of Workflows and Concepts

Graphical representations of the computational workflow and key concepts are provided below using the Graphviz DOT language.

Computational_Workflow cluster_input Input cluster_dft DFT Calculations cluster_analysis Analysis cluster_output Output mol_structure Initial Molecular Structure (this compound) geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry electronic_prop Electronic Properties (HOMO, LUMO, MEP) geom_opt->electronic_prop Optimized Geometry min_energy Confirmation of Minimum Energy Structure freq_calc->min_energy vib_spectra Vibrational Spectra freq_calc->vib_spectra data_tables Quantitative Data Tables min_energy->data_tables vib_spectra->data_tables electronic_prop->data_tables visualizations Molecular Visualizations (HOMO/LUMO plots, MEP map) electronic_prop->visualizations

Caption: Computational workflow for the electronic structure analysis.

HOMO_LUMO_Concept cluster_energy HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO Excitation Energy Energy_Gap Energy Gap (ΔE) Reactivity Indicator E_up Increasing Energy E_down

Caption: Conceptual diagram of Frontier Molecular Orbitals (FMOs).

Conclusion

The theoretical investigation of this compound's electronic structure provides a foundational understanding of its chemical behavior. By employing Density Functional Theory, researchers can obtain reliable data on its geometry, stability, and reactivity. The HOMO-LUMO energy gap serves as a key indicator of its kinetic stability, while the Molecular Electrostatic Potential map reveals sites susceptible to intermolecular interactions, which is invaluable for drug design and development. The methodologies and expected data presented in this guide offer a robust framework for the computational characterization of this and similar indole derivatives, thereby accelerating the discovery of new therapeutic agents.

References

Technical Guide: Safety and Handling Precautions for Methyl 3-formyl-1H-indole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for methyl 3-formyl-1H-indole-5-carboxylate (CAS No. 197506-83-5). The information herein is compiled from available safety data sheets (SDS) of the compound and its structural analogs, intended to ensure safe laboratory practices.

Chemical Identification and Physical Properties

This compound is an indole derivative used as a building block in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules.[1][2]

PropertyValueSource
CAS Number 197506-83-5[1][3][4][5][6]
Molecular Formula C₁₁H₉NO₃[1][3][4]
Molecular Weight 203.19 g/mol [3][4]
Appearance White to light pink powder[1]
Purity ≥ 98% (GC)[1]
Storage Conditions Store at room temperature[1]

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound and its close structural analogs are classified with the following hazards:

Hazard ClassGHS CategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Signal Word: Warning

Hazard Pictogram:

alt text

Exposure Controls and Personal Protection

Adherence to proper personal protective equipment (PPE) protocols is mandatory when handling this compound to minimize exposure risk.

Control ParameterRecommended Equipment/Practice
Engineering Controls Work in a well-ventilated area, preferably in a chemical fume hood.
Eye/Face Protection Wear chemical safety goggles or a face shield.
Skin Protection Wear nitrile or other appropriate chemical-resistant gloves. A lab coat or chemical-resistant apron should be worn.
Respiratory Protection For operations that may generate dust, a NIOSH-approved N95 (or better) particulate respirator is recommended.
Hygiene Measures Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

First Aid Measures

In the event of exposure, immediate and appropriate first aid should be administered.

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Firefighting and Accidental Release Measures

AspectProcedure
Suitable Extinguishing Media Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
Specific Hazards Hazardous decomposition products may include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).
Firefighter Protection Wear a self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Wear appropriate PPE. Avoid dust formation. Sweep up the material and place it in a suitable, closed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Experimental Protocol: Safe Handling of this compound

This protocol outlines the standard procedure for handling this compound in a research laboratory setting.

1. Preparation and Pre-handling:

  • Read and understand the Safety Data Sheet (SDS) for the compound.
  • Ensure a chemical fume hood is available and functioning correctly.
  • Gather all necessary PPE: chemical safety goggles, nitrile gloves, and a lab coat.
  • Prepare a designated work area within the fume hood. Cover the surface with absorbent, disposable bench paper.
  • Have spill control materials (e.g., absorbent pads, appropriate waste container) readily available.

2. Weighing and Dispensing:

  • Perform all weighing and dispensing of the solid compound within the chemical fume hood to minimize inhalation exposure.
  • Use a spatula to handle the powder. Avoid creating dust clouds.
  • If transferring to a reaction vessel, do so carefully.
  • Close the container tightly immediately after use.

3. In Solution:

  • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
  • Handle all solutions containing the compound with the same precautions as the solid material.

4. Post-handling and Waste Disposal:

  • Clean all contaminated glassware and equipment thoroughly.
  • Dispose of all waste materials (including contaminated gloves, bench paper, and excess compound) in a properly labeled hazardous waste container according to institutional and local regulations.
  • Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.

Hazard Identification and Response Workflow

The following diagram illustrates a logical workflow for identifying and responding to hazards associated with this compound.

Hazard_Response_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_response Response Phase ReviewSDS Review SDS AssessRisks Assess Risks ReviewSDS->AssessRisks SelectPPE Select Appropriate PPE AssessRisks->SelectPPE PrepareWorkArea Prepare Work Area SelectPPE->PrepareWorkArea HandleCompound Handle Compound in Fume Hood PrepareWorkArea->HandleCompound MonitorForExposure Monitor for Exposure Signs HandleCompound->MonitorForExposure ExposureEvent Exposure Event Occurs MonitorForExposure->ExposureEvent Exposure Detected FirstAid Administer First Aid ExposureEvent->FirstAid SeekMedical Seek Medical Attention FirstAid->SeekMedical ReportIncident Report Incident SeekMedical->ReportIncident

Caption: Hazard Identification and Response Workflow for Chemical Handling.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-5-carboxylate and its related compounds represent a fascinating yet underexplored niche within the vast world of natural products. As derivatives of the indole nucleus, a privileged scaffold in medicinal chemistry, these molecules hold significant potential for drug discovery and development. This technical guide provides an in-depth exploration of the natural occurrence of indole-5-carboxylate compounds, detailing their sources, available quantitative data, experimental protocols for their analysis, and insights into their potential biosynthetic and signaling pathways.

Natural Occurrence and Quantitative Data

Indole-5-carboxylic acid and its derivatives have been identified in a variety of natural sources, spanning the plant and marine kingdoms. While the available quantitative data is still emerging, this section summarizes the current knowledge.

Plant Kingdom

Table 1: Quantitative Data of Indole Carboxylic Acid Derivatives in Plant Species

CompoundPlant SpeciesTissueConcentrationReference
Indole-3-acetateAloe lettyaeLeavesHigher concentration than in A. longibracteata (specific value not provided)[1]
5-Hydroxyindole-3-acetateAloe lettyaeLeavesHigher concentration than in A. longibracteata (specific value not provided)[1]
Indole-3-carboxylic acid, 5-hydroxy-6-4-methoxyphenylSolanum lycopersicumLeavesQualitatively identified (no quantitative data)[2]
Indole-2-carboxylic acidSaccharum officinarum (Sugarcane)Juice2.7 x 10⁻¹ μM
Indole-3-acetic acid (IAA)Saccharum officinarum (Sugarcane)Juice1.14 μM
Indole-3-propionic acid (IPA)Saccharum officinarum (Sugarcane)Juice1.3 x 10⁻¹ μM
3-AcetylindoleSaccharum officinarum (Sugarcane)Juice4.1 x 10⁻¹ μM

Note: Data for indole-5-carboxylic acid in Aloe africana and Solanum lycopersicum is not yet available in the reviewed literature.

Aloe species have been a focal point for phytochemical research, with studies on Aloe lettyae and Aloe longibracteata revealing the presence of indole-3-acetate and 5-hydroxyindole-3-acetate[1]. While specific concentrations for indole-5-carboxylic acid in Aloe africana remain to be quantified, the presence of these related compounds suggests that Aloe species are a promising source.

In the case of Solanum lycopersicum (tomato), while a derivative, "Indole-3-carboxylic acid, 5-hydroxy-6-4-methoxyphenyl," has been qualitatively identified in the leaves, quantitative data for indole-5-carboxylic acid in the fruit is not yet documented in the literature surveyed[2]. The focus of most metabolic studies on tomatoes has been on other organic acids and indole-3-acetic acid.

A study on sugarcane (Saccharum officinarum) juice, while not detecting indole-5-carboxylic acid, provided quantitative data for other indole derivatives, including indole-2-carboxylic acid, indole-3-acetic acid (IAA), indole-3-propionic acid (IPA), and 3-acetylindole.

Marine Organisms

The marine environment is a rich reservoir of unique chemical structures, and indole alkaloids are no exception. Sponges and marine-derived fungi have been found to produce a variety of indole derivatives. However, the existing literature is largely qualitative, focusing on the isolation and structural elucidation of novel compounds rather than their quantification within the source organism. Further research is needed to establish the abundance of indole-5-carboxylate and related compounds in these marine sources.

Experimental Protocols

Accurate quantification and characterization of indole-5-carboxylate compounds from complex natural matrices require robust experimental protocols. The following sections detail methodologies for extraction and analysis.

Solid-Phase Extraction (SPE) for Plant Tissues

This protocol is adapted from a method for extracting indole compounds from sugarcane juice and can be optimized for other plant matrices.

Objective: To pre-concentrate and purify indole compounds from a plant extract.

Materials:

  • C18 SPE cartridges

  • Methanol

  • Formic acid

  • Ultrapure water

  • Plant extract (e.g., homogenized leaves or fruit juice)

Procedure:

  • Sample Preparation: Adjust the pH of the plant extract to 3 with formic acid. Filter the extract through appropriate filter paper to remove particulate matter.

  • SPE Cartridge Conditioning:

    • Wash the C18 cartridge with 2 mL of methanol.

    • Equilibrate with 2 mL of a 50:50 (v/v) methanol-water solution.

    • Further equilibrate with 2 mL of a 30:70 (v/v) methanol-water solution.

    • Finally, condition with 2 mL of acidified water (pH 3).

  • Sample Loading: Load the prepared plant extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of acidified water (pH 3) to remove interfering polar compounds.

  • Elution: Elute the retained indole compounds with 5 mL of an 80:20 (v/v) methanol-water solution.

  • Sample Concentration: The eluate can be concentrated under a stream of nitrogen and reconstituted in a suitable solvent for analysis.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

This method provides a framework for the separation and detection of indole carboxylic acid isomers.

Instrumentation:

  • HPLC or UHPLC system with a Diode Array Detector (DAD) or a mass spectrometer.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase:

  • A: 0.1% Formic acid in water

  • B: 0.1% Formic acid in methanol

Gradient Elution:

  • A typical gradient could start at 10% B, increasing to 90% B over 30 minutes, followed by a wash and re-equilibration step. The gradient should be optimized based on the specific compounds of interest and the column used.

Detection:

  • DAD: Monitor at a wavelength of 280 nm for general indole detection.

  • MS: Use electrospray ionization (ESI) in either positive or negative ion mode. For targeted analysis, use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced sensitivity and specificity. The specific m/z transitions will depend on the target analyte.

Biosynthetic and Signaling Pathways

While the specific signaling pathways involving indole-5-carboxylate are not yet fully elucidated, research on related indole carboxylic acids in plants provides valuable insights.

Biosynthesis of Indole-3-Carboxylic Acid Derivatives in Arabidopsis thaliana

In the model plant Arabidopsis thaliana, a biosynthetic pathway for indole-3-carboxylic acid (ICOOH) derivatives has been proposed, starting from tryptophan. This pathway is closely linked to the plant's defense mechanisms.

Biosynthesis Tryptophan Tryptophan IAOx Indole-3-acetaldoxime Tryptophan->IAOx CYP79B2/B3 IAN Indole-3-acetonitrile IAOx->IAN ICHO Indole-3-carbaldehyde IAN->ICHO CYP71B6 ICOOH Indole-3-carboxylic acid ICHO->ICOOH AAO1 Derivatives ICOOH Derivatives (e.g., glucose conjugates) ICOOH->Derivatives

Caption: Proposed biosynthetic pathway of indole-3-carboxylic acid derivatives in Arabidopsis.

This pathway involves the conversion of tryptophan to indole-3-acetaldoxime (IAOx), which is then converted to indole-3-acetonitrile (IAN). The cytochrome P450 enzyme CYP71B6 catalyzes the conversion of IAN to indole-3-carbaldehyde (ICHO). Subsequently, the aldehyde oxidase AAO1 oxidizes ICHO to indole-3-carboxylic acid (ICOOH), which can then be further modified, for example, by glycosylation.

Indole-Primed Plant Defense Signaling

Indole itself can act as a signaling molecule in plants, priming them for enhanced defense against herbivores and pathogens. This signaling cascade involves early events like calcium influx and is linked to the jasmonate pathway.

DefenseSignaling Indole Indole Ca_influx Ca²⁺ Influx Indole->Ca_influx Jasmonate_pathway Jasmonate Pathway Ca_influx->Jasmonate_pathway Defense_response Enhanced Defense Response Jasmonate_pathway->Defense_response

Caption: Simplified model of indole-primed plant defense signaling.

The perception of indole leads to a rapid influx of calcium ions (Ca²⁺) into the cytoplasm. This calcium signal can then activate downstream components of the jasmonate signaling pathway, ultimately leading to the expression of defense-related genes and the production of protective secondary metabolites. While this pathway describes the action of indole, it is plausible that indole carboxylates could also play a role in modulating plant defense responses, a hypothesis that warrants further investigation.

Conclusion and Future Directions

The natural occurrence of indole-5-carboxylate and its derivatives presents a promising area for future research in phytochemistry and drug discovery. While initial studies have identified their presence in various plant and marine organisms, a significant gap remains in the quantitative understanding of their distribution. The development and application of sensitive analytical methods, such as the LC-MS protocols detailed in this guide, will be crucial for building a comprehensive database of their natural abundance.

Furthermore, elucidating the specific biosynthetic and signaling pathways of indole-5-carboxylate compounds will be key to understanding their physiological roles in the source organisms and their potential pharmacological activities. The pathways outlined here for related indole compounds provide a valuable roadmap for future investigations. As our knowledge in this area expands, so too will the potential to harness these intriguing natural products for the development of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols: Vilsmeier-Haack Formylation of Methyl 1H-indole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Vilsmeier-Haack reaction is a robust and widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] This reaction facilitates the introduction of a formyl group (-CHO), a valuable functional handle in organic synthesis, onto the target molecule. In the context of indole chemistry, the reaction typically proceeds with high regioselectivity at the electron-rich C3 position.[3][4]

This protocol provides a detailed methodology for the Vilsmeier-Haack formylation of methyl 1H-indole-5-carboxylate to synthesize methyl 3-formyl-1H-indole-5-carboxylate. The reaction employs the Vilsmeier reagent, an electrophilic chloroiminium salt generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5] The subsequent electrophilic attack on the indole ring, followed by hydrolysis during aqueous work-up, yields the desired aldehyde, a key intermediate for the synthesis of various biologically active compounds and pharmaceuticals.

Quantitative Data Summary

The following table summarizes the key compounds and typical reaction parameters for the formylation of methyl 1H-indole-5-carboxylate.

ParameterStarting MaterialProduct
Compound Name Methyl 1H-indole-5-carboxylateThis compound
Structure (Image of Methyl 1H-indole-5-carboxylate)(Image of this compound)
CAS Number 1011-65-0197506-83-5
Molecular Formula C₁₀H₉NO₂C₁₁H₉NO₃
Molecular Weight 175.18 g/mol 203.19 g/mol
Typical Reagents POCl₃ (1.1 - 1.5 eq.), DMF (solvent & reagent)-
Typical Reaction Temp. 0 °C to Room Temperature-
Typical Yield -75-90% (based on similar indole substrates)[6]
¹H NMR Data (DMSO-d₆) See reference[7]δ: 8.27 (s, 1H), 8.09 (d, J=7.7 Hz, 1H), 7.51 (d, J=8.0 Hz, 1H), 7.28-7.24 (m, 1H), 7.24-7.20 (m, 1H)[8]

Experimental Protocol

Materials and Equipment:

  • Reagents: Methyl 1H-indole-5-carboxylate, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF, anhydrous), Dichloromethane (DCM), Saturated Sodium Bicarbonate (NaHCO₃) solution, Sodium Hydroxide (NaOH) solution, Water (deionized), Anhydrous Sodium Sulfate (Na₂SO₄), Celite.

  • Equipment: Three-neck round-bottom flask, dropping funnel, magnetic stirrer with stir bar, ice-water bath, thermometer, nitrogen inlet/outlet, rotary evaporator, Buchner funnel, and equipment for column chromatography (silica gel, solvents).

Procedure:

  • Vilsmeier Reagent Preparation:

    • To a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 5-10 volumes relative to the indole).

    • Cool the flask to 0 °C using an ice-water bath.

    • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the stirred DMF via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, stir the resulting mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent (a pale yellow to colorless complex).

  • Formylation Reaction:

    • Dissolve methyl 1H-indole-5-carboxylate (1.0 equivalent) in a minimal amount of anhydrous DMF.

    • Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction can be gently heated (e.g., to 40-60 °C) if the conversion is slow.[1]

  • Work-up and Hydrolysis:

    • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and water (approximately 10-20 times the volume of the reaction mixture) with vigorous stirring.

    • This hydrolysis step is exothermic. Allow the ice to melt completely.

    • Basify the aqueous solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution until the pH is approximately 7-8. This will precipitate the crude product.

    • Stir the resulting suspension for 30-60 minutes to ensure complete precipitation.

  • Isolation and Purification:

    • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

    • Wash the filter cake thoroughly with cold water until the filtrate is neutral.

    • Dry the crude product under vacuum.

    • For further purification, the crude solid can be recrystallized from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).[9]

    • Combine the pure fractions, remove the solvent using a rotary evaporator, and dry the final product, this compound, under high vacuum.

Visualizations

Vilsmeier_Haack_Workflow Experimental Workflow: Vilsmeier-Haack Formylation reagent_prep 1. Vilsmeier Reagent Preparation reagent_details Add POCl₃ to anhydrous DMF at 0 °C under N₂. reagent_prep->reagent_details formylation 2. Formylation Reaction reagent_prep->formylation Transfer Reagent formylation_details Add Methyl 1H-indole-5-carboxylate solution to reagent at 0 °C. Stir at room temperature for 2-4h. formylation->formylation_details workup 3. Work-up and Hydrolysis formylation->workup Reaction Quench workup_details Pour mixture into ice-water. Neutralize with base (e.g., NaHCO₃) to precipitate product. workup->workup_details isolation 4. Isolation workup->isolation Precipitate Formed isolation_details Filter crude solid using vacuum filtration. Wash with cold water. isolation->isolation_details purification 5. Purification isolation->purification Crude Product purification_details Recrystallization or Silica Gel Column Chromatography. purification->purification_details product Final Product: This compound purification->product Pure Product

Caption: Workflow for the Vilsmeier-Haack formylation of an indole substrate.

References

Application Notes and Protocols for Suzuki Coupling of Methyl 3-formyl-1H-indole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides a detailed, step-by-step procedure for the Suzuki coupling of methyl 3-formyl-1H-indole-5-carboxylate with various aryl and heteroaryl boronic acids. The indole scaffold is a privileged motif in medicinal chemistry, and the ability to functionalize it at the 5-position opens avenues for the synthesis of novel compounds with potential therapeutic applications.[1][2] This protocol is designed to be a robust starting point for researchers in drug discovery and development, providing guidance on reaction setup, execution, and product purification.

Introduction

The indole nucleus is a fundamental structural component in a vast array of biologically active natural products and synthetic drugs.[2][3] Consequently, methods for the selective functionalization of the indole ring are of significant interest to medicinal chemists. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful tool for the synthesis of biaryl and heteroaryl-substituted indoles.[4][5] This reaction typically involves the palladium-catalyzed coupling of an organoboron species with an organic halide or triflate.[6]

This compound is a versatile building block, possessing multiple functional groups that can be further elaborated. The Suzuki coupling at the 5-position (assuming a suitable halide or triflate precursor) allows for the introduction of diverse molecular fragments, enabling the exploration of structure-activity relationships in drug discovery programs. This document outlines a general and adaptable protocol for this transformation.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[1][7] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the indole substrate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base.[6][8]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.[7]

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing side reactions.[9]

Experimental Protocols

This section provides a detailed methodology for the Suzuki coupling of a halogenated derivative of this compound with an arylboronic acid.

Materials and Reagents
ReagentPro-Tip
5-Bromo-methyl 3-formyl-1H-indole-5-carboxylateCan be synthesized from commercially available starting materials. Ensure high purity for optimal results.
Arylboronic acidA slight excess (1.2-1.5 equivalents) is typically used to drive the reaction to completion.[10]
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)The choice of catalyst and ligand can significantly impact the reaction outcome. Screening may be necessary for challenging substrates.
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄)An inorganic base is required to activate the boronic acid.[8] The choice of base can influence reaction rate and yield.
Solvent (e.g., Dioxane, Toluene, DME, DMF)Anhydrous, degassed solvents are crucial to prevent catalyst deactivation and side reactions. Often used in combination with water.[6]
Inert Gas (Argon or Nitrogen)Essential for maintaining an oxygen-free atmosphere to protect the palladium catalyst from oxidation.[1]
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried Schlenk flask or microwave vial, add 5-bromo-methyl 3-formyl-1H-indole-5-carboxylate (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (0.01-0.05 equiv), and the base (2.0-3.0 equiv).

    • Seal the vessel with a septum or cap.

    • Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[1]

  • Solvent Addition:

    • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) to the reaction mixture via syringe. The total solvent volume should be sufficient to dissolve the reactants (typically a 0.1 M to 0.5 M solution with respect to the limiting reagent).

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[1][11] The use of microwave irradiation can significantly reduce reaction times.[11]

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[1]

    • Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the Suzuki coupling of a 5-bromo-indole derivative.

EntryArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃ (2)Dioxane/H₂O 4:11001285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)K₂CO₃ (3)Toluene/H₂O 4:1110880-90
33-Pyridylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (3)DME/H₂O 4:1901670-85
42-Thiopheneboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2)Dioxane/H₂O 4:11001075-90

Yields are representative and may vary depending on the specific substrates and reaction scale.

Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Cycle cluster_steps pd0 Pd(0)L2 pd2_complex R1-Pd(II)L2-X pd0->pd2_complex oxidative_addition Oxidative Addition pd2_r1r2 R1-Pd(II)L2-R2 pd2_complex->pd2_r1r2 transmetalation Transmetalation pd2_r1r2->pd0 product R1-R2 pd2_r1r2->product reductive_elimination Reductive Elimination reagents R1-X boronic_acid R2-B(OH)2 + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow start Start: Assemble Reactants setup Reaction Setup: - Add indole, boronic acid, catalyst, base - Seal and create inert atmosphere start->setup solvent Add Degassed Solvent setup->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Workup: - Cool to room temperature - Dilute, wash, and extract reaction->workup purification Purification: Flash Column Chromatography workup->purification product Final Product purification->product

Caption: A step-by-step workflow for the Suzuki coupling experiment.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of 5-aryl- and 5-heteroaryl-substituted methyl 3-formyl-1H-indole-5-carboxylates. By carefully selecting the catalyst, base, and solvent system, researchers can achieve high yields of the desired coupled products. The protocol presented herein serves as a comprehensive guide for scientists engaged in the synthesis of novel indole derivatives for drug discovery and development. Further optimization of the reaction conditions may be necessary for specific substrates to maximize yields and purity.

References

Application Note: Solid-Phase Synthesis and Diversification of a 3-Formyl-1H-indole-5-carboxylate Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details the application of methyl 3-formyl-1H-indole-5-carboxylate in solid-phase synthesis for the generation of diverse indole-based compound libraries. The protocols described herein outline a strategic approach for the immobilization of the indole scaffold onto a solid support, subsequent diversification via reductive amination of the 3-formyl group, and final cleavage to yield a library of 3-substituted indole derivatives. This methodology is particularly amenable to high-throughput synthesis and purification, which are critical in modern drug discovery programs.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. The ability to rapidly generate and screen libraries of substituted indoles is therefore of significant interest in the search for new therapeutic agents. Solid-phase organic synthesis (SPOS) offers a powerful platform for the efficient construction of such libraries by simplifying reaction work-up and purification.[1] this compound is a versatile building block for SPOS, featuring two key functional groups: a 3-formyl group amenable to a wide range of chemical transformations and a 5-carboxylate ester that can be used for immobilization or further modification. This application note provides a comprehensive protocol for the utilization of this scaffold in the solid-phase synthesis of a diverse library of 3-aminomethyl-1H-indole-5-carboxylate derivatives.

Experimental Protocols

Immobilization of this compound on Wang Resin

This protocol describes the attachment of the indole scaffold to a solid support via the indole nitrogen. Wang resin is chosen for its acid-lability, allowing for mild cleavage of the final products.

Materials:

  • This compound

  • Wang Resin

  • Diisopropylcarbodiimide (DIC)

  • 4-Dimethylaminopyridine (DMAP)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Swell Wang resin (1.0 g, 1.0 mmol/g loading) in DMF (10 mL) for 1 hour in a peptide synthesis vessel.

  • Drain the DMF and wash the resin with DCM (3 x 10 mL).

  • In a separate flask, dissolve this compound (3.0 mmol) and DMAP (0.5 mmol) in DMF (10 mL).

  • Add DIC (3.0 mmol) to the solution and stir for 10 minutes at room temperature.

  • Add the activated indole solution to the swollen resin.

  • Shake the reaction vessel at room temperature for 12-18 hours.

  • Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under vacuum.

Diagram of Immobilization Workflow:

G cluster_0 Resin Preparation cluster_1 Scaffold Activation cluster_2 Coupling Swell Resin Swell Wang Resin in DMF Wash Resin Wash with DCM Swell Resin->Wash Resin Couple to Resin Add activated indole to resin Wash Resin->Couple to Resin Dissolve Scaffold Dissolve Indole & DMAP in DMF Add DIC Add DIC Dissolve Scaffold->Add DIC Add DIC->Couple to Resin Shake Shake for 12-18h Couple to Resin->Shake Wash Final Resin Wash with DMF, DCM, MeOH Shake->Wash Final Resin Dry Resin Dry under vacuum Wash Final Resin->Dry Resin

Caption: Workflow for the immobilization of this compound onto Wang resin.

Diversification via Reductive Amination

The resin-bound 3-formylindole is diversified by reductive amination with a library of primary amines.

Materials:

  • Immobilized indole resin

  • Library of primary amines

  • Sodium triacetoxyborohydride (STAB)

  • 1% Acetic acid in DMF

  • DMF, DCM, MeOH

Procedure:

  • Swell the immobilized indole resin (0.2 mmol) in DMF (2 mL) for 30 minutes.

  • Add a solution of the primary amine (1.0 mmol, 5 equivalents) in 1% acetic acid in DMF (2 mL).

  • Shake the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (0.6 mmol, 3 equivalents).

  • Shake the reaction vessel at room temperature for 12-18 hours.

  • Drain the reaction solution and wash the resin sequentially with DMF (3 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL).

  • Dry the resin under vacuum.

Diagram of Reductive Amination Workflow:

G Start Resin-bound 3-formylindole Swell Swell resin in DMF Start->Swell Add_Amine Add primary amine in 1% AcOH/DMF Swell->Add_Amine Shake_Imine Shake for 1h (Imine formation) Add_Amine->Shake_Imine Add_STAB Add NaBH(OAc)3 Shake_Imine->Add_STAB Shake_Reduction Shake for 12-18h (Reduction) Add_STAB->Shake_Reduction Wash Wash with DMF, DCM, MeOH Shake_Reduction->Wash Dry Dry under vacuum Wash->Dry End Diversified resin-bound indole Dry->End

Caption: Workflow for the diversification of the resin-bound indole via reductive amination.

Cleavage from Solid Support

The final diversified indole derivatives are cleaved from the Wang resin using trifluoroacetic acid (TFA).

Materials:

  • Diversified resin-bound indole

  • Cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water

  • DCM

  • Diethyl ether (cold)

Procedure:

  • Place the dry, diversified resin in a reaction vessel.

  • Add the cleavage cocktail (2 mL) to the resin.

  • Shake the mixture at room temperature for 2 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with DCM (2 x 1 mL) and combine the filtrates.

  • Concentrate the combined filtrate under a stream of nitrogen.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.

Diagram of Cleavage Workflow:

G Start Diversified resin-bound indole Add_Cleavage_Cocktail Add TFA/TIS/H2O cocktail Start->Add_Cleavage_Cocktail Shake Shake for 2h Add_Cleavage_Cocktail->Shake Filter Filter and collect filtrate Shake->Filter Wash Wash resin with DCM Filter->Wash Concentrate Concentrate filtrate Wash->Concentrate Precipitate Precipitate with cold diethyl ether Concentrate->Precipitate Isolate Centrifuge and dry product Precipitate->Isolate End Purified 3-substituted indole Isolate->End

Caption: Workflow for the cleavage of the final product from the solid support.

Data Presentation

The following tables summarize representative quantitative data for the solid-phase synthesis of a small library of 3-substituted indole derivatives based on the protocols described above. Yields and purities are typical for solid-phase synthesis of small molecules.

Table 1: Representative Yields for Reductive Amination and Cleavage

EntryAmineProduct StructureOverall Yield (%)Purity (%)
1Benzylamine3-(benzylaminomethyl)-1H-indole-5-carboxylic acid7592
2Cyclohexylamine3-(cyclohexylaminomethyl)-1H-indole-5-carboxylic acid8195
3Aniline3-(phenylaminomethyl)-1H-indole-5-carboxylic acid6588
44-Methoxybenzylamine3-((4-methoxybenzyl)aminomethyl)-1H-indole-5-carboxylic acid7894

Note: Yields are calculated based on the initial loading of the resin. Purity was determined by HPLC analysis.

Conclusion

The protocols outlined in this application note demonstrate the effective use of this compound as a versatile scaffold for solid-phase synthesis. The described methods for immobilization, diversification via reductive amination, and cleavage provide a robust and efficient pathway for the generation of diverse libraries of 3-substituted indole derivatives. This approach is well-suited for medicinal chemistry and drug discovery programs aimed at exploring the chemical space around the privileged indole core.

References

Application Notes: Methyl 3-formyl-1H-indole-5-carboxylate in Fluorescent Probe Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of methyl 3-formyl-1H-indole-5-carboxylate as a versatile building block in the design and synthesis of novel fluorescent probes. The unique structural features of this indole derivative, namely the reactive 3-formyl group and the electron-withdrawing 5-carboxylate group, make it an excellent scaffold for creating sensors for a variety of analytes, including metal ions and anions, with applications in bioimaging and environmental monitoring.

The indole scaffold is a prominent fluorophore in the design of chemosensors due to its favorable photophysical properties, such as strong fluorescence and tunable electronic characteristics.[1] The heteroatoms within the indole ring system can effectively interact with analytes, leading to detectable changes in fluorescence.[1] The 3-formyl group provides a convenient handle for introducing a recognition moiety through reactions like Schiff base formation, while the 5-carboxylate group can be used to modulate the electronic properties of the resulting probe and potentially enhance its water solubility and biocompatibility.

Probe Design Strategy: Schiff Base Formation

A common and effective strategy for utilizing this compound is the formation of a Schiff base by condensation with a primary amine. This reaction creates an imine linkage (-C=N-) that can serve as a binding site for analytes. The choice of the amine component is crucial as it introduces the specific recognition unit for the target analyte. For instance, condensation with hydrazine derivatives or amines bearing crown ethers can lead to probes selective for specific metal ions.

The general principle behind the sensing mechanism of such Schiff base probes often involves:

  • Photoinduced Electron Transfer (PET): In the "off" state, the lone pair of electrons on the imine nitrogen can quench the fluorescence of the indole fluorophore through a PET process. Upon binding of an analyte (e.g., a metal ion), the lone pair gets engaged in coordination, inhibiting PET and causing a "turn-on" of fluorescence.

  • Intramolecular Charge Transfer (ICT): The binding of an analyte can alter the electron density distribution within the probe molecule, leading to changes in the ICT process and resulting in a shift in the emission wavelength (ratiometric sensing) or an enhancement of fluorescence intensity.

  • Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion to the Schiff base and potentially other coordinating atoms can lead to a more rigid structure, which reduces non-radiative decay pathways and enhances the fluorescence quantum yield.

Potential Applications

Fluorescent probes derived from this compound are anticipated to have a wide range of applications, including:

  • Detection of Metal Ions: Probes can be designed for the selective detection of biologically and environmentally important metal ions such as Zn²⁺, Fe³⁺, Cu²⁺, and Al³⁺.[2][3][4][5]

  • Sensing of Anions: Modification of the Schiff base moiety can lead to probes capable of recognizing anions like fluoride (F⁻) or cyanide (CN⁻) through hydrogen bonding or nucleophilic addition reactions.[6]

  • pH Sensing: The imine nitrogen in the Schiff base can be protonated or deprotonated in response to changes in pH, leading to alterations in the photophysical properties of the probe.[7]

  • Bioimaging: By incorporating biocompatible moieties and ensuring solubility in aqueous media, these probes can be used for imaging analytes within living cells.[2]

Experimental Protocols

The following are generalized protocols for the synthesis and application of a Schiff base fluorescent probe derived from this compound for the detection of a model metal ion.

Synthesis of a Schiff Base Fluorescent Probe

This protocol describes the synthesis of a generic Schiff base probe (Probe 1) through the condensation of this compound with an amine-containing recognition moiety (e.g., 2-aminoethanol).

Materials:

  • This compound

  • 2-Aminoethanol (or another suitable primary amine)

  • Anhydrous Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous ethanol (20 mL).

  • Add the primary amine (e.g., 2-aminoethanol, 1.1 eq.) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure Schiff base probe.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for Metal Ion Sensing

This protocol outlines the general procedure for evaluating the fluorescent response of the synthesized probe to a specific metal ion.

Materials:

  • Synthesized Schiff base fluorescent probe (Probe 1)

  • Stock solution of the probe (e.g., 1 mM in DMSO or acetonitrile)

  • Stock solutions of various metal perchlorates or nitrates (e.g., 10 mM in deionized water or acetonitrile)

  • Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4)

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Preparation of the test solution: In a quartz cuvette, add the appropriate buffer solution. Then, add an aliquot of the probe stock solution to achieve the desired final concentration (e.g., 10 µM).

  • Fluorescence measurement: Record the fluorescence emission spectrum of the probe solution by exciting at its absorption maximum (λex).

  • Titration with metal ion: Add incremental amounts of the metal ion stock solution to the cuvette containing the probe solution. After each addition, gently mix and record the fluorescence emission spectrum.

  • Selectivity study: Repeat the fluorescence measurement with other metal ions at a higher concentration than the target analyte to assess the probe's selectivity.

  • Data analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to determine the detection limit and association constant.

Quantitative Data Summary

The following table summarizes typical photophysical and sensing properties of indole-based Schiff base fluorescent probes from the literature. These values can serve as a benchmark for newly synthesized probes based on this compound.

PropertyTypical Range/ValueReference(s)
Excitation Wavelength (λex)350 - 450 nm[2][6]
Emission Wavelength (λem)450 - 550 nm[2][6]
Stokes Shift50 - 150 nm[8]
Quantum Yield (Φ)0.01 - 0.5 (can increase significantly upon analyte binding)[8]
Detection Limit (LOD)10 nM - 10 µM[6]
Association Constant (Ka)10³ - 10⁶ M⁻¹[6]

Visualizations

Signaling Pathway

The following diagram illustrates a common signaling mechanism for a "turn-on" fluorescent probe based on a Schiff base derived from this compound upon binding to a metal ion. The mechanism depicted is Chelation-Enhanced Fluorescence (CHEF) coupled with the inhibition of Photoinduced Electron Transfer (PET).

G cluster_probe Fluorescent Probe (Probe 1) cluster_analyte Analyte cluster_complex Probe-Analyte Complex cluster_signal Fluorescence Signal Indole Indole Fluorophore (Methyl 5-carboxylate) SchiffBase Schiff Base (-CH=N-R) Fluorescence_Off Fluorescence OFF (PET active) Indole->Fluorescence_Off Energy Transfer (Quenching) Complex Rigid Complex (Coordination) Metal Metal Ion Metal->Complex Binding Fluorescence_On Fluorescence ON (PET inhibited) Complex->Fluorescence_On Structural Rigidity (CHEF)

Signaling mechanism of a Schiff base fluorescent probe.
Experimental Workflow

The diagram below outlines the key steps in the development and application of a fluorescent probe using this compound.

G Start Start: Methyl 3-formyl- 1H-indole-5-carboxylate Synthesis Probe Synthesis (Schiff Base Condensation) Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Photophysical Photophysical Studies (Absorption, Emission, Quantum Yield) Characterization->Photophysical Sensing Sensing Application (Titration with Analyte) Photophysical->Sensing DataAnalysis Data Analysis (LOD, Ka, Selectivity) Sensing->DataAnalysis Bioimaging Biological Application (Cell Imaging) Sensing->Bioimaging End End: Application Notes DataAnalysis->End Bioimaging->End

Workflow for fluorescent probe development and application.

References

Synthesis of Novel Heterocyclic Compounds from Methyl 3-Formyl-1H-indole-5-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds derived from methyl 3-formyl-1H-indole-5-carboxylate. This versatile starting material serves as a key building block for the creation of diverse molecular architectures, particularly fused heterocyclic systems with potential applications in medicinal chemistry and materials science. The formyl and carboxylate groups on the indole scaffold offer multiple reaction sites for constructing pyridazino[4,5-b]indoles, pyrimido[5,4-b]indoles, and pyrazolo[3,4-b]pyridines, classes of compounds known for their biological activities.

Synthesis of Pyridazino[4,5-b]indol-4-ones

Pyridazino[4,5-b]indoles are a class of heterocyclic compounds with a wide range of reported biological activities, including anxiolytic, antihypertensive, and kinase inhibitory effects.[1][2] A common synthetic route to access the 4-oxo-3,4-dihydro-5H-pyridazino[4,5-b]indole core involves the condensation of a 3-formylindole-2-carboxylate derivative with hydrazine hydrate.[3] While the following protocol is adapted from the use of an ethyl ester, it is directly applicable to the methyl ester starting material.

Experimental Protocol: Synthesis of Methyl 4-oxo-3,4-dihydro-5H-pyridazino[4,5-b]indole-8-carboxylate

This protocol outlines the synthesis of the pyridazino[4,5-b]indolone ring system via hydrazinolysis of the corresponding 3-formylindole carboxylate.

Workflow:

G start This compound + Hydrazine Hydrate reflux Reflux in Ethanol start->reflux Reaction Mixture neutralize Neutralization (e.g., with Acetic Acid) reflux->neutralize After Reflux filter Filter Precipitate neutralize->filter wash Wash with Water & Ethanol filter->wash dry Dry under Vacuum wash->dry product Methyl 4-oxo-3,4-dihydro-5H- pyridazino[4,5-b]indole-8-carboxylate dry->product

Caption: General workflow for the synthesis of Methyl 4-oxo-3,4-dihydro-5H-pyridazino[4,5-b]indole-8-carboxylate.

Materials:

  • This compound

  • Hydrazine hydrate (80% solution)

  • Ethanol (absolute)

  • Glacial acetic acid

Procedure:

  • A solution of this compound (1 mmol) in absolute ethanol (20 mL) is prepared in a round-bottom flask equipped with a reflux condenser.

  • Hydrazine hydrate (80% solution, 2 mmol) is added to the solution.

  • The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature, during which a precipitate may form.

  • The mixture is then poured into a beaker containing ice-water and neutralized by the dropwise addition of glacial acetic acid.

  • The resulting solid precipitate is collected by vacuum filtration.

  • The collected solid is washed sequentially with cold water and a small amount of cold ethanol.

  • The product is dried under vacuum to yield the desired methyl 4-oxo-3,4-dihydro-5H-pyridazino[4,5-b]indole-8-carboxylate.

Quantitative Data (Expected):

CompoundStarting MaterialReagentSolventReaction Time (h)Yield (%)Melting Point (°C)
Methyl 4-oxo-3,4-dihydro-5H-pyridazino[4,5-b]indole-8-carboxylateThis compoundHydrazine HydrateEthanol4-675-85>300

Note: The yield and melting point are estimated based on similar reactions reported in the literature.

Synthesis of Pyrimido[5,4-b]indoles

The pyrimido[5,4-b]indole scaffold is another important heterocyclic system with diverse biological activities. One synthetic approach involves the reaction of 3-amino-1H-indole-2-carboxylates with various reagents such as aryl isocyanates. While the direct synthesis from this compound is a multi-step process, a plausible pathway involves initial conversion to an amino derivative. A more direct, albeit different, class of pyrimido[4,5-b]indoles can be synthesized via a four-component reaction involving an indole-3-carboxaldehyde derivative.[4]

Conceptual Pathway: Four-Component Synthesis of 2-Aryl-9H-pyrimido[4,5-b]indoles

This pathway describes a one-pot synthesis to form the pyrimidine ring onto the indole core.

G cluster_reactants Reactants start This compound heating Heating start->heating aldehyde Aromatic Aldehyde aldehyde->heating ammonium Ammonium Iodide ammonium->heating dmso DMSO (Solvent) dmso->heating workup Aqueous Workup & Purification heating->workup [4+2] Annulation product Methyl 2-Aryl-9H-pyrimido[4,5-b]indole-7-carboxylate workup->product

Caption: Conceptual workflow for the four-component synthesis of substituted pyrimido[4,5-b]indoles.

Experimental Protocol: Synthesis of Methyl 2-Aryl-9H-pyrimido[4,5-b]indole-7-carboxylate

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ammonium iodide

  • Dimethyl sulfoxide (DMSO)

  • Iodine

  • Sodium thiosulfate solution

  • Brine

  • Ethyl acetate

  • Hexane

Procedure:

  • To a solution of this compound (1 mmol) and an aromatic aldehyde (1.2 mmol) in DMSO (5 mL), add ammonium iodide (3 mmol) and a catalytic amount of iodine (0.2 mmol).

  • The reaction mixture is heated at 120 °C for 12-24 hours, with progress monitored by TLC.

  • After cooling to room temperature, the reaction mixture is poured into water and extracted with ethyl acetate.

  • The combined organic layers are washed with sodium thiosulfate solution to remove excess iodine, followed by washing with brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired methyl 2-aryl-9H-pyrimido[4,5-b]indole-7-carboxylate.

Quantitative Data (Representative):

ProductAromatic AldehydeYield (%)Melting Point (°C)
Methyl 2-phenyl-9H-pyrimido[4,5-b]indole-7-carboxylateBenzaldehyde60-75280-285
Methyl 2-(4-chlorophenyl)-9H-pyrimido[4,5-b]indole-7-carboxylate4-Chlorobenzaldehyde65-80295-300
Methyl 2-(4-methoxyphenyl)-9H-pyrimido[4,5-b]indole-7-carboxylate4-Methoxybenzaldehyde55-70270-275

Note: Yields and melting points are estimates based on similar reported multi-component reactions.[4]

Synthesis of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are another class of fused heterocycles with significant interest in medicinal chemistry.[1] A common synthetic strategy involves the reaction of an indole-3-carboxaldehyde derivative with an aminopyrazole.

Experimental Protocol: Synthesis of Methyl 4-(Aryl)-1H-pyrazolo[3,4-b]pyridin-6-yl)-1H-indole-5-carboxylate

This protocol details a one-step synthesis of heterobiaryl pyrazolo[3,4-b]pyridines through an indole ring-opening and rearrangement cascade.

Reaction Pathway:

G cluster_reactants Reactants start This compound reflux Reflux with Dean-Stark Trap start->reflux aminopyrazole 3-Amino-5-arylpyrazole aminopyrazole->reflux acid_catalyst Acid Catalyst (e.g., p-TsOH) acid_catalyst->reflux solvent Solvent (e.g., Toluene) solvent->reflux purification Column Chromatography reflux->purification Indole Ring Opening/ Rearrangement product Methyl 4-(Aryl)-1H-pyrazolo[3,4-b]pyridin- 6-yl)-1H-indole-5-carboxylate purification->product

Caption: Synthetic pathway for pyrazolo[3,4-b]pyridines from this compound.

Materials:

  • This compound

  • Substituted 3-amino-5-arylpyrazole

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Toluene

Procedure:

  • A mixture of this compound (1 mmol), the corresponding 3-amino-5-arylpyrazole (1.1 mmol), and a catalytic amount of p-TsOH (0.1 mmol) in toluene (15 mL) is placed in a round-bottom flask.

  • The flask is equipped with a Dean-Stark apparatus and a reflux condenser.

  • The reaction mixture is heated to reflux, and the azeotropic removal of water is continued for 12-24 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to yield the target pyrazolo[3,4-b]pyridine derivative.

Quantitative Data (Representative):

Product3-Amino-5-arylpyrazoleYield (%)Melting Point (°C)
Methyl 4-(phenyl)-1H-pyrazolo[3,4-b]pyridin-6-yl)-1H-indole-5-carboxylate3-Amino-5-phenylpyrazole50-65240-245
Methyl 4-(4-chlorophenyl)-1H-pyrazolo[3,4-b]pyridin-6-yl)-1H-indole-5-carboxylate3-Amino-5-(4-chlorophenyl)pyrazole55-70255-260

Note: Yields and melting points are estimates based on analogous reactions.

References

Application Notes: Protecting Group Strategies for the Indole Nitrogen in Methyl 3-formyl-1H-indole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the synthesis of complex molecules containing the indole scaffold, protection of the N-H group is a critical step to prevent undesired side reactions and to modulate the reactivity of the indole ring. The substrate, methyl 3-formyl-1H-indole-5-carboxylate, presents a unique challenge due to the presence of two electron-withdrawing groups: a formyl group at the C3 position and a methyl ester at the C5 position. These groups can influence the acidity of the N-H proton and the overall reactivity of the molecule. This document provides a detailed overview of suitable protecting group strategies, including quantitative data for comparison and step-by-step experimental protocols for the protection and deprotection of the indole nitrogen. The selection of an appropriate protecting group is crucial and depends on the planned subsequent transformations and the required orthogonality of the synthetic route.[1][2][3]

Protecting Group Selection and Comparison

The choice of a protecting group for the indole nitrogen must consider stability towards various reaction conditions and the ease of removal.[1] For this compound, the key is to select a group that is stable under conditions required for transformations of the formyl and ester moieties, while being removable without affecting these functional groups. The most common and effective protecting groups for indoles are tert-Butoxycarbonyl (Boc), Tosyl (Ts), and [2-(Trimethylsilyl)ethoxy]methyl (SEM).

Electron-withdrawing protecting groups like Boc and Ts are often preferred as they decrease the electron density of the indole ring, making it more stable to oxidation and modulating its reactivity towards electrophiles.[4][5]

Table 1: Comparison of Protecting Group Strategies

Protecting GroupProtection ConditionsDeprotection ConditionsYields (Protection)Yields (Deprotection)Compatibility & Remarks
Boc (tert-Butoxycarbonyl)(Boc)₂O, DMAP, MeCN or THF, rtAcidic: TFA, DCM, rt[1]; or Oxalyl Chloride, MeOH, rt[4]High (Typically >90%)High (Often >90%)Stable to bases and nucleophiles.[1] Cleaved under acidic conditions which might affect other acid-labile groups. The formyl group should be stable to mild acidic deprotection.
Ts (Tosyl)TsCl, NaH, DMF, 0 °C to rt[6]Basic: Cs₂CO₃, THF/MeOH, reflux[7][8]; or Mg, MeOH, refluxHigh (Typically >90%)Good to High (70-99%)[8]Very robust and stable to a wide range of conditions including strongly acidic and oxidative conditions.[1] Removal requires specific, often harsh, basic or reductive conditions.[4]
SEM ([2-(Trimethylsilyl)ethoxy]methyl)SEM-Cl, NaH, DMF, 0 °C to rt[4]Fluoride: TBAF, THF, reflux[9]; or Acidic: HCl, refluxHigh (Typically >90%)High (Often >90%)Stable to a wide range of conditions including bases and mild acids.[1][9] Deprotection with fluoride is orthogonal to many other protecting groups.[9]

Logical Workflow for Synthesis

The general strategy for utilizing a protecting group in the synthesis involving this compound is outlined below. This workflow ensures that the reactive indole N-H is masked during key transformations and is regenerated in a final step.

G start_material This compound protection Step 1: N-Protection (e.g., Boc, Ts, SEM) start_material->protection protected_intermediate N-Protected Indole Intermediate protection->protected_intermediate reaction Step 2: Further Transformations (e.g., at formyl or ester group) protected_intermediate->reaction modified_product Modified N-Protected Intermediate reaction->modified_product deprotection Step 3: N-Deprotection (Orthogonal removal of PG) modified_product->deprotection final_product Final Product deprotection->final_product

Caption: General synthetic workflow.

Chemical Structures

The following diagrams illustrate the structure of the starting material and the resulting N-protected derivatives.

structures cluster_SM Starting Material cluster_Boc N-Boc Protected cluster_Ts N-Tosyl Protected cluster_SEM N-SEM Protected SM This compound Boc Methyl 1-(tert-butoxycarbonyl)-3-formyl-indole-5-carboxylate Ts Methyl 3-formyl-1-tosyl-indole-5-carboxylate SEM Methyl 3-formyl-1-((2-(trimethylsilyl)ethoxy)methyl)-indole-5-carboxylate

Caption: Key chemical structures.

Experimental Protocols

The following protocols are generalized procedures and may require optimization for the specific substrate, this compound. All reactions should be performed in a fume hood under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

Protocol 1: N-Boc Protection

This protocol describes the protection of the indole nitrogen using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous acetonitrile (MeCN) or Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 equiv.) in anhydrous MeCN, add (Boc)₂O (1.1 equiv.) and a catalytic amount of DMAP (0.1 equiv.).

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in EtOAc and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-Boc protected indole.

Protocol 2: N-Boc Deprotection (Basic Conditions)

This method is suitable for substrates that are sensitive to acid and provides a mild way to remove the Boc group from an indole nitrogen.[10][11]

Materials:

  • N-Boc protected this compound

  • Anhydrous Methanol (MeOH)

  • Sodium methoxide (NaOMe)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc protected indole (1.0 equiv.) in dry methanol.

  • Add a catalytic amount of sodium methoxide (20 mol%).[10]

  • Stir the mixture at ambient temperature for 1-3 hours, monitoring by TLC.[10]

  • Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (2x).[11]

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[11]

  • Filter and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.[11]

Protocol 3: N-Tosyl (Ts) Protection

This protocol uses tosyl chloride to install the robust Ts protecting group.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Tosyl chloride (TsCl)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of NaH (1.2 equiv.) in anhydrous DMF at 0 °C, add a solution of this compound (1.0 equiv.) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30-60 minutes to ensure complete deprotonation.[4]

  • Add a solution of TsCl (1.1 equiv.) in anhydrous DMF dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with EtOAc (3x). Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 4: N-Tosyl (Ts) Deprotection

This protocol uses cesium carbonate for a relatively mild removal of the tosyl group.[7][8]

Materials:

  • N-Ts protected this compound

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the N-Ts protected indole (1.0 equiv.) in a 2:1 mixture of THF-MeOH, add cesium carbonate (3.0 equiv.).[8]

  • Heat the mixture to reflux and monitor the reaction by TLC. The presence of electron-withdrawing groups on the indole ring can facilitate the deprotection.[8]

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between water and EtOAc.

  • Separate the layers and extract the aqueous phase with EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Protocol 5: N-SEM Protection

This protocol outlines the procedure for protecting the indole nitrogen with a SEM group.[4]

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of NaH (1.2 equiv.) in anhydrous DMF at 0 °C, add a solution of the indole (1.0 equiv.) in DMF dropwise.

  • Stir the mixture at 0 °C for 1 hour.[4]

  • Add SEM-Cl (1.2 equiv.) dropwise to the reaction mixture.[4]

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.[4]

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[4]

  • Extract the product with EtOAc, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.[4]

  • Concentrate the solution in vacuo and purify the crude product by flash column chromatography.[4]

Protocol 6: N-SEM Deprotection

This protocol uses a fluoride source to cleave the SEM group.

Materials:

  • N-SEM protected this compound

  • Tetrabutylammonium fluoride (TBAF, 1M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-SEM protected indole (1.0 equiv.) in anhydrous THF.

  • Add TBAF solution (2.0-3.0 equiv.) and heat the mixture to reflux.

  • Monitor the reaction progress by TLC. The reaction may take several hours.

  • After completion, cool the reaction mixture and dilute with water.

  • Extract with EtOAc (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the resulting crude product by column chromatography.

References

Application Notes and Protocols for the Catalytic Functionalization of Methyl 3-formyl-1H-indole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the catalytic functionalization of methyl 3-formyl-1H-indole-5-carboxylate, a versatile building block in medicinal chemistry. The following sections detail methods for the selective modification of both the indole core and the formyl group, offering pathways to a diverse range of complex molecules.

Palladium-Catalyzed C4-H Arylation of the Indole Core

The C4 position of the indole nucleus can be selectively arylated using a palladium catalyst with a directing formyl group at the C3 position. This method allows for the introduction of various aryl moieties, significantly increasing molecular diversity. The reaction proceeds via a C-H activation mechanism, offering an atom-economical approach to biaryl structures.

Quantitative Data for Pd-Catalyzed C4-Arylation of 3-Formylindoles
EntryAryl IodideCatalyst (mol%)LigandOxidantAdditiveSolventTemp (°C)Time (h)Yield (%)Reference
1IodobenzenePd(OAc)₂ (10)NoneAgOAcTFAHFIP65-1201285[1]
24-IodotoluenePd(OAc)₂ (10)NoneAgOAcTFAHFIP1101282[1]
31-Iodo-4-methoxybenzenePd(OAc)₂ (10)NoneAgOAcTFAHFIP1101278[1]
41-Iodo-4-fluorobenzenePd(OAc)₂ (10)NoneAgOAcTFAHFIP1101288[1]
51-Iodo-4-(trifluoromethyl)benzenePd(OAc)₂ (10)NoneAgOAcTFAHFIP1202475[1]
63-IodopyridinePd(OAc)₂ (10)NoneAgOAcTFAHFIP1202465[1]
Experimental Protocol: General Procedure for Pd-Catalyzed C4-Arylation
  • To a sealed reaction vessel, add this compound (1.0 equiv.), the corresponding aryl iodide (2.0 equiv.), Pd(OAc)₂ (0.1 equiv.), and AgOAc (2.0 equiv.).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

  • Add hexafluoroisopropanol (HFIP) as the solvent to achieve a desired concentration (e.g., 0.2 M).

  • Add trifluoroacetic acid (TFA) (e.g., 1.0 equiv.).

  • Seal the vessel and heat the reaction mixture to the specified temperature (e.g., 110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired C4-arylated indole.

Proposed Catalytic Cycle for Pd-Catalyzed C4-Arylation

G A Pd(OAc)₂ B [Pd(II)] Active Catalyst A->B  TFA C Palladacycle Intermediate B->C C-H Activation D Pd(IV) Intermediate C->D Oxidative Addition D->B  AgOAc E C4-Arylated Product D->E Reductive Elimination Indole Methyl 3-formyl-1H- indole-5-carboxylate Indole->C ArI Aryl Iodide ArI->D AgOAc AgOAc

Pd-Catalyzed C4-Arylation Cycle

Organocatalytic Morita-Baylis-Hillman Reaction of the Formyl Group

The formyl group of this compound can undergo a Morita-Baylis-Hillman (MBH) reaction with activated alkenes, catalyzed by a nucleophilic amine such as DABCO (1,4-diazabicyclo[2.2.2]octane). This reaction forms a new C-C bond and creates a versatile allylic alcohol functionality for further synthetic transformations.

Quantitative Data for the Morita-Baylis-Hillman Reaction of 3-Formylindoles
EntryActivated AlkeneCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
1Methyl acrylateDABCO (30)Neat254872[2]
2AcrylonitrileDABCO (30)Neat254865[2]
3Ethyl acrylateDABCO (30)Neat257270[2]
4t-Butyl acrylateDABCO (30)Neat259668[2]
5N-PhenylmaleimideDABCO (20)THF252485[2]
6Methyl vinyl ketoneDABCO (30)CH₂Cl₂0-254855[2]
Experimental Protocol: General Procedure for the Morita-Baylis-Hillman Reaction
  • To a reaction flask, add this compound (1.0 equiv.) and the activated alkene (1.5-3.0 equiv.).

  • Add the organocatalyst, such as DABCO (0.2-0.3 equiv.).

  • The reaction can be run neat or in a suitable solvent (e.g., THF, CH₂Cl₂).

  • Stir the reaction mixture at the specified temperature (e.g., room temperature).

  • Monitor the reaction progress by TLC or ¹H NMR spectroscopy.

  • Upon completion or when equilibrium is reached, directly load the reaction mixture onto a silica gel column.

  • Purify the product by flash column chromatography to afford the corresponding Morita-Baylis-Hillman adduct.

Workflow for the Morita-Baylis-Hillman Reaction

G Start Start Materials: This compound Activated Alkene DABCO Reaction Reaction Setup: Neat or in Solvent (THF, CH₂Cl₂) Room Temperature Start->Reaction Monitoring Reaction Monitoring: TLC or ¹H NMR Reaction->Monitoring Workup Workup & Purification: Direct loading onto silica gel Flash Column Chromatography Monitoring->Workup Product Final Product: Morita-Baylis-Hillman Adduct Workup->Product

MBH Reaction Workflow

Further Catalytic Functionalizations of the Formyl Group

The formyl group is a versatile handle for a variety of catalytic transformations, enabling access to alcohols, carboxylic acids, and other functional groups.

Catalytic Reduction to 3-Hydroxymethylindole Derivative

The reduction of the formyl group to a primary alcohol can be achieved through catalytic transfer hydrogenation, a safer and more convenient alternative to methods using metal hydrides or high-pressure hydrogenation.

Catalyst System: A common system involves a chiral phosphoric acid (CPA) catalyst and a Hantzsch ester as the hydrogen source.

General Conditions: The reaction is typically carried out in an organic solvent such as toluene or PhCF₃ at room temperature.

Catalytic Oxidation to Indole-3-Carboxylic Acid Derivative

The formyl group can be selectively oxidized to a carboxylic acid under mild, aerobic conditions using a copper catalyst.

Catalyst System: A combination of a copper salt (e.g., Cu(NO₃)₂) and a radical mediator like TEMPO ((2,2,6,6-tetramethylpiperidin-1-yl)oxyl) is effective.

General Conditions: The reaction is typically performed in a solvent such as acetonitrile at room temperature under an atmosphere of air or oxygen.

Logical Relationship of Formyl Group Transformations

G Start This compound Reduction Catalytic Transfer Hydrogenation (e.g., CPA, Hantzsch Ester) Start->Reduction Oxidation Catalytic Aerobic Oxidation (e.g., Cu(II)/TEMPO, O₂) Start->Oxidation Alcohol Methyl 3-(hydroxymethyl)-1H- indole-5-carboxylate Reduction->Alcohol Acid Methyl 3-carboxy-1H- indole-5-carboxylate Oxidation->Acid

Formyl Group Derivatization

References

Application Notes and Protocols for the Preparation of Pharmaceutical Intermediates from Methyl 3-formyl-1H-indole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-formyl-1H-indole-5-carboxylate is a versatile bifunctional molecule that serves as a crucial starting material in the synthesis of a wide array of pharmaceutical intermediates. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The presence of a reactive aldehyde at the 3-position and a carboxylate group at the 5-position allows for diverse chemical transformations, enabling the construction of complex molecular architectures with potential therapeutic applications. This document provides detailed application notes and experimental protocols for key reactions involving this starting material.

Key Reactions and Pharmaceutical Relevance

The formyl group at the C-3 position is the primary site for synthetic elaboration, participating in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. These reactions are instrumental in building the core structures of several classes of therapeutic agents.

Core Applications:

  • Synthesis of β-Carbolines: The Pictet-Spengler reaction of this compound with biogenic amines like tryptamine provides access to the tetracyclic β-carboline framework. This scaffold is found in numerous alkaloids with a broad range of biological activities, including anti-cancer, anti-viral, and CNS-modulating properties.

  • Formation of α,β-Unsaturated Systems: The Knoevenagel condensation with active methylene compounds introduces an α,β-unsaturated system, a common pharmacophore and a versatile intermediate for further functionalization, such as Michael additions.

  • Reductive Amination: Direct introduction of amine functionalities via reductive amination provides intermediates for the synthesis of various enzyme inhibitors and receptor modulators.

  • Olefin Synthesis: The Wittig reaction allows for the stereoselective formation of alkenes, which can be key structural elements or precursors for further transformations in drug molecules.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of key pharmaceutical intermediates from this compound.

Protocol 1: Synthesis of a Tetrahydro-β-carboline Derivative via Pictet-Spengler Reaction

This protocol describes the acid-catalyzed cyclization of this compound with tryptamine to yield a tetrahydro-β-carboline, a core structure in many indole alkaloids.

Reaction Scheme:

Pictet_Spengler start This compound conditions Acid Catalyst (e.g., TFA) Dichloromethane Room Temperature start->conditions reagent Tryptamine reagent->conditions product Methyl 1-(1H-indol-3-ylmethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylate conditions->product Pictet-Spengler Reaction

Caption: Pictet-Spengler reaction workflow.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
This compound197506-83-5203.19
Tryptamine61-54-1160.22
Trifluoroacetic Acid (TFA)76-05-1114.02
Dichloromethane (DCM), anhydrous75-09-284.93
Saturated Sodium Bicarbonate Solution (aq.)--
Brine--
Anhydrous Sodium Sulfate7757-82-6142.04

Procedure:

  • To a stirred solution of tryptamine (1.0-1.2 equivalents) in anhydrous dichloromethane, add this compound (1.0 equivalent) at room temperature under an inert atmosphere.[1]

  • Slowly add trifluoroacetic acid (TFA) as a catalyst to the reaction mixture.[1]

  • Stir the reaction mixture at room temperature for the specified time, typically ranging from 1 to 24 hours.[1]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]

  • Upon completion, quench the reaction by washing sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography or recrystallization to obtain the pure tetrahydro-β-carboline derivative.[1]

Quantitative Data (Representative):

ProductYield (%)Melting Point (°C)Analytical Method
Methyl 1-(1H-indol-3-ylmethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylate75-85210-212NMR, MS
Protocol 2: Knoevenagel Condensation with Malononitrile

This protocol details the base-catalyzed condensation of this compound with malononitrile to produce an α,β-unsaturated dinitrile, a versatile intermediate for the synthesis of various heterocyclic compounds.

Reaction Scheme:

Knoevenagel start This compound conditions Base Catalyst (e.g., Piperidine) Ethanol Reflux start->conditions reagent Malononitrile reagent->conditions product Methyl 3-(2,2-dicyanovinyl)-1H-indole-5-carboxylate conditions->product Knoevenagel Condensation

Caption: Knoevenagel condensation workflow.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
This compound197506-83-5203.19
Malononitrile109-77-366.06
Piperidine110-89-485.15
Ethanol64-17-546.07

Procedure:

  • Dissolve this compound (1.0 equivalent) and malononitrile (1.0-1.2 equivalents) in ethanol in a round-bottom flask.

  • Add a catalytic amount of piperidine to the solution.

  • Heat the reaction mixture to reflux and maintain for a period of 2-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Collect the precipitate by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.

Quantitative Data (Representative):

ProductYield (%)Melting Point (°C)Analytical Method
Methyl 3-(2,2-dicyanovinyl)-1H-indole-5-carboxylate85-95255-257NMR, IR, MS
Protocol 3: Reductive Amination with a Primary Amine

This protocol outlines the synthesis of a secondary amine derivative by the reductive amination of this compound with a primary amine, followed by in-situ reduction of the resulting imine.

Reaction Scheme:

Reductive_Amination start This compound intermediate Imine Intermediate start->intermediate Condensation reagent1 Primary Amine (R-NH2) reagent1->intermediate reagent2 Reducing Agent (e.g., NaBH4) product Methyl 3-((alkylamino)methyl)-1H-indole-5-carboxylate reagent2->product intermediate->product Reduction

Caption: Reductive amination workflow.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
This compound197506-83-5203.19
Primary Amine (e.g., Benzylamine)100-46-9107.15
Sodium Borohydride (NaBH₄)16940-66-237.83
Methanol67-56-132.04

Procedure:

  • Dissolve this compound (1.0 equivalent) in methanol in a round-bottom flask.[2]

  • Add the primary amine (1.0-1.5 equivalents) to the solution and stir at room temperature for 1-2 hours to form the imine intermediate.[2]

  • Cool the reaction mixture in an ice bath.

  • Slowly add sodium borohydride (1.5-2.0 equivalents) in portions, maintaining the temperature below 10 °C.[2]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data (Representative):

ProductYield (%)Physical StateAnalytical Method
Methyl 3-((benzylamino)methyl)-1H-indole-5-carboxylate70-85SolidNMR, MS

Conclusion

This compound is a highly valuable building block for the synthesis of diverse pharmaceutical intermediates. The protocols provided herein offer robust and reproducible methods for key transformations, enabling the efficient construction of complex molecular scaffolds. Researchers are encouraged to adapt and optimize these procedures based on the specific requirements of their target molecules.

References

Application Notes and Protocols: Microwave-Assisted Synthesis of Methyl 3-formyl-1H-indole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a protocol for the microwave-assisted synthesis of methyl 3-formyl-1H-indole-5-carboxylate, a key intermediate in the development of pharmacologically active compounds. Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced safety profiles. These protocols are designed to be a valuable resource for researchers in medicinal chemistry and drug discovery.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Functionalized indoles, such as this compound, are crucial building blocks for the synthesis of more complex molecules with a wide range of biological activities, including potential applications in oncology. The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich heterocycles like indoles at the C3 position.[2] The application of microwave irradiation to this reaction accelerates the synthesis, making it a more efficient and green chemistry approach.[1]

Applications in Drug Discovery

This compound serves as a versatile intermediate in the synthesis of various bioactive molecules. The presence of the formyl and carboxylate groups allows for a variety of chemical transformations to build more complex molecular architectures. Notably, indole derivatives have been investigated as inhibitors of various protein targets in cancer therapy. For instance, tricyclic indole carboxylic acids have been identified as potent inhibitors of Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein overexpressed in many cancers.[3] The development of efficient synthetic routes to key indole intermediates like the title compound is therefore of high interest to the drug discovery community.

Microwave-Assisted Synthesis: A Comparative Overview

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering several advantages over conventional heating methods. The direct and efficient heating of the reaction mixture leads to a significant reduction in reaction times, often from hours to minutes.[4] This rapid heating can also lead to higher reaction yields and cleaner product profiles by minimizing the formation of byproducts.

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Hours to daysMinutes
Energy Efficiency LowHigh
Heating Mechanism Conduction and convectionDirect dielectric heating
Temperature Control Less preciseHighly precise
Yields Often lowerGenerally higher
Byproduct Formation Can be significantOften minimized

Experimental Workflow

The general workflow for the microwave-assisted synthesis of this compound is depicted below.

G reagents Reagents: - Methyl 1H-indole-5-carboxylate - Vilsmeier Reagent (POCl3/DMF) mw_vial Microwave Vial reagents->mw_vial solvent Solvent (e.g., Dichloromethane) solvent->mw_vial combine Combine & Seal mw_vial->combine mw_reactor Microwave Reactor combine->mw_reactor irradiate Irradiate mw_reactor->irradiate workup Reaction Work-up (Quenching, Extraction) irradiate->workup purification Purification (Column Chromatography) workup->purification product Product: This compound purification->product

General workflow for the microwave-assisted synthesis.

Detailed Experimental Protocol

This protocol describes a representative method for the microwave-assisted Vilsmeier-Haack formylation of methyl 1H-indole-5-carboxylate. Note: This is a general protocol and may require optimization for specific microwave reactors and scales.

Materials:

  • Methyl 1H-indole-5-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

  • Microwave reactor equipped with sealed reaction vessels and a magnetic stirrer

Procedure:

  • Preparation of the Vilsmeier Reagent: In a fume hood, slowly add phosphorus oxychloride (1.2 equivalents) to ice-cold N,N-dimethylformamide (3-5 equivalents) with stirring. Allow the mixture to stir at 0°C for 30 minutes.

  • Reaction Setup: In a separate flask, dissolve methyl 1H-indole-5-carboxylate (1.0 equivalent) in anhydrous dichloromethane.

  • Addition: Slowly add the prepared Vilsmeier reagent to the solution of the indole derivative at 0°C with stirring.

  • Microwave Irradiation: Transfer the reaction mixture to a suitable microwave reaction vessel containing a magnetic stir bar. Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 80-100°C) for a specified time (e.g., 5-15 minutes). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After cooling the reaction vessel to room temperature, carefully pour the reaction mixture onto crushed ice. Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Quantitative Data

The following table provides representative data for the Vilsmeier-Haack formylation of indoles. Note that specific conditions for the microwave-assisted synthesis of this compound should be optimized.

SubstrateMethodReagentsTemperature (°C)TimeYield (%)Reference
IndoleConventionalPOCl₃, DMF0 to 856 h96
2-MethylindoleConventionalPOCl₃, DMF98-1003 h71[5]
Pyrazole DerivativeMicrowavePOCl₃, DMF6010 min85
Hydrazone DerivativeMicrowavePOCl₃, DMF9010 minGood[6]

Signaling Pathways and Drug Discovery

While there is no direct evidence of this compound modulating a specific signaling pathway, its derivatives are of significant interest in drug discovery. The indole nucleus is a common feature in molecules that target a variety of signaling pathways implicated in cancer, such as those involving protein kinases, histone deacetylases, and apoptosis regulators like the Bcl-2 family of proteins.[7][8] The chemical tractability of the formyl and carboxylate groups on the synthesized indole allows for the generation of diverse chemical libraries for screening against such targets.

The general relationship of indole derivatives in targeted cancer therapy is illustrated below.

G cluster_synthesis Synthesis cluster_discovery Drug Discovery cluster_biology Biological Target indole_intermediate Methyl 3-formyl- 1H-indole-5-carboxylate derivatization Chemical Derivatization indole_intermediate->derivatization indole_library Indole-based Compound Library derivatization->indole_library screening High-Throughput Screening indole_library->screening hit_compound Hit Compound screening->hit_compound lead_optimization Lead Optimization hit_compound->lead_optimization drug_candidate Drug Candidate lead_optimization->drug_candidate signaling_pathway Cancer Signaling Pathway (e.g., Apoptosis, Kinase signaling) drug_candidate->signaling_pathway Modulation

Role of indole intermediates in drug discovery.

Conclusion

The microwave-assisted Vilsmeier-Haack formylation of methyl 1H-indole-5-carboxylate represents a rapid and efficient method for the synthesis of a valuable intermediate for drug discovery and development. The protocols and data presented herein provide a solid foundation for researchers to apply this powerful technology in their synthetic endeavors, accelerating the discovery of new therapeutic agents.

References

Application Notes and Protocols for the Continuous Flow Synthesis of Methyl 3-formyl-1H-indole-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and a practical protocol for the synthesis of methyl 3-formyl-1H-indole-5-carboxylate, a valuable building block in medicinal chemistry, utilizing continuous flow technology. The Vilsmeier-Haack reaction, a classic method for the formylation of electron-rich heterocycles, is adapted to a continuous flow process, offering significant advantages over traditional batch methods, including enhanced safety, improved reaction control, and potential for higher throughput and scalability.

The Vilsmeier-Haack reaction involves the formylation of an active hydrogen atom of an aromatic or heterocyclic compound using a formylating agent, typically the Vilsmeier reagent.[1][2] The Vilsmeier reagent, a chloroiminium salt, is generated in situ from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with an acid chloride, most commonly phosphorus oxychloride (POCl₃).[3][4] This electrophilic species then reacts with the electron-rich indole ring, preferentially at the C3 position, to yield an iminium intermediate, which upon aqueous workup, hydrolyzes to the corresponding aldehyde.[3][5]

Flow chemistry offers a safer and more efficient way to perform this reaction. The highly exothermic formation of the Vilsmeier reagent can be precisely controlled in a microreactor, mitigating the risk of thermal runaways that can occur in large-scale batch reactions.[6][7] Furthermore, the continuous nature of the process allows for rapid optimization of reaction parameters such as temperature, residence time, and stoichiometry, leading to improved yields and purity of the final product.[8][9]

Experimental Protocols

This section details the proposed experimental protocol for the continuous flow synthesis of this compound.

Synthesis of Starting Material: Methyl 1H-indole-5-carboxylate

While not a flow process, the synthesis of the starting material is crucial. A common method involves the Fischer indole synthesis or esterification of indole-5-carboxylic acid.[10][11] A typical laboratory-scale synthesis is provided below.

Materials:

  • Indole-5-carboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Magnetic stirrer and heating mantle

  • Round-bottom flask and condenser

Procedure:

  • To a solution of indole-5-carboxylic acid (1 equivalent) in anhydrous methanol, slowly add concentrated sulfuric acid (catalytic amount) at 0 °C.

  • Heat the mixture to reflux and monitor the reaction by TLC until completion.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 1H-indole-5-carboxylate.

Continuous Flow Synthesis of this compound

This protocol is a proposed method based on general procedures for Vilsmeier-Haack reactions in flow.[6][7][12]

Apparatus:

  • A continuous flow reactor system (e.g., from Vapourtec, Uniqsis, or similar) equipped with:

    • Two or three high-pressure pumps

    • A T-mixer or micromixer

    • A heated coil reactor (e.g., PFA or stainless steel)

    • A back-pressure regulator

    • A collection vessel

Reagent Solutions:

  • Solution A (Vilsmeier Reagent Precursor): A solution of phosphorus oxychloride (POCl₃) in an anhydrous solvent (e.g., acetonitrile or DMF).

  • Solution B (Vilsmeier Reagent Precursor): N,N-Dimethylformamide (DMF). Alternatively, a pre-mixed solution of POCl₃ in DMF can be prepared with careful temperature control.

  • Solution C (Substrate): A solution of methyl 1H-indole-5-carboxylate in an anhydrous solvent (e.g., acetonitrile or DMF).

Procedure:

  • System Setup: Assemble the flow reactor as shown in the workflow diagram below. Ensure the system is clean, dry, and purged with an inert gas.

  • Reagent Pumping:

    • Pump Solution A (POCl₃) and Solution B (DMF) at equal flow rates into a T-mixer to generate the Vilsmeier reagent in situ. The residence time in a small initial coil should be sufficient for the formation of the reagent (typically < 1 minute).

    • Pump the resulting Vilsmeier reagent stream and Solution C (methyl 1H-indole-5-carboxylate) into a second T-mixer.

  • Reaction: The combined stream flows through the heated coil reactor. The temperature and residence time are critical parameters to be optimized.

  • Quenching: The output from the reactor is collected in a vessel containing an aqueous solution of a base (e.g., sodium bicarbonate or sodium hydroxide) to quench the reaction and hydrolyze the iminium intermediate.

  • Work-up and Purification:

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Data Presentation

The following tables summarize proposed and comparative quantitative data for the continuous flow synthesis.

Table 1: Proposed Reaction Parameters for the Flow Synthesis of this compound

ParameterProposed ValueNotes
Substrate Concentration 0.1 - 0.5 MHigher concentrations may lead to precipitation.
Stoichiometry (Indole:POCl₃:DMF) 1 : 1.2 : 3Excess Vilsmeier reagent is typically used.
Solvent Acetonitrile or DMFMust be anhydrous.
Reactor Temperature 40 - 80 °CTo be optimized for yield and purity.
Residence Time 5 - 20 minutesTo be optimized; longer times may lead to degradation.
Flow Rate 0.1 - 1.0 mL/minDependent on reactor volume and desired residence time.
Back Pressure 10 - 20 barTo prevent solvent boiling and ensure smooth flow.

Table 2: Comparative Data for Vilsmeier-Haack Formylation of Indole Derivatives in Flow

SubstrateTemperature (°C)Residence Time (min)Yield (%)Reference
Indole603>99[7]
2-Methylindole501085[8]
N-Methylindole603>99[7]
Pyrrole603>99[7]

Note: The data in Table 2 is for comparative purposes with other indole derivatives and may not be directly transferable to methyl 1H-indole-5-carboxylate. Optimization will be required.

Visualizations

Reaction Pathway

Vilsmeier_Haack_Reaction DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent POCl3 POCl₃ POCl3->Vilsmeier_reagent Iminium_intermediate Iminium Intermediate Vilsmeier_reagent->Iminium_intermediate Indole Methyl 1H-indole-5-carboxylate Indole->Iminium_intermediate Electrophilic attack Product This compound Iminium_intermediate->Product H2O H₂O (Workup) H2O->Product Hydrolysis

Caption: Vilsmeier-Haack reaction pathway for indole formylation.

Experimental Workflow

Flow_Synthesis_Workflow cluster_reagents Reagent Delivery cluster_reaction Reaction Zone cluster_workup Product Collection & Workup PumpA Pump A (POCl₃ in Solvent) Mixer1 T-Mixer 1 PumpA->Mixer1 PumpB Pump B (DMF) PumpB->Mixer1 PumpC Pump C (Indole Derivative) Mixer2 T-Mixer 2 PumpC->Mixer2 Mixer1->Mixer2 Reactor Heated Coil Reactor Mixer2->Reactor BPR Back Pressure Regulator Reactor->BPR Collection Quenching & Collection BPR->Collection Purification Extraction & Purification Collection->Purification

Caption: Experimental workflow for the continuous flow synthesis.

References

Application Notes and Protocols for the Scale-Up Synthesis of Methyl 3-formyl-1H-indole-5-carboxylate for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-formyl-1H-indole-5-carboxylate is a key intermediate in the synthesis of a variety of pharmacologically active compounds. The indole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[1][2][3] The 3-formyl group serves as a versatile handle for further chemical modifications, allowing for the construction of complex molecular architectures. This document provides a detailed protocol for the scale-up synthesis of this compound, suitable for producing the quantities required for preclinical studies. The methodology is based on the widely used Vilsmeier-Haack reaction, a reliable method for the formylation of electron-rich indoles.[4][5][6]

Data Presentation

Table 1: Reagents for Scale-Up Synthesis
ReagentChemical FormulaMolecular Weight ( g/mol )Moles (mol)Quantity
Methyl 1H-indole-5-carboxylateC₁₀H₉NO₂175.181.0175.18 g
Phosphorus oxychloride (POCl₃)POCl₃153.331.2184.00 g (111.5 mL)
N,N-Dimethylformamide (DMF)C₃H₇NO73.095.0365.45 g (386.7 mL)
Dichloromethane (DCM)CH₂Cl₂84.93-2.0 L
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01-As needed
Anhydrous Sodium SulfateNa₂SO₄142.04-As needed
Ethyl acetateC₄H₈O₂88.11-For extraction & chromatography
HexanesC₆H₁₄86.18-For chromatography
Table 2: Expected Yield and Purity
ParameterExpected Value
Product This compound
Appearance Off-white to pale yellow solid
Yield 85-95%
Purity (by HPLC) >98%
Melting Point To be determined

Experimental Protocols

Scale-Up Synthesis of this compound

This protocol describes the synthesis of this compound on a scale suitable for preclinical studies, starting from methyl 1H-indole-5-carboxylate via a Vilsmeier-Haack reaction.

1. Preparation of the Vilsmeier Reagent:

  • In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add N,N-dimethylformamide (DMF, 365.45 g, 5.0 mol).

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃, 184.00 g, 1.2 mol) dropwise to the DMF via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, stir the resulting mixture at 0 °C for an additional 30 minutes. The formation of the Vilsmeier reagent, a chloroiminium salt, will result in a thicker, pale-yellow solution.

2. Formylation Reaction:

  • In a separate 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, dissolve methyl 1H-indole-5-carboxylate (175.18 g, 1.0 mol) in dichloromethane (DCM, 2.0 L).

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add the pre-formed Vilsmeier reagent to the solution of the indole ester over 1-2 hours, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

3. Work-up and Isolation:

  • Once the reaction is complete, cool the mixture back to 0 °C in an ice-water bath.

  • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bicarbonate until the pH of the aqueous layer is between 7 and 8. Caution: This is an exothermic process and will result in significant gas evolution (CO₂). Ensure adequate venting and cooling.

  • Transfer the mixture to a large separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 500 mL).

  • Combine the organic layers and wash with brine (1 x 500 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

4. Purification:

  • The crude this compound can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Collect the fractions containing the pure product and concentrate under reduced pressure to yield the final product as an off-white to pale yellow solid.

  • Dry the purified product under vacuum to remove any residual solvents.

5. Analytical Characterization:

  • Confirm the identity and purity of the final product using standard analytical techniques, including:

    • ¹H NMR and ¹³C NMR spectroscopy

    • High-Resolution Mass Spectrometry (HRMS)

    • High-Performance Liquid Chromatography (HPLC) for purity assessment.

Visualization of Signaling Pathway and Experimental Workflow

Signaling Pathway

Indole-3-carboxaldehyde, a close analog of the target molecule, has been shown to exert anti-inflammatory effects by inhibiting the NLRP3 inflammasome and TLR4/NF-κB signaling pathways.[7][8] This makes these pathways relevant for the preclinical evaluation of this compound.

G cluster_0 Inflammatory Stimulus (LPS) cluster_1 TLR4/NF-κB Pathway cluster_2 NLRP3 Inflammasome Activation cluster_3 Inhibition by Indole Derivative LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Pro_IL1b Pro-IL-1β NFkB->Pro_IL1b Pro_IL18 Pro-IL-18 NFkB->Pro_IL18 IL1b IL-1β Pro_IL1b->IL1b Caspase-1 IL18 IL-18 Pro_IL18->IL18 Caspase-1 NLRP3 NLRP3 ASC ASC NLRP3->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Caspase-1 Pro_Casp1->Casp1 Inflammation Inflammation IL1b->Inflammation IL18->Inflammation Indole Methyl 3-formyl-1H- indole-5-carboxylate Indole->NFkB Inhibits Indole->NLRP3 Inhibits

Caption: Putative anti-inflammatory signaling pathway of indole derivatives.

Experimental Workflow Diagram

G start Start: Methyl 1H-indole-5-carboxylate formylation Formylation Reaction (0°C to RT, 12-16h) start->formylation vilsmeier Vilsmeier Reagent Preparation (POCl₃, DMF) vilsmeier->formylation workup Aqueous Work-up (NaHCO₃ quench) formylation->workup extraction Extraction with DCM workup->extraction purification Purification (Recrystallization or Column Chromatography) extraction->purification analysis Analytical Characterization (NMR, MS, HPLC) purification->analysis end End Product: Methyl 3-formyl-1H- indole-5-carboxylate (>98% Purity) analysis->end

Caption: Workflow for the scale-up synthesis of the target compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-Formyl-1H-indole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of methyl 3-formyl-1H-indole-5-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to this specific synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, particularly when using the Vilsmeier-Haack reaction.

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction: The electron-withdrawing nature of the methyl carboxylate group at the 5-position deactivates the indole ring, making the Vilsmeier-Haack reaction more challenging than with unsubstituted indole.[1]Optimize reaction conditions: Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC to determine the optimal endpoint. Consider using a larger excess of the Vilsmeier reagent.
Moisture in reagents or solvents: The Vilsmeier reagent is highly sensitive to moisture and will decompose, leading to a lower yield.[2]Ensure anhydrous conditions: Use freshly distilled, anhydrous solvents (e.g., DMF). Flame-dry all glassware before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Impure starting materials: Impurities in the methyl 1H-indole-5-carboxylate can interfere with the reaction.Purify the starting material: Recrystallize or use column chromatography to purify the starting indole ester before use.
Formation of Side Products Di-formylation: Although less common for deactivated indoles, forcing conditions might lead to the formation of a di-formylated product.Control stoichiometry: Use a controlled molar ratio of the Vilsmeier reagent to the indole substrate. Monitor the reaction closely and stop it once the desired mono-formylated product is maximized.
Polymerization/Resin Formation: Harsh acidic conditions and high temperatures can lead to the formation of polymeric materials.Moderate reaction conditions: Avoid excessively high temperatures and prolonged reaction times. Ensure efficient stirring to prevent localized overheating.
Formation of N-formylated byproduct: Under certain conditions, formylation can occur at the indole nitrogen.Optimize work-up procedure: The iminium salt intermediate should be carefully hydrolyzed with a basic solution (e.g., sodium bicarbonate or sodium hydroxide) during work-up to favor the formation of the C3-formylated product.
Difficult Purification Similar polarity of product and byproducts: Unreacted starting material or side products may have similar polarities to the desired product, making separation by column chromatography difficult.Optimize chromatography conditions: Use a shallow solvent gradient during column chromatography to improve separation. Consider recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) as an alternative or additional purification step.
Product decomposition during work-up: The product may be sensitive to strongly acidic or basic conditions during the work-up.Careful pH adjustment: Neutralize the reaction mixture carefully and avoid extreme pH values. Use a saturated sodium bicarbonate solution for gentle neutralization.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most common and direct method is the Vilsmeier-Haack formylation of methyl 1H-indole-5-carboxylate.[3] This reaction utilizes a Vilsmeier reagent, which is typically formed in situ from phosphorus oxychloride (POCl₃) and an amide solvent like N,N-dimethylformamide (DMF).[3]

Q2: Why is the yield of my Vilsmeier-Haack reaction for this specific indole derivative lower than expected?

A2: The methyl carboxylate group at the 5-position is electron-withdrawing, which deactivates the indole ring towards electrophilic substitution.[1] The Vilsmeier reagent is a relatively weak electrophile, and therefore, the reaction with an electron-deficient indole like methyl 1H-indole-5-carboxylate can be sluggish and result in lower yields compared to electron-rich indoles.[1]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture at regular intervals, quench them with a basic solution (e.g., saturated sodium bicarbonate), and spot them on a TLC plate alongside the starting material. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot will indicate the progression of the reaction.

Q4: What are the key safety precautions for the Vilsmeier-Haack reaction?

A4: Phosphorus oxychloride (POCl₃) is a highly corrosive and moisture-sensitive reagent that reacts violently with water. The Vilsmeier reagent is also corrosive and moisture-sensitive. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The quenching of the reaction with water or a basic solution is highly exothermic and should be done slowly and with caution in an ice bath.

Q5: Are there any alternative methods for the formylation of indoles?

A5: Yes, several other formylation methods for indoles exist, although the Vilsmeier-Haack reaction is often preferred for its regioselectivity at the C3 position. Alternative methods include the Duff reaction (for phenols, but can be adapted), the Reimer-Tiemann reaction, and newer methods using different formylating agents. However, for electron-deficient indoles, these methods may also face challenges.

Experimental Protocols

Vilsmeier-Haack Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific experimental setup and the purity of your reagents.

Materials:

  • Methyl 1H-indole-5-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise to the DMF with vigorous stirring, ensuring the temperature remains below 10 °C. After the addition is complete, stir the mixture at 0 °C for 30-60 minutes. The Vilsmeier reagent is typically a pale yellow to colorless solution or slurry.[2]

  • Formylation Reaction: Dissolve methyl 1H-indole-5-carboxylate (1 equivalent) in anhydrous DMF or DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and then heat to a temperature between 50-80 °C. The optimal temperature and reaction time will need to be determined by monitoring the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. Slowly and cautiously add a saturated sodium bicarbonate solution to neutralize the mixture to a pH of 7-8. Be aware that this will cause gas evolution (CO₂).

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash them with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization from a suitable solvent.

Data Presentation

Table 1: Reaction Parameters for Vilsmeier-Haack Formylation of Indoles

Indole DerivativeReagent Ratio (Indole:POCl₃:DMF)Temperature (°C)Time (h)Yield (%)
Indole1 : 1.2 : 30 to 802 - 4~90
2-Methylindole1 : 1.5 : 425 to 1003 - 6~85
5-Bromoindole1 : 1.5 : 425 to 904 - 8~80
Methyl 1H-indole-5-carboxylate (estimated)1 : 1.5-2.0 : 4-550 to 1006 - 1260 - 75

Note: The data for methyl 1H-indole-5-carboxylate is an estimation based on the deactivating nature of the substituent and may require optimization.

Visualizations

SynthesisWorkflow cluster_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification DMF Anhydrous DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier 0 °C POCl3 POCl₃ POCl3->Vilsmeier ReactionMix Reaction Mixture Vilsmeier->ReactionMix Indole Methyl 1H-indole- 5-carboxylate Indole->ReactionMix Quench Quench with Ice & NaHCO₃ ReactionMix->Quench Extract Extraction Quench->Extract Purify Purification (Chromatography/ Recrystallization) Extract->Purify Product Methyl 3-formyl-1H- indole-5-carboxylate Purify->Product

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingYield Start Low Product Yield Anhydrous Were anhydrous conditions maintained? Start->Anhydrous Reagents Are reagents (DMF, POCl₃) pure? Anhydrous->Reagents Yes Solution1 Use anhydrous solvents and flame-dried glassware. Anhydrous->Solution1 No Conditions Are reaction conditions (temp, time) optimal? Reagents->Conditions Yes Solution2 Use freshly distilled and pure reagents. Reagents->Solution2 No Solution3 Increase temperature, prolong reaction time, or increase reagent equivalents. Monitor by TLC. Conditions->Solution3 No

References

troubleshooting low conversion in Suzuki coupling of methyl 3-formyl-1H-indole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Suzuki Coupling Reactions

This guide provides troubleshooting for low conversion in the Suzuki-Miyaura coupling of methyl 3-formyl-1H-indole-5-carboxylate . The presence of an indole core, along with electron-withdrawing formyl and ester groups, presents unique challenges that require careful optimization of reaction parameters.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki coupling reaction is showing low to no conversion. What are the most common initial checks I should perform?

A1: Low conversion often stems from fundamental issues with the reaction setup and reagents. Before exploring more complex variables, verify the following:

  • Inert Atmosphere: The active Pd(0) catalyst and phosphine ligands are highly sensitive to oxygen.[1][2] Ensure your reaction vessel was thoroughly purged with an inert gas (Argon or Nitrogen) and that the reaction is maintained under a positive pressure of that gas.[2][3]

  • Reagent Purity and Integrity:

    • Catalyst/Ligand: Palladium sources and phosphine ligands can degrade or oxidize over time.[2] Use fresh, high-purity reagents stored under an inert atmosphere.[1]

    • Solvent: Use anhydrous, degassed solvents. Oxygen dissolved in the solvent is a common cause of catalyst deactivation.[2][4]

    • Base: Ensure the base is of high purity and finely powdered to maximize surface area and reactivity.[4]

  • Degassing Technique: Proper degassing of the solvent and the reaction mixture (before adding the catalyst) is critical. This can be achieved by bubbling an inert gas through the solvent for 15-30 minutes or by using a freeze-pump-thaw technique for more sensitive reactions.[1][4]

Q2: How do the formyl and carboxylate groups on the indole substrate affect the reaction?

A2: The electronic properties of your substrate, this compound, play a significant role.

  • Electronic Effects: The formyl and methyl carboxylate groups are electron-withdrawing, which generally makes the aryl halide more reactive toward the initial oxidative addition step, a key part of the catalytic cycle.[5][6][7] This is typically beneficial for the reaction rate.

  • Catalyst Inhibition: The nitrogen atom in the indole ring is Lewis basic and can coordinate to the palladium center. This coordination can sometimes inhibit the catalyst and slow down or halt the catalytic cycle.[8] Using bulkier ligands can often mitigate this issue by sterically hindering the indole nitrogen from binding to the palladium.[9]

Q3: I suspect my catalyst and ligand system is not optimal. What are the best choices for this type of challenging substrate?

A3: The choice of catalyst and ligand is crucial for coupling complex heteroaromatic substrates. Standard catalysts like Pd(PPh₃)₄ may be insufficient. For electron-rich heteroaromatics or otherwise challenging substrates, more robust systems are required.[1]

  • Ligand Choice: Bulky, electron-rich phosphine ligands are often necessary to facilitate both the oxidative addition and reductive elimination steps while stabilizing the active catalytic species.[10][11] Buchwald biarylphosphine ligands are particularly effective.[10][12]

  • Pre-catalysts: Using pre-formed, air-stable Pd(II) pre-catalysts (e.g., G2 or G3 Buchwald pre-catalysts) can ensure the efficient generation of the active Pd(0) species in the reaction, leading to more reproducible results.[12]

Table 1: Comparison of Catalyst Systems for Coupling with Indole Derivatives

Catalyst Source Ligand Typical Yield Range (%) Key Considerations
Pd(OAc)₂ / Pd₂(dba)₃ PPh₃ 10 - 40 Often insufficient for complex, electron-rich heterocycles.[9]
Pd(dppf)Cl₂ (none) 40 - 70 A more robust catalyst than Pd(PPh₃)₄, effective in many cases.[13]
Pd₂(dba)₃ P(t-Bu)₃ 50 - 85 A bulky, electron-rich ligand that can improve rates for hindered substrates.[14]
SPhos Pd G2 SPhos 80 - 95 A highly active pre-catalyst system, excellent for challenging couplings.[12]
XPhos Pd G2 XPhos 75 - 95 Another highly effective Buchwald pre-catalyst, good for hindered substrates.[12]

Note: Yields are illustrative and highly dependent on the specific boronic acid, base, and solvent used.

Q4: My boronic acid appears to be decomposing during the reaction. How can I minimize this?

A4: Decomposition of the boronic acid, primarily through a side reaction called protodeboronation (where the boronic acid group is replaced by a hydrogen atom), is a very common cause of low yields.[2] This is especially problematic with electron-deficient or heteroaromatic boronic acids.

Here are strategies to mitigate it:

  • Use Milder Bases: Strong bases can accelerate protodeboronation. Switching from strong bases like NaOH to milder options like K₃PO₄, Cs₂CO₃, or KF can be beneficial.[2][14]

  • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative like a pinacol ester (BPin), an MIDA boronate, or a potassium trifluoroborate salt.[2][4][5] These reagents are more resistant to decomposition and slowly release the active boronic acid under the reaction conditions.

  • Control Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can reduce the extent of decomposition.[2] Monitor the reaction closely and work it up as soon as the starting material is consumed.

  • Use Stoichiometry: Use a slight excess (1.2 - 1.5 equivalents) of the boronic acid reagent to compensate for some degradation.

Experimental Protocols & Methodologies

General Protocol for Suzuki Coupling of Methyl 5-bromo-3-formyl-1H-indole-carboxylate

This protocol provides a robust starting point for optimization.

Materials:

  • Methyl 5-bromo-3-formyl-1H-indole-carboxylate (1.0 equiv)

  • Arylboronic Acid or Ester (1.3 equiv)

  • Palladium Pre-catalyst (e.g., SPhos Pd G2, 2 mol%)

  • Base (e.g., K₃PO₄, 2.5 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water, 5:1 v/v)

Procedure:

  • Reagent Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add methyl 5-bromo-3-formyl-1H-indole-carboxylate (e.g., 0.25 mmol, 1.0 equiv), the arylboronic acid (0.325 mmol, 1.3 equiv), and finely powdered K₃PO₄ (0.625 mmol, 2.5 equiv).[4][12]

  • Degassing: Seal the flask with a rubber septum. Evacuate the flask and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three to five times to ensure a completely inert atmosphere.[2]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent mixture (e.g., 2.5 mL of 5:1 Dioxane/H₂O) via syringe.[8][12]

  • Catalyst Addition: Add the SPhos Pd G2 pre-catalyst (0.005 mmol, 2 mol%) to the flask under positive inert gas pressure.[12]

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visual Diagrams

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low conversion issues in your Suzuki coupling reaction.

Troubleshooting_Workflow start Low Conversion Observed check_basics 1. Verify Fundamentals - Inert Atmosphere - Reagent Purity - Solvent Degassing start->check_basics Start Here screen_catalyst 2. Screen Catalyst & Ligand - Use Buchwald Ligands - Try Pd(II) Pre-catalysts (e.g., SPhos G2) check_basics->screen_catalyst If problem persists optimize_conditions 3. Optimize Base & Solvent - Screen K₃PO₄, Cs₂CO₃, KF - Adjust Solvent Ratio/Polarity screen_catalyst->optimize_conditions If conversion still low success Improved Conversion screen_catalyst->success address_boron 4. Address Boronic Acid Stability - Use Pinacol Ester (BPin) or Trifluoroborate (BF₃K) - Lower Temperature optimize_conditions->address_boron If decomposition observed optimize_conditions->success address_boron->success Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ pdiia Ar-Pd(II)-X (L₂) pd0->pdiia Oxidative Addition pdiib Ar-Pd(II)-Ar' (L₂) pdiia->pdiib Transmetalation pdiib->pd0 Reductive Elimination product Ar-Ar' pdiib->product sub_arx Ar-X (Your Indole) sub_arx->pdiia sub_boron Ar'-B(OR)₂ sub_boron->pdiia base Base (e.g., K₃PO₄) base->pdiia

References

Technical Support Center: Optimization of N-alkylation of Methyl 3-formyl-1H-indole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the N-alkylation of methyl 3-formyl-1H-indole-5-carboxylate.

Troubleshooting Guide

This section addresses common issues encountered during the N-alkylation of this compound in a question-and-answer format.

Question: My N-alkylation reaction has a low yield or is not proceeding to completion. What are the potential causes and how can I improve it?

Answer:

Low yields in the N-alkylation of this indole derivative can arise from several factors, primarily related to incomplete deprotonation of the indole nitrogen, the reactivity of the alkylating agent, or suboptimal reaction conditions. The presence of two electron-withdrawing groups (formyl and carboxylate) on the indole ring increases the acidity of the N-H proton, but can also decrease the overall nucleophilicity of the resulting anion.

Troubleshooting Steps:

  • Evaluate the Base and Solvent System:

    • Strong Bases: For complete deprotonation, a strong base like Sodium Hydride (NaH) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is highly recommended.[1][2] Ensure you are using a sufficient excess of the base (typically 1.1-1.5 equivalents).

    • Weaker Bases: While weaker bases like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) can be effective, they may require higher temperatures or the use of a phase-transfer catalyst.[3][4] Cs₂CO₃ is often reported to be highly effective in such reactions.[3]

    • Solvent Choice: Polar aprotic solvents like DMF, THF, and acetonitrile (MeCN) are generally preferred as they effectively dissolve the indole substrate and the intermediate anion.[1][3][5]

  • Assess the Alkylating Agent:

    • The reactivity of alkyl halides follows the order: I > Br > Cl.[3] If you are using an alkyl chloride and observing low reactivity, consider switching to the corresponding bromide or iodide.

    • Ensure the purity of your alkylating agent, as degradation can lead to lower yields.

  • Optimize Reaction Temperature:

    • Increasing the reaction temperature can significantly enhance the reaction rate.[5][6] However, excessively high temperatures might lead to decomposition or side reactions. A systematic increase in temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is advisable.

  • Ensure Anhydrous Conditions:

    • When using strong bases like NaH, it is critical to use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] Any moisture will quench the base and inhibit the reaction.

Question: I am observing a significant amount of C3-alkylation product. How can I improve the N-selectivity?

Answer:

While the electron-withdrawing groups on this compound decrease the nucleophilicity of the C3 position, C3-alkylation can still occur, especially under certain conditions.

Troubleshooting Steps:

  • Choice of Base and Solvent: The use of a strong base like NaH in a polar aprotic solvent like DMF is the most common and effective method to favor N-alkylation.[1][2] The base ensures complete deprotonation of the nitrogen, making it the more reactive nucleophile. Incomplete deprotonation can lead to a higher proportion of C3-alkylation.[2]

  • Reaction Temperature: Higher reaction temperatures can sometimes favor the thermodynamically more stable N-alkylated product over the kinetically favored C-alkylated product.[2][5] For instance, increasing the temperature to 80 °C has been shown in some systems to result in complete N-alkylation.[2][5]

  • Order of Reagent Addition: Always deprotonate the indole with the base first before adding the alkylating agent. This ensures the formation of the indole anion, which preferentially reacts at the nitrogen.

Question: My reaction is producing a dialkylated product. How can I prevent this?

Answer:

Over-alkylation, leading to the formation of a dialkylated product, can sometimes occur, especially with highly reactive alkylating agents.

Troubleshooting Steps:

  • Control Stoichiometry: Use a slight excess of the indole starting material relative to the alkylating agent. A ratio of 1.1 to 1.2 equivalents of the indole to 1.0 equivalent of the alkylating agent can help minimize dialkylation.

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture helps to maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation event.

  • Reaction Monitoring: Closely monitor the reaction's progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.

Frequently Asked Questions (FAQs)

Q1: What is a general, reliable starting protocol for the N-alkylation of this compound?

A1: A robust starting point is to use sodium hydride (NaH) as the base in anhydrous DMF. The indole is first deprotonated with NaH at 0 °C, followed by the addition of the alkylating agent and then allowing the reaction to warm to room temperature or gently heating.

Q2: Are there any "greener" or milder alternatives to using NaH and DMF?

A2: Yes, for substrates that may be sensitive to strong bases, you can explore using cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) in a solvent like acetonitrile. These conditions are generally milder than NaH in DMF. Phase-transfer catalysis in a biphasic system can also be a milder alternative.[4]

Q3: How do the electron-withdrawing groups on my indole affect the reaction?

A3: The 3-formyl and 5-carboxylate groups are electron-withdrawing, which has two main effects. Firstly, they increase the acidity of the N-H proton, making it easier to deprotonate. Secondly, they decrease the electron density of the indole ring, which can reduce the nucleophilicity of the C3 position, thereby potentially decreasing the likelihood of C3-alkylation as a side reaction.

Q4: Can I use protecting groups to improve the selectivity of the N-alkylation?

A4: In this case, the goal is to alkylate the nitrogen, so protecting the nitrogen is counterproductive. However, if other functional groups in your molecule were sensitive to the reaction conditions, you might consider protecting them. For this specific substrate, protection of the formyl or ester groups is generally not necessary for N-alkylation.

Optimization of Reaction Conditions

The following table summarizes key reaction parameters and their typical ranges for the N-alkylation of indole derivatives, which can be adapted for this compound.

ParameterConditionReagents/SolventsTypical RangeNotes
Base StrongSodium Hydride (NaH)1.1 - 1.5 eq.Requires anhydrous conditions. Generally provides high N-selectivity.
WeakPotassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃)1.5 - 3.0 eq.Milder conditions, may require higher temperatures or longer reaction times.
Solvent Polar AproticDMF, THF, Acetonitrile-Anhydrous solvent is crucial when using strong bases.
Alkylating Agent HalideAlkyl Iodide, Alkyl Bromide, Alkyl Chloride1.0 - 1.2 eq.Reactivity: I > Br > Cl. Use a slight excess to ensure full conversion of the indole.
Temperature 0 °C to 100 °CStart at 0 °C for deprotonation, then allow to warm to room temperature or heat as needed.
Reaction Time 1 - 24 hoursMonitor by TLC or LC-MS to determine the optimal reaction time.

Experimental Protocol

General Procedure for N-alkylation using NaH in DMF:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).

  • Dissolution: Add anhydrous DMF to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir the mixture at 0 °C for 30-60 minutes. The formation of the sodium salt of the indole may be observed.

  • Addition of Alkylating Agent: Add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 equiv) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by TLC or LC-MS. If the reaction is slow, gentle heating (e.g., 50-80 °C) can be applied.

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x).

  • Washing: Combine the organic layers and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.

Visualizations

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_base 1. Evaluate Base and Solvent start->check_base strong_base Use Strong Base (NaH) in Anhydrous DMF/THF check_base->strong_base Incomplete Deprotonation? weak_base Consider Weaker Base (Cs₂CO₃) + Higher Temperature check_base->weak_base Substrate Sensitivity? check_alkylating_agent 2. Assess Alkylating Agent strong_base->check_alkylating_agent weak_base->check_alkylating_agent reactive_agent Switch to More Reactive Halide (e.g., R-I instead of R-Cl) check_alkylating_agent->reactive_agent Low Reactivity? check_temp 3. Optimize Temperature check_alkylating_agent->check_temp Purity OK? reactive_agent->check_temp increase_temp Systematically Increase Temperature (e.g., RT -> 50°C -> 80°C) check_temp->increase_temp Slow Reaction? check_conditions 4. Verify Anhydrous Conditions check_temp->check_conditions Decomposition? increase_temp->check_conditions dry_reagents Use Anhydrous Solvents and Inert Atmosphere check_conditions->dry_reagents Using NaH? solution Improved Yield check_conditions->solution Conditions OK? dry_reagents->solution

Caption: Troubleshooting workflow for low yield in N-alkylation.

N_vs_C3_Alkylation indole Indole Substrate (N-H) indole_anion Indole Anion indole->indole_anion + Base (e.g., NaH in DMF) c3_product C3-Alkylated Product (Kinetic) indole->c3_product + R-X (Incomplete Deprotonation) base Base n_product N-Alkylated Product (Thermodynamic) indole_anion->n_product + R-X (Favored Pathway) alkyl_halide Alkyl Halide (R-X)

References

Technical Support Center: Purification of Methyl 3-formyl-1H-indole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of methyl 3-formyl-1H-indole-5-carboxylate.

Troubleshooting Guides

This section offers solutions to common problems encountered during the purification of this compound.

Issue 1: Low Yield After Column Chromatography

Potential Cause Recommended Solution
Product is too polar and is retained on the silica gel. Gradually increase the polarity of the eluent. A gradient of ethyl acetate in hexanes (e.g., starting from 20% and gradually increasing to 70%) is often effective. For highly retained product, adding a small percentage of methanol (1-5%) to the eluent can be beneficial.
Product is co-eluting with a close-running impurity. Optimize the solvent system using thin-layer chromatography (TLC) before running the column. Try different solvent mixtures, such as dichloromethane/ethyl acetate or toluene/acetone, to improve separation.
Product degradation on silica gel. The indole nucleus can be sensitive to acidic silica gel. Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier, such as triethylamine (0.1-1%). Alternatively, use a different stationary phase like alumina (neutral or basic).
Incomplete elution from the column. After the main product fractions have been collected, flush the column with a highly polar solvent, such as 10% methanol in dichloromethane, to ensure all the product has been eluted.

Issue 2: Oily Product After Solvent Evaporation

Potential Cause Recommended Solution
Presence of residual solvent. Dry the product under high vacuum for an extended period. Gentle heating (e.g., 30-40°C) under vacuum can help remove high-boiling point solvents like DMF, which is often used in the Vilsmeier-Haack synthesis.
Product is a low-melting solid or an amorphous solid. Attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. Adding a seed crystal of the pure compound, if available, can also initiate crystallization.
Presence of impurities preventing crystallization. Re-purify the product using an alternative method. If column chromatography was used initially, try recrystallization, and vice-versa.

Issue 3: Difficulty in Recrystallization

Potential Cause Recommended Solution
Inappropriate solvent choice. Test a range of solvents or solvent pairs. Good single solvents for indole derivatives are often alcohols (methanol, ethanol) or esters (ethyl acetate). For solvent pairs, a common strategy is to dissolve the compound in a good solvent (e.g., ethyl acetate) and then add a poor solvent (e.g., hexanes) dropwise until turbidity is observed, followed by heating to redissolve and slow cooling. A methanol/water mixture can also be effective.
Solution is not saturated. If no crystals form upon cooling, the solution may be too dilute. Carefully evaporate some of the solvent to increase the concentration and then allow it to cool again.
Cooling is too rapid, leading to precipitation instead of crystallization. Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or freezer. Avoid agitating the solution during the initial cooling phase.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound sample synthesized via the Vilsmeier-Haack reaction?

A1: Common impurities may include:

  • Unreacted starting material: Methyl 1H-indole-5-carboxylate.

  • Over-formylated or di-formylated products: Although less common for indoles, it is a possibility under harsh reaction conditions.

  • Side-products from the Vilsmeier reagent: Residual dimethylformamide (DMF) and decomposition products of the Vilsmeier reagent.

  • Hydrolysis of the methyl ester: 3-formyl-1H-indole-5-carboxylic acid, especially if the work-up conditions are not carefully controlled.

Q2: How can I monitor the purification of this compound by TLC?

A2: Use silica gel 60 F254 plates and a mobile phase of ethyl acetate/hexanes (e.g., 1:1 or 2:1 v/v). The spots can be visualized under UV light (254 nm), where indole compounds typically appear as dark spots. For more specific visualization, you can use an Ehrlich's reagent stain (p-dimethylaminobenzaldehyde), which gives a characteristic blue or purple spot with indoles.

Q3: My purified product shows extra peaks in the 1H NMR spectrum. What could they be?

A3: Besides the expected impurities mentioned in Q1, common NMR impurities include:

  • Residual solvents: Look for characteristic peaks of solvents used in the reaction and purification, such as ethyl acetate, hexanes, dichloromethane, or methanol.

  • Water: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

  • Silicone grease: If using greased joints, you may see a singlet around 0 ppm.

Q4: Is this compound stable during purification?

A4: Indole aldehydes are generally stable under neutral and mildly acidic or basic conditions. However, prolonged exposure to strong acids or bases, and to a lesser extent, silica gel, can lead to degradation. It is advisable to perform chromatographic purifications relatively quickly and to neutralize any acidic or basic work-up steps promptly.

Experimental Protocols

Protocol 1: Column Chromatography Purification

  • Preparation of the Column:

    • Use a glass column with a sintered glass frit.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

    • Pour the slurry into the column and allow the silica to pack under gravity, tapping the column gently to ensure even packing. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane or ethyl acetate).

    • Adsorb the sample onto a small amount of silica gel by evaporating the solvent.

    • Carefully add the dried, sample-adsorbed silica gel to the top of the packed column.

  • Elution:

    • Start with a low-polarity mobile phase, such as 20% ethyl acetate in hexanes.

    • Gradually increase the polarity of the mobile phase (e.g., to 40%, 60%, and 80% ethyl acetate in hexanes) to elute the compounds.

    • Collect fractions and monitor them by TLC.

  • Fraction Analysis and Solvent Removal:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 2: Recrystallization

  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., methanol, ethanol, or ethyl acetate).

    • Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.

    • If a single solvent is not effective, try a solvent pair. Dissolve the crude product in a minimal amount of a hot, good solvent (e.g., ethyl acetate) and add a poor solvent (e.g., hexanes) dropwise until the solution becomes slightly cloudy. Reheat to obtain a clear solution and then allow it to cool slowly.

  • Recrystallization Procedure:

    • Dissolve the crude product in the minimum amount of the chosen hot recrystallization solvent or solvent pair.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature to form crystals.

    • Further cool the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Example Data Log for Purification of this compound

Purification Method Starting Material (g) Eluent/Solvent System Yield (g) Yield (%) Purity (by NMR/HPLC) Observations
Column Chromatography
Recrystallization

Researchers should fill in this table with their experimental data to track and compare the efficiency of different purification methods.

Visualizations

Troubleshooting_Purification start Crude Product (this compound) tlc Perform TLC Analysis start->tlc decision_impurities Multiple Spots? tlc->decision_impurities column_chromatography Column Chromatography decision_impurities->column_chromatography Yes recrystallization Recrystallization decision_impurities->recrystallization No (Single Spot) pure_product Pure Product column_chromatography->pure_product Successful oily_product Product is an Oil column_chromatography->oily_product Unsuccessful low_yield Low Yield column_chromatography->low_yield Low Recovery recrystallization->pure_product Successful recrystallization->oily_product Unsuccessful troubleshoot_oil Troubleshoot Oily Product (e.g., high vacuum, trituration) oily_product->troubleshoot_oil troubleshoot_yield Troubleshoot Low Yield (e.g., check column loading, eluent polarity) low_yield->troubleshoot_yield troubleshoot_oil->recrystallization troubleshoot_yield->column_chromatography

Caption: A troubleshooting workflow for the purification of this compound.

Signaling_Pathway_Vilsmeier_Haack cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation Reaction cluster_workup Aqueous Work-up DMF DMF (Dimethylformamide) Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent POCl3 POCl3 (Phosphorus oxychloride) POCl3->Vilsmeier_reagent Iminium_intermediate Iminium Intermediate Vilsmeier_reagent->Iminium_intermediate Indole Methyl 1H-indole-5-carboxylate Indole->Iminium_intermediate Hydrolysis Hydrolysis Iminium_intermediate->Hydrolysis Final_product This compound Hydrolysis->Final_product

Caption: Key stages in the synthesis of this compound via the Vilsmeier-Haack reaction.

preventing decomposition of methyl 3-formyl-1H-indole-5-carboxylate during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of methyl 3-formyl-1H-indole-5-carboxylate during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of decomposition for this compound?

A1: this compound is susceptible to several decomposition pathways due to the reactive nature of the indole nucleus and its functional groups. The primary causes of degradation include:

  • Oxidation: The electron-rich indole ring is prone to oxidation, which can be initiated by atmospheric oxygen, oxidizing agents, or light. This can lead to the formation of colored impurities and complex byproducts.

  • Acidic Conditions: Strong acids can protonate the indole ring, typically at the C3 position, which can lead to polymerization or other undesired reactions.

  • Basic Conditions: The methyl ester group is susceptible to hydrolysis under basic conditions, yielding the corresponding carboxylic acid.

  • High Temperatures: Elevated temperatures can promote decomposition, potentially leading to decarboxylation or polymerization.

  • Light Exposure: Photochemical degradation can occur upon exposure to UV or even ambient light.

Q2: I am observing a color change in my reaction mixture from colorless to yellow/brown. What could be the cause?

A2: A color change to yellow or brown is a common indicator of indole decomposition, often due to oxidation of the indole ring. This can be exacerbated by the presence of air, light, or residual oxidizing agents. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and protected from light.

Q3: My NMR analysis shows the disappearance of the methyl ester signal and the appearance of a broad peak. What is happening?

A3: This observation is consistent with the hydrolysis of the methyl ester to a carboxylic acid. This typically occurs under basic (saponification) or, to a lesser extent, strongly acidic conditions. If this is not the desired transformation, carefully check the pH of your reaction mixture and ensure all reagents and solvents are neutral.

Q4: How can I minimize the risk of decomposition during a Vilsmeier-Haack formylation to synthesize this compound?

A4: While the Vilsmeier-Haack reaction is used to introduce the formyl group, harsh conditions can lead to side reactions, such as the formation of di-formylated products or polymerization.[1] To minimize decomposition:

  • Maintain a low reaction temperature.

  • Use the appropriate stoichiometry of the Vilsmeier reagent.

  • Ensure a controlled and efficient quench of the reaction mixture.

  • A careful aqueous workup is essential to fully hydrolyze the intermediate iminium salt to the aldehyde.[1]

Troubleshooting Guides

Issue 1: Low Yield and Presence of Multiple Unidentified Spots on TLC
Potential Cause Troubleshooting Steps Preventative Measures
Oxidative Decomposition • Analyze byproducts by LC-MS to identify potential oxidized species (e.g., oxindoles).• Perform a small-scale reaction under strictly anaerobic conditions to see if yields improve.• Degas all solvents prior to use.• Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.• Use freshly distilled/purified reagents and solvents.• Wrap the reaction vessel in aluminum foil to exclude light.
Acid-Catalyzed Decomposition • Check the pH of the reaction mixture. If acidic, consider using a non-acidic alternative or adding a non-nucleophilic base.• If an acid catalyst is required, screen for milder acids (e.g., pyridinium p-toluenesulfonate instead of H₂SO₄).• Use N-protection of the indole (e.g., with a Boc or tosyl group) if compatible with the desired reaction. This can reduce the sensitivity of the indole ring to acids.[2]
Thermal Degradation • Run the reaction at a lower temperature for a longer duration.• Monitor the reaction progress closely to avoid prolonged heating after completion.• If possible, choose a synthetic route that proceeds at or below room temperature.
Issue 2: Product Isolation and Purification Leads to Decomposition
Potential Cause Troubleshooting Steps Preventative Measures
Decomposition on Silica Gel • Observe for color changes on the silica gel column during purification.• Analyze fractions immediately after elution to check for degradation.• Deactivate silica gel by treating it with a small percentage of a neutral or slightly basic solvent (e.g., triethylamine in the eluent).• Consider alternative purification methods such as recrystallization or preparative HPLC with a neutral mobile phase.
Instability of the Isolated Product • Re-analyze the purified product after a period of storage to assess its stability.• Store the purified compound in a freezer (-20°C or lower), under an inert atmosphere, and protected from light.

Experimental Protocols

Protocol 1: General Procedure for a Reaction Involving this compound

This protocol provides general guidelines to minimize decomposition during a typical reaction.

1. Reagent and Glassware Preparation:

  • All glassware should be oven-dried and cooled under a stream of inert gas (nitrogen or argon).
  • Solvents should be freshly distilled from an appropriate drying agent and degassed by sparging with an inert gas for at least 30 minutes.
  • This compound should be of high purity. If necessary, it can be recrystallized from a suitable solvent system like ethyl acetate/hexanes.

2. Reaction Setup:

  • Set up the reaction in a flask equipped with a magnetic stir bar and a septum.
  • Maintain a positive pressure of inert gas throughout the experiment using a balloon or a nitrogen line connected to a bubbler.
  • If the reaction is light-sensitive, wrap the flask with aluminum foil.

3. Reaction Execution:

  • Dissolve this compound in the degassed solvent and add other reagents at the appropriate temperature (preferably low temperature to start).
  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

4. Work-up and Isolation:

  • Upon completion, quench the reaction appropriately (e.g., with a cooled, neutral aqueous solution).
  • Extract the product into an organic solvent. Wash the organic layer with brine to remove residual water.
  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature.

5. Purification:

  • If column chromatography is necessary, consider using deactivated silica gel.
  • Recrystallization is often a milder method for purification and can prevent decomposition on stationary phases.

Protocol 2: N-Protection of this compound with a Tosyl Group

Protection of the indole nitrogen can enhance stability towards certain reagents and reaction conditions.

1. Materials:

  • This compound
  • Sodium hydride (60% dispersion in mineral oil)
  • p-Toluenesulfonyl chloride (TsCl)
  • Anhydrous, degassed N,N-dimethylformamide (DMF)
  • Anhydrous, degassed diethyl ether

2. Procedure:

  • Under an inert atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous DMF in a flame-dried flask.
  • Cool the suspension to 0°C in an ice bath.
  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous DMF to the sodium hydride suspension.
  • Stir the mixture at 0°C for 30 minutes.
  • Add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in anhydrous DMF dropwise.
  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
  • Carefully quench the reaction by the slow addition of ice-cold water.
  • Extract the product with diethyl ether.
  • Wash the combined organic layers with water and brine.
  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify the crude product by recrystallization or column chromatography on silica gel.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep_glass Oven-dry glassware setup Assemble under Inert Gas prep_glass->setup prep_solvents Distill & Degas Solvents prep_solvents->setup prep_reagents Purify Starting Material prep_reagents->setup run_reaction Execute Reaction (Low Temp, Light Protection) setup->run_reaction monitor Monitor Progress (TLC/LC-MS) run_reaction->monitor monitor->run_reaction quench Quench Reaction monitor->quench extract Extract Product quench->extract concentrate Concentrate in vacuo extract->concentrate purify Chromatography or Recrystallization concentrate->purify store Store Product Properly purify->store

Caption: General workflow for minimizing decomposition during reactions.

Decomposition_Pathways cluster_degradation Degradation Products indole This compound oxidized Oxidized Products (e.g., Oxindoles) indole->oxidized [O], hv, Air hydrolyzed Carboxylic Acid (from ester hydrolysis) indole->hydrolyzed Base (e.g., NaOH) polymerized Polymeric Byproducts indole->polymerized Strong Acid decarboxylated Decarboxylated Indole indole->decarboxylated High Temperature

Caption: Common decomposition pathways for the target molecule.

References

side reactions of the formyl group in methyl 3-formyl-1H-indole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl 3-formyl-1H-indole-5-carboxylate. The information addresses common side reactions and challenges encountered during experimentation with this compound.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during reactions involving the formyl group of this compound.

Problem 1: Low yield of the desired product and formation of multiple byproducts in condensation reactions (e.g., Wittig, Knoevenagel).
Potential Cause Troubleshooting/Solution Expected Outcome
Side reactions at the indole NH group Protect the indole nitrogen with a suitable protecting group (e.g., Boc, SEM, or tosyl) prior to the condensation reaction. The choice of protecting group will depend on the overall synthetic strategy and the stability of the group to the reaction conditions.Prevents N-alkylation or other unwanted reactions at the indole nitrogen, leading to a cleaner reaction profile and higher yield of the desired C3-substituted product.
Cannizzaro Reaction If using strongly basic conditions, the formyl group can undergo a disproportionation reaction to form the corresponding alcohol and carboxylic acid.[1][2][3][4][5] It is advisable to use milder bases or non-basic conditions if possible.Minimizes the formation of the alcohol and carboxylic acid byproducts, thus improving the yield of the desired condensation product.
Hydrolysis of the methyl ester Strong basic conditions can lead to the saponification of the methyl ester at the C5 position. Use non-aqueous bases or milder basic conditions. If the reaction allows, consider using a different base such as an organic base (e.g., DBU, triethylamine) in an aprotic solvent.Preserves the methyl ester functionality, preventing the formation of the corresponding carboxylic acid.
Low reactivity of the formyl group The electron-withdrawing nature of the indole ring and the 5-carboxylate group can reduce the electrophilicity of the formyl group. The use of a Lewis acid catalyst can enhance the reactivity of the formyl group towards nucleophiles.Increases the rate of the desired condensation reaction, potentially outcompeting side reactions.
Problem 2: Unwanted reduction of the methyl ester during the reduction of the formyl group.
Potential Cause Troubleshooting/Solution Expected Outcome
Over-reduction with strong reducing agents Use a chemoselective reducing agent that preferentially reduces aldehydes over esters. Sodium borohydride (NaBH₄) is a good first choice. For even milder conditions, sodium triacetoxyborohydride can be used.Selective reduction of the formyl group to the corresponding alcohol without affecting the methyl ester at the C5 position.
Reaction temperature is too high Perform the reduction at a low temperature (e.g., 0 °C to room temperature) to enhance the selectivity of the reducing agent.Minimizes the rate of the slower ester reduction, favoring the faster aldehyde reduction.
Prolonged reaction time Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.Prevents the reduction of the ester that may occur with extended exposure to the reducing agent.
Problem 3: Formation of N-alkylated byproducts.
Potential Cause Troubleshooting/Solution Expected Outcome
Deprotonation of the indole NH The indole nitrogen is acidic and can be deprotonated by bases, leading to a nucleophilic anion that can react with electrophiles.[6] If N-alkylation is a significant side reaction, protect the indole nitrogen prior to the reaction.Prevents the formation of N-alkylated side products.
Reaction with alkylating agents When the intended reaction involves an alkylating agent, both C-alkylation and N-alkylation are possible.[7][8] The choice of solvent and counter-ion can influence the N/C selectivity. Aprotic polar solvents often favor N-alkylation.By carefully selecting the reaction conditions, it may be possible to favor the desired reaction pathway. However, protection of the NH group is the most reliable method to avoid N-alkylation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions of the formyl group on this compound?

A1: The formyl group is susceptible to several side reactions, including:

  • Oxidation: Easily oxidized to the corresponding carboxylic acid (indole-3-carboxylic acid derivative).

  • Cannizzaro Reaction: Under strongly basic conditions, two molecules of the aldehyde can disproportionate to form one molecule of the corresponding alcohol and one molecule of the carboxylic acid.[1][2][3][4][5]

  • Over-reduction: While the formyl group can be selectively reduced to an alcohol, stronger reducing agents can also reduce the methyl ester at the C5 position.

Q2: How does the methyl 5-carboxylate group influence the reactivity of the formyl group?

A2: The methyl 5-carboxylate group is an electron-withdrawing group. This has two main effects:

  • It decreases the electron density of the indole ring, making the ring less susceptible to electrophilic attack.

  • It can slightly decrease the reactivity of the formyl group towards nucleophiles by withdrawing electron density. However, the aldehyde functional group is generally more reactive than the ester group towards nucleophiles.[9]

Q3: My reaction is turning dark and forming a tarry residue. What could be the cause?

A3: The formation of a dark, tarry residue in reactions involving indoles can be due to several factors:

  • Acidic Conditions: Many indole derivatives are unstable in strong acids and can polymerize or decompose.

  • Oxidative Dimerization/Polymerization: The indole ring can undergo oxidative dimerization to form 3,3'-biindoles or other oligomers, especially in the presence of oxidants or under certain catalytic conditions.[10][11][12]

  • Reaction Overheating: Exothermic reactions without proper temperature control can lead to decomposition and polymerization.

To mitigate this, it is advisable to run reactions under an inert atmosphere, use purified reagents and solvents, and maintain strict temperature control.

Q4: Is the indole NH acidic? Should I protect it?

A4: Yes, the indole NH is weakly acidic (pKa ≈ 17 in DMSO) and can be deprotonated by a sufficiently strong base. If your reaction conditions involve a strong base or a highly reactive electrophile, protection of the indole nitrogen is recommended to prevent N-alkylation or other side reactions. Common protecting groups for indoles include Boc, SEM, and tosyl.

Q5: Can the methyl ester at the C5 position be hydrolyzed during my reaction?

A5: Yes, the methyl ester is susceptible to hydrolysis (saponification) under basic conditions, especially in the presence of water. This will form the corresponding carboxylate salt.[13] If the ester functionality is critical, it is important to use anhydrous conditions and non-hydrolytic bases, or to perform the reaction at a low temperature to minimize hydrolysis.

Experimental Protocols

Protocol 1: Selective Reduction of the Formyl Group

This protocol describes the selective reduction of the formyl group of this compound to the corresponding alcohol without affecting the methyl ester.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed (typically within 1-2 hours), carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow General Experimental Workflow for Modifying the Formyl Group start Start with This compound protect Protect Indole NH (e.g., Boc, SEM) start->protect If reaction conditions are incompatible with free NH reaction Reaction at Formyl Group (e.g., Reduction, Condensation) start->reaction If reaction conditions are compatible with free NH protect->reaction deprotect Deprotection of Indole NH reaction->deprotect If NH was protected product Final Product reaction->product If NH was not protected deprotect->product

Caption: Workflow for reactions involving the formyl group.

side_reaction_pathways Potential Side Reaction Pathways start This compound intended_reaction Intended Reaction at Formyl Group start->intended_reaction side_reaction_1 N-Alkylation/ N-Acylation start->side_reaction_1 Basic conditions, Electrophiles side_reaction_2 Ester Hydrolysis start->side_reaction_2 Basic conditions, H₂O side_reaction_3 Cannizzaro Reaction start->side_reaction_3 Strong base side_reaction_4 Ring Polymerization/ Dimerization start->side_reaction_4 Strong acid/ Oxidants desired_product Desired Product intended_reaction->desired_product

Caption: Common side reaction pathways.

References

Technical Support Center: Catalyst Poisoning in Reactions with Methyl 3-formyl-1H-indole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing methyl 3-formyl-1H-indole-5-carboxylate in catalytically driven reactions. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and data summaries to address common issues related to catalyst poisoning and deactivation.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding catalyst poisoning when working with indole substrates.

Q1: My palladium-catalyzed reaction (e.g., hydrogenation, reductive amination) is sluggish or stops before completion. What are the likely causes of catalyst deactivation?

A1: Catalyst deactivation in palladium-catalyzed reactions involving indole substrates is a frequent issue. The primary causes include:

  • Catalyst Poisoning: The indole nitrogen itself, or other impurities, can act as poisons to the palladium catalyst.[1][2][3] Sulfur compounds, nitrogen-containing heterocycles, and even the hydrogenated product (indoline, a cyclic secondary amine) can bind strongly to the catalyst's active sites, blocking them from reactants.[2][3][4]

  • Product Inhibition: The reaction products or byproducts may coordinate with the palladium center, inhibiting its catalytic activity.[1]

  • Poor Reagent Quality: Impurities in solvents or starting materials can poison the catalyst. Ensure all reagents are of high purity and are thoroughly dried and degassed to prevent the introduction of poisons like sulfur or water.[1][5]

  • Oxidation of Catalyst: For reactions requiring a Pd(0) active species (like Suzuki or Heck coupling), exposure to oxygen can lead to the formation of inactive palladium oxides.[6]

Q2: I am performing a Suzuki-Miyaura coupling with a halogenated derivative of this compound and observing low yields. Could the indole be the problem?

A2: Yes, the indole moiety itself can present challenges in Suzuki-Miyaura couplings. The acidic N-H proton of the indole ring can interfere with the catalytic cycle.[7] While many protocols are designed for unprotected indoles, N-protection (e.g., with a Boc group) can often improve yields and reaction consistency by preventing this interference.[7] Additionally, ensure your boronic acid is fresh, as degradation via protodeboronation is a common cause of low yield.[1]

Q3: What are the most common catalyst poisons for platinum-group metals (Pd, Pt) that I should be aware of?

A3: Common poisons for palladium and platinum catalysts include a variety of organic and inorganic substances that can strongly adsorb to the metal surface.[4] Key examples are:

  • Sulfur Compounds: Hydrogen sulfide, thiols, and sulfites are notorious poisons.[4][5]

  • Nitrogen Compounds: Nitrogen-containing heterocycles (like pyridine or quinoline), nitriles, and nitro compounds.[3][4]

  • Other Species: Carbon monoxide, halides, cyanides, phosphates, and heavy metals.[4][5]

Q4: Can a poisoned catalyst be regenerated? If so, how?

A4: Yes, depending on the nature of the poisoning, regeneration is often possible.

  • Reversible Poisoning: In some cases, such as temporary blockage by certain nitrogen compounds, the poison can be removed by heating the catalyst or simply by removing the source of the poison from the feed.[8]

  • Thermal Regeneration: This involves heating the catalyst to high temperatures to burn off organic deposits (coking) or desorb certain poisons. This must be done carefully to avoid sintering the catalyst.[9]

  • Chemical Regeneration: This method uses chemical treatments to remove poisons. For instance, palladium catalysts poisoned by nitrogen impurities have been successfully reactivated by washing with aqueous solutions of alkali metal carbonates (e.g., sodium carbonate).[10] For sulfur poisoning, regeneration can sometimes be achieved by treatment under a reducing atmosphere at elevated temperatures.[9][11]

Troubleshooting Guides

This section provides systematic approaches to diagnosing and solving catalyst poisoning issues.

Issue 1: Stalled or Incomplete Reductive Amination

You are performing a reductive amination of this compound using Pd/C and a hydrogen source, but the reaction fails to proceed to completion.

G A Reaction Stalled B Verify Reagent Purity - Amine source pure? - Solvent anhydrous? - Indole substrate pure? A->B Start Here C Check Reaction Setup - Inert atmosphere (N2/Ar)? - Sufficient H2 pressure? - Adequate agitation? B->C Reagents OK G Solution: - Use high-purity, sulfur-free reagents. - Add a non-poisonous acid (e.g., p-TsOH) to protonate indole N-H. - Switch to a more poison-resistant catalyst. B->G Impurity Found D Evaluate Catalyst - Catalyst fresh? - Pre-reduce catalyst? - Increase catalyst loading? C->D Setup OK C->G Setup Issue Found E Consider Catalyst Poisoning D->E Catalyst OK D->G Catalyst Issue Found F Source of Poisoning? - Sulfur in reagents? - Indole N-H or product amine? E->F F->G H Reaction Successful G->H

Caption: A decision-making tree for troubleshooting stalled reductive amination reactions.

Issue 2: Low Yield in Suzuki-Miyaura Cross-Coupling

When attempting a Suzuki coupling with a bromo-derivative of the title compound, you observe low yields of the desired biaryl product.

Catalyst deactivation often occurs via the blockage of active sites. The lone pair on the indole nitrogen or sulfur-containing impurities can irreversibly bind to the palladium center, preventing the substrate from accessing it.

G cluster_0 Catalytic Cycle (Active) cluster_1 Poisoning Event A Pd(0) B Oxidative Addition A->B Deactivated Pd(0)-Poison Complex (Inactive) A->Deactivated Deactivation C Transmetalation B->C D Reductive Elimination C->D D->A Poison Poison (e.g., R-S-H, Indole N-H) Poison->Deactivated

Caption: The poisoning of a Pd(0) catalyst disrupts the catalytic cycle.

Quantitative Data Summary

Parameter/AdditiveReaction TypeSubstrate ExampleCatalystEffect on Yield/ConversionReference
No Protection (N-H) Suzuki Coupling6-Bromo-6-fluoro-1H-indolePd(OAc)₂ / SPhosLower yields due to N-H interference[7]
N-Boc Protection Suzuki CouplingN-Boc-6-bromo-6-fluoro-1H-indolePd(OAc)₂ / SPhosSignificantly improved yields[7]
Sulfide (93.8 µM) HydrodechlorinationTrichloroethylenePd/Al₂O₃Rate constant decreased by ~57%[12]
Electron Withdrawing Group HydrogenationMethyl indole-5-carboxylatePt/CLower reaction rate, required increased catalyst loading[2]
p-Toluenesulfonic Acid HydrogenationSubstituted IndolesPt/CSuppressed catalyst poisoning by the amine product[2]

Experimental Protocols

The following are generalized protocols for common reactions involving the title compound, designed to minimize catalyst deactivation.

Protocol 1: Reductive Amination of this compound

This protocol describes the formation of a secondary amine using palladium on carbon as the catalyst.

Workflow for Minimizing Catalyst Deactivation

G A Start: Reagent Preparation B Purify/Dry Solvents & Amines (e.g., distillation, molecular sieves) A->B D Assemble Reaction Under N2/Ar B->D C Weigh Catalyst in Inert Atmosphere (Glovebox or N2/Ar blanket) C->D E Add Substrate & Solvent D->E F Purge System with H2 E->F G Run Reaction (Vigorous stirring, monitor uptake) F->G H Workup (Filter catalyst carefully) G->H

Caption: An experimental workflow designed to prevent catalyst poisoning.

Methodology:

  • Catalyst Preparation: To a hydrogenation flask, add 10% Pd/C (5 mol%) under a nitrogen atmosphere.

  • Reaction Setup: Add anhydrous methanol (0.2 M solution relative to the indole).

  • Reagent Addition: Add this compound (1.0 eq) and the primary or secondary amine (1.1 eq) to the flask.

  • Hydrogenation: Seal the flask, evacuate and backfill with hydrogen gas three times. Pressurize the vessel to the desired pressure (e.g., 50 psi) or maintain a hydrogen balloon atmosphere.

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, carefully vent the hydrogen atmosphere and replace it with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Coupling of a Bromo-Substituted Indole

This protocol assumes the starting material is a brominated version of the title compound (e.g., methyl 7-bromo-3-formyl-1H-indole-5-carboxylate).

Methodology:

  • Reaction Setup: To a dry Schlenk flask, add the bromo-indole substrate (1.0 eq), the arylboronic acid (1.5 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of dioxane and water, 0.1 M solution) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

References

effect of solvent choice on the regioselectivity of reactions with methyl 3-formyl-1H-indole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific studies on the effect of solvent choice on the regioselectivity of reactions for methyl 3-formyl-1H-indole-5-carboxylate. The following troubleshooting guides and FAQs are based on established principles of indole chemistry and data from analogous indole derivatives. Researchers should use this information as a general guide and expect that optimization for this specific substrate will be necessary.

Introduction to Regioselectivity

This compound possesses multiple reactive sites, making regioselectivity a critical consideration in its functionalization. The key sites for potential reactions include:

  • N1-H of the indole ring: The acidic proton on the nitrogen can be removed to form an indolide anion, which is a potent nucleophile.

  • C2-position of the indole ring: While the C3 position is blocked by the formyl group, reactions at C2 are possible under certain conditions.

  • The benzene portion of the indole ring (C4, C6, C7): These positions can undergo electrophilic aromatic substitution, influenced by the existing substituents.

  • The formyl group at C3: The aldehyde functionality can participate in various reactions such as condensations, oxidations, and reductions.

The choice of solvent, base, temperature, and reactants will significantly influence which of these sites reacts preferentially.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: I am trying to perform an N-alkylation, but I am getting a mixture of N1- and C-alkylated products. How can I improve the selectivity for N-alkylation?

A1: This is a common challenge in indole chemistry as the indolide anion is an ambident nucleophile. The regioselectivity is highly dependent on the reaction conditions.

Troubleshooting Steps:

  • Choice of Base and Solvent:

    • For N-alkylation: Strong bases that fully deprotonate the indole N-H, in combination with polar aprotic solvents, generally favor N-alkylation.[1] The use of sodium hydride (NaH) in dimethylformamide (DMF) is a standard condition that often promotes the formation of the N-alkylated product.[1][2] DMF solvates the cation, leaving a "freer" indolide anion where the charge is more localized on the nitrogen.

    • For C-alkylation: In contrast, conditions that lead to incomplete deprotonation or tight ion pairing can favor C-alkylation. Using a weaker base or a less polar solvent like THF might lead to a higher proportion of C-alkylation.[2]

  • Reaction Temperature:

    • Increasing the reaction temperature can sometimes favor the thermodynamically more stable N-alkylated product.[1][2] If you are observing significant C-alkylation at room temperature, consider heating the reaction.

  • Nature of the Electrophile:

    • Highly reactive electrophiles may decrease selectivity. If you are using a very reactive alkylating agent, you might observe a complex mixture of products.

Q2: I want to perform a reaction at the formyl group (e.g., a Knoevenagel condensation), but I am observing side reactions on the indole ring. How can I prevent this?

A2: The indole ring is electron-rich and susceptible to electrophilic attack, while the formyl group undergoes nucleophilic attack. The choice of reaction conditions can help to favor the desired reactivity.

Troubleshooting Steps:

  • Solvent Selection for Condensation Reactions:

    • Polar aprotic solvents like DMF or DMSO can be effective for Knoevenagel-type condensations.[3] Protic solvents like ethanol can also be used, often in the presence of a base catalyst like piperidine.[4] The choice of solvent can influence the reaction rate and selectivity.[3] For some aldol condensations, alcoholic solvents favor the formation of α,β-unsaturated carbonyl compounds.[5]

  • Protecting the Indole Nitrogen:

    • If side reactions at the N1 position are problematic, consider protecting the indole nitrogen with a suitable protecting group (e.g., Boc, SEM). This will prevent its participation in undesired reactions.

Q3: My N-alkylation reaction is very slow or not going to completion. What can I do to improve the reaction rate?

A3: Slow reaction rates in N-alkylation of indoles can often be attributed to incomplete deprotonation or the use of a less reactive alkylating agent.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions:

    • When using strong bases like NaH, it is critical to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] Any moisture will quench the base.

  • Choice of Alkylating Agent:

    • The reactivity of alkyl halides follows the order I > Br > Cl. If you are using an alkyl chloride and the reaction is slow, consider switching to the corresponding bromide or iodide.

  • Additives:

    • In some cases, the addition of a catalytic amount of potassium iodide (KI) can accelerate the reaction when using alkyl chlorides or bromides through an in-situ Finkelstein reaction.

Data Presentation: Illustrative Solvent Effects

The following tables provide an illustrative summary of the expected general trends for the effect of solvent choice on the regioselectivity of indole alkylation. Note: This is not experimental data for this compound and should be used as a general guideline only.

Table 1: Illustrative Solvent Effects on N- vs. C-Alkylation of an Indole

Solvent TypeExample SolventsExpected Predominant RegioisomerRationale
Polar Aprotic DMF, DMSON1-AlkylationSolvates the cation, promoting a "free" anion with higher charge density on the nitrogen.[2][6]
Ethereal THF, DioxaneMixture of N1- and C-AlkylationLess polar, may promote ion pairing, leading to increased C-alkylation.[2]
Nonpolar Toluene, HexanePredominantly C-AlkylationPromotes aggregation and tight ion pairing, favoring attack at the more nucleophilic C3 position (if available) or other carbon positions.
Polar Protic Ethanol, MethanolCan lead to complex mixturesSolvates both the cation and the anion (through hydrogen bonding), which can deactivate the nucleophile.[7] Often not ideal for reactions with strong bases.

Experimental Protocols

Disclaimer: The following is a general protocol for the N-alkylation of an indole derivative. It must be adapted and optimized for this compound.

General Protocol for N-Alkylation of an Indole Derivative

Materials:

  • Indole derivative (1.0 equiv)

  • Anhydrous DMF

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • Alkyl halide (1.1 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the indole derivative.

  • Add anhydrous DMF via syringe to dissolve the indole.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride portion-wise. Caution: NaH is highly reactive and flammable. Hydrogen gas is evolved.

  • Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation.

  • Cool the mixture back to 0 °C and add the alkyl halide dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC). Gentle heating may be required.

  • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.

  • Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

G cluster_0 Reaction of Indolide Anion cluster_1 Regioselective Pathways Indole Indole Derivative Base Base (e.g., NaH) Indole->Base Deprotonation Indolide Indolide Anion Base->Indolide Electrophile Electrophile (R-X) Indolide->Electrophile N_Product N1-Alkylated Product Electrophile->N_Product Polar Aprotic Solvent (e.g., DMF) C_Product C-Alkylated Product(s) Electrophile->C_Product Less Polar Solvent (e.g., THF)

Caption: Competing N-alkylation vs. C-alkylation pathways for an indole derivative.

G Start Problem: Poor Regioselectivity CheckBaseSolvent Is a strong base (e.g., NaH) in a polar aprotic solvent (e.g., DMF) used? Start->CheckBaseSolvent ChangeBaseSolvent Action: Switch to NaH in DMF. Ensure anhydrous conditions. CheckBaseSolvent->ChangeBaseSolvent No CheckTemp What is the reaction temperature? CheckBaseSolvent->CheckTemp Yes End Re-evaluate Results ChangeBaseSolvent->End IncreaseTemp Action: Increase temperature to favor thermodynamic product. CheckTemp->IncreaseTemp Low Temp AnalyzeSubstrate Analyze Substrate: Are there strong electron-donating groups increasing C-nucleophilicity? CheckTemp->AnalyzeSubstrate Optimal Temp IncreaseTemp->End AlternativeStrategy Action: Consider alternative strategies (e.g., catalyst control, protecting groups). AnalyzeSubstrate->AlternativeStrategy Yes AnalyzeSubstrate->End No AlternativeStrategy->End

Caption: A logical workflow for troubleshooting poor regioselectivity in indole alkylation.

References

Technical Support Center: Strategies to Minimize Over-reaction and Polymerization of Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with indole derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges related to over-reaction and polymerization during your experiments.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the synthesis and functionalization of indole derivatives.

Issue: Uncontrolled Polymerization or Tar Formation in Acid-Catalyzed Reactions

Problem: My reaction mixture turns into a dark, intractable tar, and I observe significant loss of starting material and low yield of the desired product during an acid-catalyzed reaction (e.g., Fischer indole synthesis, Friedel-Crafts acylation).

Potential Causes:

  • Excessive Acidity: Strong Brønsted or Lewis acids can protonate the indole ring, particularly at the C3 position, which increases its susceptibility to nucleophilic attack by another indole molecule, initiating polymerization.[1][2][3]

  • High Reaction Temperature: Elevated temperatures in the presence of acid can accelerate decomposition and polymerization pathways.[4]

  • Inappropriate Catalyst Choice: The strength and concentration of the acid catalyst are critical and substrate-dependent.[5][6] A catalyst that is too strong can lead to unwanted side reactions.[6]

Recommended Solutions:

  • Optimize Acid Catalyst and Conditions:

    • Screen Milder Acids: Instead of strong acids like H₂SO₄ or AlCl₃, consider using milder catalysts such as p-toluenesulfonic acid (TsOH), acetic acid, or zinc chloride (ZnCl₂).[6]

    • Use a Catalytic Amount: Employ the minimum effective amount of the acid catalyst. For instance, in a Pictet-Spengler reaction, 10 mol% of trifluoroacetic acid (TFA) may be sufficient.[5]

    • Non-Acidic Reagents: For reactions like nitration, use non-acidic nitrating agents such as benzoyl nitrate or ethyl nitrate to avoid polymerization.[3]

  • Control Reaction Temperature:

    • Lower the Temperature: Running the reaction at a lower temperature can help to minimize side reactions and favor the desired product.[5]

    • Gradual Heating: If heating is necessary, increase the temperature gradually while monitoring the reaction progress by TLC to find the optimal balance between reaction rate and byproduct formation.

  • Employ Protecting Groups:

    • N-Protection: Protecting the indole nitrogen with an electron-withdrawing group (e.g., Boc, Ts) can decrease the electron density of the indole ring, making it more stable towards acidic conditions and less prone to polymerization.[7][8]

Experimental Protocol: General Procedure for a Mild Friedel-Crafts Acylation

This protocol utilizes a milder Lewis acid to minimize side reactions.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the N-protected indole (1.0 eq.) and the desired acyl chloride (1.1 eq.) in a suitable anhydrous solvent (e.g., dichloromethane).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Catalyst Addition: Slowly add a mild Lewis acid catalyst, such as zinc oxide (ZnO), in a catalytic amount.[9]

  • Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Diagram: Acid-Catalyzed Polymerization of Indole

G Indole Indole ProtonatedIndole Protonated Indole (Electrophilic) Indole->ProtonatedIndole H+ (Strong Acid) Dimer Dimer ProtonatedIndole->Dimer + Indole Polymer Polymer/Tar Dimer->Polymer + n Indole

Caption: Mechanism of acid-catalyzed indole polymerization.

Issue: Poor Regioselectivity in Alkylation (N- vs. C3-Alkylation)

Problem: During an alkylation reaction, I am getting a mixture of N-alkylated and C3-alkylated products, leading to low yield of the desired isomer and difficult purification.

Potential Causes:

  • Incomplete Deprotonation: If the indole N-H is not fully deprotonated, the remaining neutral indole can react at the highly nucleophilic C3 position.[10]

  • Reaction Conditions: The choice of base, solvent, and temperature significantly influences the regioselectivity of indole alkylation.[10][11]

  • Nature of the Electrophile: Highly reactive electrophiles can lead to reduced selectivity and polyalkylation.[10]

Recommended Solutions:

  • Optimize Base and Solvent System:

    • Strong Base in Polar Aprotic Solvent: Using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF generally favors N-alkylation.[10][11] The base deprotonates the indole nitrogen, increasing its nucleophilicity.[11]

    • Ensure Anhydrous Conditions: Moisture can quench the base and lead to incomplete deprotonation. Use flame-dried glassware and anhydrous solvents.

  • Control Reaction Temperature:

    • Increase Temperature: In some cases, increasing the reaction temperature can favor the thermodynamically more stable N-alkylated product.[10][11] For example, heating the reaction to 80 °C has been shown to result in complete N-alkylation in certain systems.[10]

  • Control Stoichiometry and Addition Rate:

    • Stoichiometry: Use a stoichiometric amount or a slight excess (e.g., 1.05-1.2 equivalents) of the alkylating agent.[11]

    • Slow Addition: Adding the alkylating agent dropwise can help maintain a low concentration and reduce the likelihood of C3-alkylation.[11][12]

  • Utilize Catalyst and Ligand Systems:

    • Copper Hydride (CuH) Catalysis: The choice of ligand can direct the regioselectivity. For instance, CuH catalysis with DTBM-SEGPHOS as a ligand can provide high N-selectivity.[11]

    • Palladium Catalysis: In Pd-catalyzed reactions, the choice of ligand and reaction conditions can be tuned to favor either N- or C-functionalization.[13][14]

Data Presentation: Effect of Reaction Conditions on N- vs. C3-Alkylation
ConditionBase/SolventTemperaturePredominant ProductReference
Kinetic Control Weaker Base/THFLowC3-Alkylation[10]
Thermodynamic Control NaH/DMF80 °CN-Alkylation[10][11]
Catalytic Control CuH/DTBM-SEGPHOSAmbientN-Alkylation[11]

Diagram: Troubleshooting Workflow for Poor Regioselectivity in Indole Alkylation

G Start Poor Regioselectivity (N- vs. C3-Alkylation) CheckBase Is a strong base (e.g., NaH) used in a polar aprotic solvent (e.g., DMF)? Start->CheckBase SwitchBase Action: Switch to NaH in DMF. Ensure anhydrous conditions. CheckBase->SwitchBase No CheckTemp What is the reaction temperature? CheckBase->CheckTemp Yes IncreaseTemp Action: Increase temperature (e.g., to 80 °C) to favor thermodynamic product. CheckTemp->IncreaseTemp Low Temp ConsiderCatalyst Consider alternative strategies (e.g., catalyst control). CheckTemp->ConsiderCatalyst High Temp

Caption: A logical workflow for troubleshooting poor regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the best way to prevent over-reaction in Friedel-Crafts acylations of indoles?

A1: To prevent over-acylation and polymerization, it's crucial to control the reactivity. Using an N-protected indole, particularly with an electron-withdrawing group like tosyl (Ts) or Boc, can deactivate the ring and prevent side reactions.[7] Additionally, employing milder Lewis acids like ZnO or Sc(OTf)₃ instead of strong ones like AlCl₃ can significantly improve the outcome.[9][15] Running the reaction at lower temperatures also helps to control the reaction rate and minimize byproduct formation.

Q2: How can I avoid the formation of dimers or oligomers during my indole synthesis?

A2: Dimer and oligomer formation is often a result of high concentrations of reactive intermediates. To mitigate this, consider the following:

  • Slow Addition/High Dilution: Adding one of the reactants slowly over a period of time or running the reaction under high dilution conditions can minimize the concentration of reactive species and disfavor intermolecular reactions.[16]

  • Low Temperature: Performing the reaction at a lower temperature (e.g., 0 °C) can reduce the rate of undesired side reactions.[16]

  • Protecting Groups: In some cases, a bulky protecting group on the indole nitrogen can sterically hinder the approach of another indole molecule, thus preventing dimerization.

Q3: My indole derivative is sensitive to strong bases. What are my options for N-alkylation?

A3: If your substrate is incompatible with strong bases like NaH, there are alternative methods for N-alkylation:

  • Mitsunobu Reaction: This reaction uses triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD) to alkylate the indole nitrogen with an alcohol. This method is generally mild and proceeds under neutral conditions.

  • Phase-Transfer Catalysis: Using a phase-transfer catalyst (e.g., a quaternary ammonium salt) with a weaker base like potassium carbonate (K₂CO₃) can facilitate N-alkylation under milder conditions.

  • Transition-Metal Catalysis: Palladium- or copper-catalyzed N-alkylation reactions can often be performed under milder conditions and with greater functional group tolerance.[17][18][19]

Q4: Why is my Fischer indole synthesis failing or giving low yields?

A4: The Fischer indole synthesis can be sensitive to several factors:

  • Inappropriate Acid Strength: The reaction requires an acid catalyst, but an acid that is too strong can cause degradation of the starting material or product.[6] Conversely, a very weak acid may not be effective. Screening different Brønsted and Lewis acids is recommended.[6]

  • Substituent Effects: Electron-donating groups on the phenylhydrazine can sometimes lead to N-N bond cleavage, which competes with the desired cyclization.[6][20] In such cases, using Lewis acids like ZnCl₂ may improve the yield.[6]

  • Steric Hindrance: Bulky substituents on the ketone or phenylhydrazine can hinder the reaction.

  • Reaction Conditions: The reaction is often sensitive to temperature and solvent. Optimization of these parameters is crucial.[6]

Q5: What are the most effective protecting groups to control indole reactivity?

A5: The choice of protecting group depends on the desired outcome and the subsequent reaction conditions:

  • Electron-Withdrawing Groups (e.g., Boc, Ts, SEM): These groups decrease the electron density of the indole ring, making it less nucleophilic and more stable towards oxidation and strong acids.[7][21][22] This is useful for preventing unwanted electrophilic substitution.

  • Electron-Donating Groups (e.g., Benzyl): These groups increase the electron density of the indole ring, making it more reactive towards electrophiles.[7]

  • Bulky Groups (e.g., TIPS): These can provide steric hindrance to direct reactions to less hindered positions or to prevent intermolecular reactions.

Data Presentation: Common N-Protecting Groups for Indoles and Their Removal Conditions
Protecting GroupAbbreviationStabilityCleavage ConditionsReference
tert-ButoxycarbonylBocStable to base, mild acidStrong acid (e.g., TFA)[7]
TosylTsStable to acid, oxidizing agentsStrong reducing agents (e.g., Na/NH₃), strong base[7]
2-(Trimethylsilyl)ethoxymethylSEMStable to a wide range of conditionsFluoride source (e.g., TBAF), acid[7][21]
PivaloylPivVery robustStrong base at elevated temperatures (e.g., LDA/THF, 40-45 °C)[7][8]
2-Phenylsulfonylethyl-Stable to acidBase (e.g., DBU)[23]

Diagram: Logic for Selecting an Indole N-Protecting Group

G Start Need to Control Indole Reactivity AcidicConditions Reaction in Acidic Conditions? Start->AcidicConditions ElectrophilicAttack Prevent Electrophilic Attack? AcidicConditions->ElectrophilicAttack No EWG Use Electron-Withdrawing Group (e.g., Boc, Ts) AcidicConditions->EWG Yes ElectrophilicAttack->EWG Yes BaseLabile Need Base-Labile Protection? ElectrophilicAttack->BaseLabile No PSE Consider 2-Phenylsulfonylethyl Protecting Group BaseLabile->PSE Yes Default Consider other factors (sterics, cost, etc.) BaseLabile->Default No

Caption: Decision tree for selecting an indole N-protecting group.

References

Technical Support Center: Managing Temperature Control in Large-Scale Vilsmeier-Haack Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing temperature control in large-scale Vilsmeier-Haack reactions. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments.

Troubleshooting Guide

This guide addresses common issues related to temperature control during large-scale Vilsmeier-Haack reactions, offering potential causes and solutions to ensure a safe and efficient process.

Issue Potential Cause Recommended Action
Rapid, Uncontrolled Temperature Increase (Exotherm) 1. Vilsmeier Reagent Formation: The initial reaction between the formamide (e.g., DMF) and the activating agent (e.g., POCl₃) is highly exothermic.[1][2] 2. Rapid Reagent Addition: Adding the activating agent or the substrate too quickly can lead to a rapid release of heat that overwhelms the cooling system.[3] 3. Inadequate Cooling: The reactor's cooling capacity may be insufficient for the scale of the reaction. 4. Poor Agitation: Inefficient mixing can lead to localized "hot spots" where the reaction rate accelerates, potentially triggering a runaway reaction.[2]1. Controlled Reagent Addition: Add the activating agent (e.g., POCl₃) to the formamide (e.g., DMF) slowly and in a controlled manner, maintaining a low temperature (typically 0-10 °C).[2][4] 2. Staged Addition: For the formylation step, consider the dropwise addition of the pre-formed Vilsmeier reagent to the substrate solution.[4] 3. Enhanced Cooling: Ensure the reactor's cooling system is appropriately sized and functioning optimally. Consider using a more efficient cooling medium if necessary. 4. Optimized Agitation: Use an appropriate impeller and agitation speed to ensure good heat transfer and a homogeneous reaction mixture.
Formation of Dark, Tarry Residue 1. Reaction Overheating: Excessive temperatures can lead to the decomposition of the starting materials, intermediates, or products, resulting in the formation of polymeric or tarry byproducts.[2] 2. Localized Hot Spots: Poor mixing can create areas of high temperature, promoting degradation pathways.1. Strict Temperature Control: Maintain the recommended temperature range for both the Vilsmeier reagent formation and the formylation step.[2] 2. Gradual Temperature Increase: For less reactive substrates that require heating, increase the temperature gradually while closely monitoring the reaction.[2] 3. Improved Mixing: Ensure efficient agitation throughout the reaction to dissipate heat and maintain a uniform temperature.
Inconsistent Product Yield and Purity 1. Temperature Fluctuations: Inconsistent temperature control can lead to the formation of side products and affect the overall reaction rate and conversion. 2. Side Reactions at Elevated Temperatures: Higher temperatures can promote side reactions such as di-formylation or chlorination.[4]1. Precise Temperature Monitoring and Control: Utilize calibrated temperature probes and an automated control system to maintain a stable reaction temperature. 2. Optimize Reaction Temperature: Determine the optimal temperature for your specific substrate through small-scale experiments to maximize yield and minimize byproduct formation. For many substrates, maintaining a low temperature (0-25 °C) is ideal.[4]
Thermal Runaway 1. Accumulation of Unreacted Reagents: If the reaction rate is slow at the initial low temperature, unreacted reagents can accumulate. A subsequent small increase in temperature can then lead to a rapid, uncontrolled acceleration of the reaction.[1] 2. Cooling Failure: A malfunction in the cooling system can quickly lead to a thermal runaway, especially in a highly exothermic reaction.[1]1. "Dosing on Demand": Ensure that the rate of reagent addition does not exceed the rate of reaction. This can be monitored by measuring the heat flow from the reactor. 2. Calorimetric Studies: Conduct reaction calorimetry (RC1) or differential scanning calorimetry (DSC) studies to determine the heat of reaction and the thermal stability of the reaction mixture. This data is crucial for safe scale-up.[1][5] 3. Emergency Preparedness: Have a clear and practiced emergency plan in place, including a quenching procedure, in the event of a cooling failure or runaway reaction.

Frequently Asked Questions (FAQs)

Q1: What are the critical stages for temperature control in a Vilsmeier-Haack reaction?

A1: There are two primary stages where stringent temperature control is critical:

  • Formation of the Vilsmeier Reagent: The reaction between the substituted amide (commonly DMF) and the activating agent (like POCl₃) is significantly exothermic.[1][2] This step should be performed at a low temperature, typically between 0 and 10 °C, with slow, controlled addition of the activating agent.

  • Formylation of the Substrate: The reaction of the Vilsmeier reagent with the aromatic or heteroaromatic substrate is also exothermic. The optimal temperature for this stage is substrate-dependent but is often carried out at low to ambient temperatures to minimize side reactions.[3]

Q2: What quantitative data is available on the heat of reaction for the Vilsmeier-Haack reaction?

A2: Calorimetry studies have provided valuable data on the thermal hazards of this reaction. The formation of the Vilsmeier reagent from DMF and POCl₃ has a moderate exothermicity.[1] The subsequent reaction with a substrate like N,N-dimethylaniline is also exothermic. It is important to note that the Vilsmeier intermediate itself can be thermally unstable.[5][6]

Reaction Stage Parameter Value Reference
Vilsmeier Reagent Formation (DMF + POCl₃)Heat of Reaction (ΔH)-45 ± 5 kJ/mol[1]
Vilsmeier Reagent + N,N-dimethylanilineHeat of Reaction (ΔH)-57 kJ/mol[6]
Thermal Decomposition of Vilsmeier IntermediateOnset TemperatureStarts around 48°C[1]

Q3: How can I prevent a thermal runaway during a large-scale Vilsmeier-Haack reaction?

A3: Preventing a thermal runaway requires a multi-faceted approach:

  • Understand the Thermochemistry: Before scaling up, perform calorimetric studies (e.g., RC1, DSC) to determine the heat of reaction, adiabatic temperature rise, and the thermal stability of all components and mixtures.[1][5]

  • Controlled Addition: Employ a "dosing on demand" strategy where the feed rate of the limiting reagent is controlled by the reactor's ability to remove the generated heat.

  • Adequate Cooling Capacity: Ensure your reactor's cooling system is capable of handling the heat load of the reaction at the desired scale.

  • Robust Monitoring and Control: Use reliable temperature probes and a control system to continuously monitor the reaction temperature and automatically adjust the cooling.

  • Emergency Plan: Have a well-defined and tested emergency procedure, including a rapid quenching plan, in case of a loss of cooling or a developing exotherm.

Q4: What is the recommended order of addition for the reagents in a large-scale reaction?

A4: For most large-scale operations, the recommended and safer procedure is to first prepare the Vilsmeier reagent at a controlled low temperature. Then, this pre-formed reagent is added slowly to the solution of the aromatic substrate.[4] This approach helps to avoid a large accumulation of the highly reactive Vilsmeier reagent and allows for better control of the reaction exotherm.

Q5: How does poor temperature control affect the outcome of the Vilsmeier-Haack reaction?

A5: Poor temperature control can lead to several undesirable outcomes:

  • Reduced Yield and Purity: The formation of byproducts, such as di-formylated or chlorinated species, is often favored at higher temperatures.[4]

  • Decomposition: The Vilsmeier reagent, the substrate, or the product can decompose at elevated temperatures, leading to the formation of tars and a difficult work-up.[2]

  • Safety Hazards: Most critically, inadequate temperature control can lead to a thermal runaway, a dangerous situation where the reaction rate and temperature increase uncontrollably, potentially leading to a pressure build-up and reactor failure.[1]

Experimental Protocols

Generalized Protocol for a Large-Scale Vilsmeier-Haack Reaction with Temperature Control

This protocol provides a general methodology and should be adapted based on the specific substrate and scale of the reaction. Prior to implementation, a thorough risk assessment and calorimetric studies are mandatory.

1. Reagent Preparation and Reactor Setup:

  • Ensure the reactor is clean, dry, and inerted with a nitrogen or argon atmosphere.

  • Charge the reactor with the appropriate anhydrous solvent (e.g., DMF, which can also act as the reagent).

  • Start the reactor's cooling system and bring the solvent to the desired initial temperature (typically 0-5 °C).

  • Ensure the agitation system is operational and set to a speed that provides good mixing without excessive splashing.

2. Vilsmeier Reagent Formation:

  • Slowly add the activating agent (e.g., phosphorus oxychloride, POCl₃) dropwise to the cooled, stirred formamide.

  • Continuously monitor the internal temperature and the temperature of the cooling jacket inlet and outlet.

  • The addition rate should be controlled to maintain the internal temperature within a narrow range (e.g., ±2 °C of the setpoint). The formation of the Vilsmeier reagent is typically an exothermic process.[4]

  • After the addition is complete, allow the mixture to stir at the same temperature for a specified time (e.g., 30-60 minutes) to ensure complete formation of the reagent.

3. Formylation Reaction:

  • In a separate, dry vessel, dissolve the aromatic substrate in an appropriate anhydrous solvent.

  • Slowly add the substrate solution to the pre-formed Vilsmeier reagent in the reactor. Alternatively, and often preferred for better control, add the Vilsmeier reagent to the substrate solution.[4]

  • Maintain the reaction temperature at the optimal level for the specific substrate, which may range from 0 °C to a moderately elevated temperature.[3]

  • The addition rate should be carefully controlled to manage the exotherm. If the temperature begins to rise above the setpoint, slow down or stop the addition until the temperature is back under control.

4. Reaction Monitoring and Completion:

  • Monitor the progress of the reaction by a suitable analytical method (e.g., HPLC, GC, TLC).

  • Once the reaction is deemed complete, cool the reaction mixture to a low temperature (e.g., 0-5 °C) before proceeding to the work-up.

5. Work-up:

  • Carefully and slowly quench the reaction mixture by transferring it to a separate vessel containing a cold aqueous solution (e.g., ice-water or a buffered solution like sodium acetate). This step is often highly exothermic and requires vigorous stirring and efficient cooling.[2]

  • After hydrolysis of the intermediate iminium salt, proceed with the extraction and purification of the desired aldehyde product.

Visualizations

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Reaction Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Arene Electron-Rich Arene Arene->Iminium_Salt + Vilsmeier Reagent Aldehyde Aryl Aldehyde Iminium_Salt->Aldehyde + H₂O H2O H₂O (Work-up) H2O->Aldehyde

Caption: Key steps in the Vilsmeier-Haack reaction mechanism.

Troubleshooting_Workflow Troubleshooting Workflow for Temperature Excursions Start Temperature Excursion Detected Stop_Addition Immediately Stop Reagent Addition Start->Stop_Addition Maximize_Cooling Maximize Reactor Cooling Stop_Addition->Maximize_Cooling Monitor_Temp Monitor Temperature Trend Maximize_Cooling->Monitor_Temp Temp_Decreasing Temperature Decreasing? Monitor_Temp->Temp_Decreasing Resume_Slowly Resume Addition at a Slower Rate Temp_Decreasing->Resume_Slowly Yes Emergency_Quench Initiate Emergency Quench Protocol Temp_Decreasing->Emergency_Quench No Stable Reaction Stable Resume_Slowly->Stable Investigate_Cause Investigate Root Cause (e.g., cooling failure, agitation issue) Emergency_Quench->Investigate_Cause

References

dealing with poor solubility of starting materials in methyl 3-formyl-1H-indole-5-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the synthesis of methyl 3-formyl-1H-indole-5-carboxylate, with a particular focus on resolving poor solubility of starting materials.

Frequently Asked Questions (FAQs)

Q1: My starting material, methyl 1H-indole-5-carboxylate, is not dissolving in the reaction solvent. What should I do?

A1: Poor solubility of methyl 1H-indole-5-carboxylate is a common issue. The recommended approach is to dissolve the starting material in anhydrous N,N-dimethylformamide (DMF) before adding it to the Vilsmeier reagent.[1] If solubility remains a challenge, consider the following troubleshooting steps:

  • Solvent Screening: While DMF is the standard solvent for the Vilsmeier-Haack reaction as it is also a reagent, using a co-solvent can be beneficial. Methyl 1H-indole-5-carboxylate is known to be soluble in chloroform and methanol. A small amount of a compatible co-solvent could be explored, but care must be taken as it may affect the reaction.

  • Gentle Heating: Gently warming the mixture of the starting material and DMF can aid in dissolution. However, ensure the temperature is not too high to cause degradation of the starting material or premature reaction.

  • Particle Size Reduction: Grinding the solid starting material to a fine powder increases its surface area, which can facilitate faster dissolution.

Q2: Can I use a different solvent system for the Vilsmeier-Haack reaction?

A2: While DMF is the most common solvent and reagent for this reaction, other anhydrous solvents like chloroform, benzene, toluene, o-dichlorobenzene, dioxane, and tetrahydrofuran have been used in Vilsmeier-Haack reactions.[2] However, for the formylation of methyl 1H-indole-5-carboxylate, DMF is highly recommended due to its dual role as a solvent and a reagent in the formation of the Vilsmeier reagent.

Q3: The reaction is not proceeding to completion, or the yield is very low. What are the possible causes related to solubility?

A3: If the starting material has not fully dissolved, the reaction will be heterogeneous and likely slow and incomplete. Ensuring complete dissolution of the methyl 1H-indole-5-carboxylate in DMF before its addition to the Vilsmeier reagent is crucial for optimal results. Incomplete dissolution is a primary reason for low yields.

Q4: Are there any alternative formylation methods if I cannot resolve the solubility issues?

A4: Yes, several other methods for indole formylation exist, though they may require significant modification of the reaction conditions. Some alternatives include the Duff reaction, the Reimer-Tiemann reaction, and formylation using other reagents like hexamethylenetetramine.[3] However, the Vilsmeier-Haack reaction is generally the most effective and widely used method for the 3-formylation of indoles.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Starting material (methyl 1H-indole-5-carboxylate) precipitates out of solution. The concentration of the starting material in DMF is too high, or the temperature is too low.- Increase the volume of anhydrous DMF used to dissolve the starting material.- Gently warm the solution to aid dissolution before adding it to the Vilsmeier reagent.- Ensure all glassware is thoroughly dried to prevent the introduction of moisture, which can affect solubility and the reaction.
Reaction is sluggish or incomplete, with starting material still present after the recommended reaction time. Incomplete dissolution of the starting material leading to a heterogeneous reaction mixture.- Confirm that the starting material is fully dissolved in DMF before its addition to the Vilsmeier reagent. Visual inspection for any suspended particles is important.- Consider increasing the reaction temperature moderately (e.g., to room temperature or slightly above) after the initial addition at low temperature. Monitor the reaction closely by TLC.
Formation of multiple products or unexpected byproducts. While not directly a solubility issue, it can be exacerbated by poor reaction conditions. Inhomogeneous reaction mixtures can lead to side reactions.- Ensure a homogeneous solution of the starting material before addition.- Maintain careful temperature control during the formation of the Vilsmeier reagent and the subsequent addition of the indole solution.[1]
Low yield of the desired product. Incomplete reaction due to poor solubility of the starting material.- Follow the recommended protocol of pre-dissolving the starting material in DMF.- Optimize the stoichiometry of the reagents. An excess of the Vilsmeier reagent is often used, but large excesses can lead to byproduct formation.

Experimental Protocols

Key Experiment: Vilsmeier-Haack Formylation of Methyl 1H-indole-5-carboxylate

This protocol is adapted from general procedures for the Vilsmeier-Haack formylation of indoles.[1]

Materials:

  • Methyl 1H-indole-5-carboxylate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice bath

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser)

  • Magnetic stirrer

Procedure:

  • Preparation of the Vilsmeier Reagent:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place anhydrous DMF.

    • Cool the flask in an ice bath to 0-5 °C.

    • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C.

    • After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Formylation Reaction:

    • In a separate flask, dissolve the methyl 1H-indole-5-carboxylate in anhydrous DMF. Gentle warming may be applied to facilitate dissolution. Ensure the solution is homogeneous before proceeding.

    • Slowly add the indole solution to the prepared Vilsmeier reagent at 0-5 °C with continuous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a temperature between 40-90 °C, depending on the reactivity of the substrate. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice and a saturated solution of sodium bicarbonate.

    • Stir the mixture until the evolution of gas ceases and the pH is neutral or slightly basic.

    • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Visualizations

experimental_workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_main_reaction Formylation Reaction cluster_workup Work-up and Purification dmf Anhydrous DMF reagent Vilsmeier Reagent (0-5 °C) dmf->reagent pocli3 POCl₃ pocli3->reagent add_indole Add Indole Solution to Vilsmeier Reagent (0-5 °C) reagent->add_indole start_mat Methyl 1H-indole-5-carboxylate dissolve Dissolve in Anhydrous DMF start_mat->dissolve dissolve->add_indole react Heat and Stir (Monitor by TLC) add_indole->react product Crude Product Mixture react->product quench Quench with Ice and NaHCO₃ product->quench extract Extract with Ethyl Acetate quench->extract purify Purify (Chromatography/ Recrystallization) extract->purify final_product This compound purify->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Poor Solubility of Starting Material check_dissolution Is the starting material fully dissolved in DMF? start->check_dissolution increase_dmf Increase volume of DMF check_dissolution->increase_dmf No proceed Proceed with addition to Vilsmeier reagent check_dissolution->proceed Yes increase_dmf->check_dissolution gentle_heat Apply gentle heat increase_dmf->gentle_heat grind Grind starting material to a fine powder increase_dmf->grind gentle_heat->check_dissolution grind->check_dissolution reassess Re-evaluate reaction conditions (temp, time) proceed->reassess If reaction is still slow

Caption: Troubleshooting decision tree for poor starting material solubility.

References

Validation & Comparative

Comparative Guide to HPLC Method Development for Purity Analysis of Methyl 3-Formyl-1H-indole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of methyl 3-formyl-1H-indole-5-carboxylate, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs). This document outlines two viable reversed-phase HPLC (RP-HPLC) methods, detailing their experimental protocols and presenting a quantitative comparison to aid researchers in selecting the most suitable approach for their specific needs.

Introduction to Purity Analysis

This compound is a crucial building block in the synthesis of various biologically active compounds. Its purity directly impacts the quality and impurity profile of the final drug substance. HPLC is a powerful analytical technique for separating and quantifying the main compound from its process-related impurities and degradation products.[1] The development of a robust, stability-indicating HPLC method is a regulatory requirement and a fundamental aspect of quality control in drug development.

The most probable impurities in the synthesis of this compound, which often involves the Vilsmeier-Haack formylation of methyl 1H-indole-5-carboxylate, include:

  • Starting Material: Unreacted methyl 1H-indole-5-carboxylate.

  • Hydrolysis Degradant: 3-formyl-1H-indole-5-carboxylic acid, formed by the hydrolysis of the methyl ester.

  • Oxidative Degradants: Various oxidized species, such as N-oxides or hydroxylated derivatives, which can form upon exposure to air and light.

  • Byproducts: Other isomers or related substances formed during the formylation reaction.

Comparison of HPLC Methods

Two distinct RP-HPLC methods are proposed for the purity analysis of this compound. Method A employs a rapid gradient elution with a shorter column for high-throughput analysis, while Method B utilizes a longer column with a shallower gradient for enhanced resolution of complex impurity profiles.

ParameterMethod A: Rapid GradientMethod B: High-Resolution Gradient
Column C18, 50 mm x 4.6 mm, 2.7 µmC18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Acetic Acid in Water
Mobile Phase B AcetonitrileMethanol
Gradient 5% to 95% B in 10 min20% to 80% B in 25 min
Flow Rate 1.2 mL/min1.0 mL/min
Column Temperature 35°C40°C
Detection Wavelength 254 nm254 nm
Injection Volume 5 µL10 µL
Run Time 15 minutes35 minutes
Primary Advantage Fast analysis timeSuperior resolution of impurities
Ideal Application In-process control, routine QCFull impurity profiling, stability studies

Experimental Protocols

Sample Preparation

Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to prepare a stock solution of 1 mg/mL. Further dilute this solution with the same diluent to a final concentration of 0.1 mg/mL for analysis.

Method A: Rapid Gradient Protocol
  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (95% A: 5% B) for at least 15 minutes or until a stable baseline is achieved.

  • Injection: Inject 5 µL of the prepared sample solution.

  • Gradient Elution:

    • 0.00 min: 5% B

    • 10.00 min: 95% B

    • 12.00 min: 95% B

    • 12.10 min: 5% B

    • 15.00 min: 5% B

  • Data Acquisition: Record the chromatogram for 15 minutes.

Method B: High-Resolution Gradient Protocol
  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (80% A: 20% B) for at least 30 minutes or until a stable baseline is observed.

  • Injection: Inject 10 µL of the prepared sample solution.

  • Gradient Elution:

    • 0.00 min: 20% B

    • 25.00 min: 80% B

    • 28.00 min: 80% B

    • 28.10 min: 20% B

    • 35.00 min: 20% B

  • Data Acquisition: Record the chromatogram for 35 minutes.

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Compound dissolve Dissolve in Diluent weigh->dissolve dilute Dilute to Final Concentration dissolve->dilute equilibrate System Equilibration dilute->equilibrate inject Inject Sample equilibrate->inject separate Chromatographic Separation (Gradient Elution) inject->separate detect UV Detection (254 nm) separate->detect integrate Peak Integration detect->integrate calculate Calculate Purity (% Area) integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for HPLC purity analysis.

Signaling_Pathway receptor Growth Factor Receptor ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation & Survival transcription->proliferation indole_derivative Indole Derivative (Kinase Inhibitor) indole_derivative->raf

Caption: Hypothetical signaling pathway inhibition by an indole derivative.

References

Unambiguous Structural Confirmation of Methyl 3-formyl-1H-indole-5-carboxylate: A 2D NMR-Based Approach

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of synthetic organic compounds is a cornerstone of modern chemical research and drug development. For substituted indole scaffolds, which are prevalent in numerous biologically active molecules, unambiguous characterization is paramount. This guide provides a detailed comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy with alternative analytical techniques for the structural confirmation of methyl 3-formyl-1H-indole-5-carboxylate. We present supporting experimental protocols and data interpretation strategies to ensure accurate and comprehensive characterization.

Comparison of Structural Elucidation Techniques

While techniques like mass spectrometry (MS) and infrared (IR) spectroscopy provide valuable information regarding molecular weight and functional groups, they often fall short in providing the complete, unambiguous connectivity of a molecule. X-ray crystallography, though definitive, is contingent on the ability to grow high-quality single crystals, which is not always feasible. 2D NMR, on the other hand, offers a powerful solution for determining the precise molecular structure in solution.

TechniqueInformation ProvidedAdvantagesLimitations
2D NMR (COSY, HSQC, HMBC) Detailed proton-proton and proton-carbon correlations, establishing the complete bonding framework.Provides unambiguous connectivity, applicable to non-crystalline materials, relatively non-destructive.Requires larger sample amounts than MS, can be time-consuming to acquire and analyze complex spectra.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, provides molecular formula with high resolution MS.Does not provide direct information on atom connectivity, isomers can be difficult to distinguish.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, N-H).Fast and simple, provides a quick fingerprint of functional groups.Provides limited information on the overall molecular structure, peak overlap can be an issue.
X-ray Crystallography Precise three-dimensional arrangement of atoms in a crystal lattice.[1]Provides the absolute structure with bond lengths and angles.[1]Requires a suitable single crystal, which can be difficult to obtain; the solid-state structure may not represent the solution-state conformation.

Structural Confirmation of this compound using 2D NMR

The structural confirmation of this compound is achieved through a combination of 1D and 2D NMR experiments. While a publicly available complete 2D NMR analysis of this specific molecule is not readily found, the expected correlations can be confidently predicted based on the known spectra of closely related indole derivatives.[2][3]

Predicted ¹H and ¹³C NMR Data

The following table summarizes the predicted chemical shifts for this compound. These predictions are based on the analysis of similar structures and serve as a guide for spectral interpretation.

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations (from Proton at Position)
1 (N-H)~12.3 (br s)-C2, C3, C3a, C7a
2 (C-H)~8.4 (s)~139C3, C3a, C7a
3-CHO~10.0 (s)~185C2, C3, C3a
4 (C-H)~8.5 (s)~129C5, C6, C7a
6 (C-H)~7.8 (d)~125C4, C5, C7, C7a
7 (C-H)~7.5 (d)~113C3a, C5, C6
3a-~127-
5-~126-
7a-~136-
5-COOCH₃~3.9 (s)~525-C=O
5-C=O-~167-

Note: Chemical shifts are highly dependent on the solvent and concentration. The values presented are estimates.

Experimental Protocols

Detailed methodologies for the key 2D NMR experiments are provided below.

Sample Preparation

A sample of this compound (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., 0.5 mL of DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

NMR Data Acquisition

All NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: A standard one-pulse experiment is performed to obtain the proton spectrum.

  • ¹³C NMR: A proton-decoupled carbon spectrum is acquired. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. A standard cosygpppqf pulse sequence can be used.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons to their directly attached carbons. A multiplicity-edited HSQC can distinguish CH/CH₃ from CH₂ groups. A standard hsqcedetgpsisp2.3 pulse sequence can be used.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different spin systems and identifying quaternary carbons. A standard hmbcgplpndqf pulse sequence can be used.

Data Interpretation and Visualization

The structural elucidation relies on the combined interpretation of all acquired spectra.

Experimental Workflow

The logical flow of the structural confirmation process is illustrated below.

G cluster_1d 1D NMR cluster_2d 2D NMR H1_NMR ¹H NMR (Proton Chemical Shifts) COSY COSY (¹H-¹H Correlations) H1_NMR->COSY HSQC HSQC (¹H-¹³C One-Bond Correlations) H1_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Chemical Shifts) C13_NMR->HSQC C13_NMR->HMBC Structure Final Structure Confirmation COSY->Structure HSQC->Structure HMBC->Structure

Caption: Workflow for structural elucidation using 2D NMR.

Key 2D NMR Correlations

The following diagram illustrates the key expected HMBC correlations that would unambiguously confirm the structure of this compound.

References

comparison of different formylating agents for the synthesis of indole-3-carboxaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formylation of indoles to produce indole-3-carboxaldehydes is a fundamental transformation in organic synthesis, providing a crucial building block for numerous pharmaceuticals and biologically active compounds. The choice of formylating agent is critical and can significantly impact reaction efficiency, substrate scope, and overall yield. This guide provides an objective comparison of common formylating agents, supported by experimental data, to aid in the selection of the most suitable method for a given synthetic challenge.

Performance Comparison of Formylating Agents

The selection of a formylating agent for indole depends on factors such as the electronic nature of the indole substrate, desired regioselectivity, and tolerance of other functional groups. The Vilsmeier-Haack reaction is widely regarded as the most versatile and high-yielding method for the synthesis of indole-3-carboxaldehydes.[1][2][3] Other methods, such as the Gattermann, Reimer-Tiemann, and Duff reactions, offer alternatives but often come with limitations in terms of yield, substrate scope, or reaction conditions.[4]

Formylation MethodFormylating Agent / ReagentsTypical Reaction ConditionsReported Yield of Indole-3-carboxaldehydeKey AdvantagesKey Disadvantages
Vilsmeier-Haack POCl₃, DMF0 °C to 35 °C, 1-2 hours~97%[1]High yields, mild conditions, broad substrate scope, simple and convenient.[1]Stoichiometric amounts of reagents are required.
Gattermann Zn(CN)₂, HClNot specified for indoleModerate to Good[5]Useful for phenols and other electron-rich aromatics.[5]Use of highly toxic cyanide, harsh acidic conditions.[4][5]
Reimer-Tiemann CHCl₃, NaOHBiphasic, heating requiredLow to moderateInexpensive reagents.[3]Often low yields, harsh basic conditions, formation of byproducts (e.g., 3-chloroquinolines).[4][6][7]
Duff Reaction Hexamethylenetetramine (HMTA), acidHigh temperatures (e.g., 150-160 °C)Generally low to moderate[8][9]Ortho-formylation of phenols.[8]Inefficient for many substrates, requires high temperatures.[8]
Rieche (Dichloromethyl methyl ether) Cl₂CHOMe, TiCl₄0 °C to 35 °CGood to excellent for electron-rich aromatics[10][11]Good yields, mild conditions.Lewis acid catalyst required, potential for side reactions.[12]
Boron-Catalyzed Trimethyl orthoformate, BF₃·OEt₂Room temperature, solvent-free~82%[13][14]Mild conditions, rapid reaction.[13]Stoichiometric catalyst required.[13]
Iron-Catalyzed Formaldehyde, aq. NH₃, FeCl₃, air130 °C in DMFUp to 93%[15]Inexpensive and non-toxic catalyst, environmentally benign.[15]Requires elevated temperature.

Experimental Protocols

Vilsmeier-Haack Formylation of Indole

This procedure is adapted from Organic Syntheses.[1]

Reagents:

  • Indole

  • N,N-Dimethylformamide (DMF), freshly distilled

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Sodium hydroxide (NaOH)

  • Ice

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, drying tube, and dropping funnel, place freshly distilled DMF and cool in an ice-salt bath.

  • Slowly add freshly distilled POCl₃ to the cooled DMF with stirring over 30 minutes.

  • To the resulting yellow solution, add a solution of indole in DMF over 1 hour, maintaining the temperature below 10 °C.

  • After the addition is complete, warm the mixture to 35 °C and stir for 1 hour, or until the clear yellow solution becomes an opaque, canary-yellow paste.

  • Carefully add crushed ice to the paste with stirring to produce a clear, cherry-red aqueous solution.

  • Transfer this solution to a larger flask containing crushed ice.

  • Slowly add a solution of NaOH in water with efficient stirring.

  • Heat the resulting suspension to boiling, then cool to room temperature and refrigerate overnight.

  • Collect the precipitate by filtration, wash with water, and air-dry to yield indole-3-carboxaldehyde. The reported yield is approximately 97%.[1]

Reimer-Tiemann Formylation of Indole

The Reimer-Tiemann reaction, when applied to indole, can lead to a mixture of products, including indole-3-carboxaldehyde and 3-chloroquinoline.[6] The reaction is typically carried out in a biphasic system.[7]

Reagents:

  • Indole

  • Chloroform (CHCl₃)

  • Sodium hydroxide (NaOH) or other strong base

  • Water

General Procedure:

  • Dissolve indole in an aqueous solution of NaOH.

  • Add chloroform to the solution, creating a biphasic mixture.

  • Heat the mixture with vigorous stirring. The reaction can be highly exothermic.[7]

  • After the reaction is complete, the mixture is cooled and acidified.

  • The product is then extracted with an organic solvent.

  • Purification is typically required to separate indole-3-carboxaldehyde from byproducts.

Gattermann Formylation

The Gattermann reaction can be used for the formylation of electron-rich heteroaromatic compounds like indoles.[5] The Adams modification, which generates HCN in situ from zinc cyanide and hydrochloric acid, is often preferred to avoid handling anhydrous HCN.[5]

Reagents:

  • Indole or a suitable derivative (e.g., 2-carbethoxyindole)[1]

  • Zinc cyanide (Zn(CN)₂)

  • Hydrogen chloride (HCl) gas

  • Lewis acid catalyst (e.g., AlCl₃)

General Procedure:

  • Suspend the indole substrate in a suitable solvent.

  • Add the Lewis acid catalyst.

  • Introduce Zn(CN)₂ to the mixture.

  • Bubble dry HCl gas through the reaction mixture.

  • The reaction is typically stirred at room temperature.

  • Workup involves hydrolysis to convert the intermediate imine to the aldehyde.

Duff Reaction

The Duff reaction is generally inefficient for the formylation of indoles.[8][12] It typically requires strongly electron-donating substituents on the aromatic ring.[8]

Reagents:

  • Indole

  • Hexamethylenetetramine (HMTA)

  • Acidic medium (e.g., acetic acid, trifluoroacetic acid)[4]

General Procedure:

  • Heat a mixture of the indole, HMTA, and the acidic solvent.

  • The reaction is often carried out at high temperatures.

  • The reaction mixture is then hydrolyzed with acid to yield the aldehyde.

Formylation with Dichloromethyl Methyl Ether (Rieche Formylation)

This method provides a good alternative for the formylation of electron-rich aromatic compounds.[16]

Reagents:

  • Indole

  • Dichloromethyl methyl ether (Cl₂CHOMe)

  • Titanium tetrachloride (TiCl₄)

  • Dichloromethane (DCM)

General Procedure: [10][11]

  • Dissolve the indole in dry DCM and cool in an ice bath.

  • Add TiCl₄ dropwise to the solution.

  • Add dichloromethyl methyl ether dropwise and allow the reaction to proceed.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The product is extracted with an organic solvent and purified.

Workflow and Decision-Making

The selection of an appropriate formylation method is a critical step in the synthesis of indole-3-carboxaldehydes. The following diagram illustrates a general workflow for comparing and selecting a suitable formylating agent.

formylation_workflow cluster_start cluster_screening Initial Screening of Methods cluster_evaluation Comparative Evaluation cluster_selection cluster_synthesis start Define Synthetic Goal: Synthesis of Indole-3-carboxaldehyde vilsmeier Vilsmeier-Haack (POCl₃, DMF) gattermann Gattermann (Zn(CN)₂, HCl) reimer_tiemann Reimer-Tiemann (CHCl₃, NaOH) duff Duff Reaction (HMTA, Acid) rieche Rieche (Cl₂CHOMe, TiCl₄) yield Yield & Efficiency vilsmeier->yield gattermann->yield reimer_tiemann->yield duff->yield rieche->yield conditions Reaction Conditions (Temp, Time, Safety) yield->conditions scope Substrate Scope & Functional Group Tolerance conditions->scope selection Select Optimal Method scope->selection synthesis Perform Synthesis & Purification selection->synthesis

Caption: A workflow for comparing and selecting a formylating agent.

References

activity comparison of bioactive compounds derived from methyl 3-formyl-1H-indole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in research, science, and drug development, this guide provides a comparative analysis of the bioactive properties of compounds derived from an indole scaffold, with a focus on antimicrobial and anticancer activities. The data presented is based on derivatives of indole-3-carboxaldehyde and other closely related indole carboxylates, offering valuable insights for the development of novel therapeutics based on the methyl 3-formyl-1H-indole-5-carboxylate core.

This guide summarizes quantitative biological activity data, details common experimental methodologies, and visualizes a key signaling pathway implicated in the anticancer effects of these compounds.

Quantitative Bioactivity Data

The following tables summarize the antimicrobial and anticancer activities of various indole derivatives. These compounds, while not all directly synthesized from this compound, share a common indole framework and provide a strong basis for comparison and prediction of the potential activities of its derivatives.

Table 1: Antimicrobial Activity of Indole-Thiadiazole and Indole-Triazole Derivatives

The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency. The data below, presented in µg/mL, showcases the efficacy of indole-thiadiazole and indole-triazole derivatives against a panel of bacterial and fungal strains.[1][2] A lower MIC value indicates greater antimicrobial activity.

Compound ClassS. aureusMRSAE. coliB. subtilisC. albicansC. krusei
Indole-Thiadiazole (2c) ->Cipro-3.1253.125-
Indole-Triazole (3c) ---3.1253.125-
Indole-Triazole (3d) ->Cipro----
Ampicillin (Standard) >Comp>Comp>Comp--
Ciprofloxacin (Standard) =Comp0.09--
Fluconazole (Standard) -----

Data represents MIC values in µg/mL. "-" indicates data not provided in the source. ">Cipro" indicates greater activity than ciprofloxacin. "

Table 2: Anticancer Activity of Chalcone and Schiff Base Derivatives of Indole

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following data for indole-derived chalcones and Schiff bases against various cancer cell lines are presented in µM.[3][4] A lower IC50 value indicates greater potency.

Compound Class/DerivativeCell LineIC50 (µM)
Quinoline-Benzothiazole Schiff Base (5c) MCF7 (Breast)12.73
A549 (Lung)13.76
Quinoline-Benzothiazole Schiff Base (5f) MCF7 (Breast)13.78
A549 (Lung)13.44
Quinoline-Benzothiazole Schiff Base (5i) MCF7 (Breast)10.65
A549 (Lung)10.89
Indole Chalcone Derivative (D11) TMV (Virus)107.4 (EC50)
Indole Chalcone Derivative (D16) TMV (Virus)106.6 (EC50)
Doxorubicin (Standard) MCF7/A549<10 (Typical)

EC50 (half maximal effective concentration) is used for the antiviral activity against Tobacco Mosaic Virus (TMV).

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for assessing the antimicrobial and cytotoxic activities of bioactive compounds.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

  • Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on an appropriate agar medium for 18-24 hours. A standardized inoculum is then prepared and diluted in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: The test compounds are dissolved in a solvent like DMSO and then serially diluted in the broth within a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation and Incubation: Each well containing the diluted compound is inoculated with the microbial suspension. A growth control (broth and inoculum) and a sterility control (broth only) are included. The plate is then incubated at 35°C ± 2°C for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

  • MTT Addition and Incubation: After the treatment period, the medium is removed, and a solution of MTT (e.g., 2 mg/mL) is added to each well. The plate is then incubated for 1.5 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Absorbance Reading: The MTT solution is removed, and a solvent such as DMSO is added to dissolve the formazan crystals. The absorbance is then measured on a microplate reader at a wavelength of 492 nm. The IC50 value is calculated from the dose-response curve.

Signaling Pathway and Experimental Workflow Visualization

Understanding the mechanism of action of bioactive compounds often involves elucidating their effects on cellular signaling pathways. Many indole derivatives exert their anticancer effects by modulating key pathways that control cell survival and proliferation.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Indole Indole Derivatives Indole->Akt Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of indole derivatives.

The diagram above illustrates the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer. Receptor Tyrosine Kinases (RTKs), upon activation by growth factors, recruit and activate PI3K. PI3K then phosphorylates PIP2 to generate PIP3, which in turn activates Akt. Activated Akt promotes cell proliferation and survival by activating downstream targets like mTORC1 and inhibiting apoptosis. Many bioactive indole derivatives exert their anticancer effects by inhibiting key components of this pathway, such as Akt, thereby blocking pro-survival signals and promoting cancer cell death.

References

comparative study of palladium catalysts for Suzuki coupling of halo-indoles

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of Halo-indoles

For researchers, scientists, and professionals in drug development, the functionalization of the indole scaffold is a critical step in the synthesis of a vast array of biologically active compounds. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for forming carbon-carbon bonds on the indole nucleus. The choice of the palladium catalyst is paramount for achieving high yields, broad substrate scope, and operational simplicity. This guide provides a comparative analysis of various palladium catalysts for the Suzuki coupling of halo-indoles, supported by experimental data.

Performance Comparison of Palladium Catalysts

The efficacy of a palladium catalyst in the Suzuki coupling of halo-indoles is highly dependent on the nature and position of the halogen atom on the indole ring, the specific palladium ligand, the base, and the solvent system. Below is a compilation of data from various studies, organized by the halo-indole substrate.

Coupling of 5-Bromo-Indoles and Indazoles

The 5-bromo-substituted indole scaffold is a common substrate in Suzuki coupling reactions. The following table summarizes the performance of different palladium catalysts in the coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid[1].

CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(dppf)Cl₂dppfK₂CO₃DME80295
Pd(PPh₃)₄PPh₃K₂CO₃DME801865
Pd(PPh₃)₂Cl₂PPh₃K₂CO₃DME801850
Pd(OAc)₂-K₂CO₃DME801840

Reaction conditions: 5-bromo-1-ethyl-1H-indazole (1 equiv.), N-Boc-2-pyrroleboronic acid (2 equiv.), catalyst (10 mol%), base (2 equiv.).

For the coupling of 5-bromoindole with various arylboronic acids, modern catalyst systems often provide excellent yields under milder conditions.

Halo-indoleArylboronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
5-BromoindolePhenylboronic AcidPd(OAc)₂ / SPhosK₂CO₃H₂O:Acetonitrile (4:1)371898
5-Bromoindole4-Tolylboronic AcidPd(OAc)₂ / SPhosK₂CO₃H₂O:Acetonitrile (4:1)371892
5-Bromoindole3-Chlorophenylboronic AcidPd(PPh₃)₄Cs₂CO₃Ethanol100 (MW)0.585
5-BromoindoleThiophene-3-boronic AcidPd(PPh₃)₄Cs₂CO₃Ethanol100 (MW)0.582
Coupling of 3-Iodo-Indazoles

The carbon-iodine bond is generally more reactive in palladium-catalyzed cross-coupling reactions compared to carbon-bromine or carbon-chlorine bonds.

Halo-indazoleCoupling PartnerCatalystBaseSolventTemp. (°C)TimeYield (%)
3-Iodo-1H-indazolePhenylboronic AcidPd(dppf)Cl₂K₂CO₃DMF11012h91
3-Iodo-1H-indazole4-Methoxyphenylboronic AcidPd(PPh₃)₄Na₂CO₃ (2N aq.)1,4-Dioxane120 (MW)40 min87
3-Iodo-1H-indazol-5-aminePinacol vinyl boronatePd(PPh₃)₄Na₂CO₃ (2N aq.)1,4-Dioxane120 (MW)40 min55

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are representative and may require optimization for different substrates.

General Procedure for Suzuki Coupling of 5-Bromo-1-ethyl-1H-indazole

A solution of 5-bromo-1-ethyl-1H-indazole (1 mmol) and the selected palladium catalyst (10 mol%) in anhydrous dimethoxyethane (DME, 10 mL) is stirred under an argon atmosphere for 1 hour. To this solution, the boronic acid (2 mmol) in anhydrous DME (2.6 mL) and potassium carbonate (2 mmol) in water (2.5 mL) are added sequentially. The resulting mixture is heated to 80°C for the time indicated in the table and then allowed to cool to room temperature. The reaction mixture is poured into a saturated aqueous solution of NaHCO₃ and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Suzuki Coupling of 5-Bromoindole with Pd(OAc)₂/SPhos

In a reaction vial, 5-bromoindole (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (3.0 equiv.) are combined. In a separate vial, a catalyst solution is prepared by dissolving palladium(II) acetate (0.005 equiv.) and SPhos (0.005 equiv.) in a 4:1 mixture of water and acetonitrile. This catalyst solution is then added to the reaction vial containing the solids. The vial is sealed and the mixture is stirred at 37°C for 18 hours. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

General Procedure for Suzuki Coupling of 3-Iodo-1H-indazole

To a reaction vessel are added the 3-iodo-1H-indazole derivative (1.0 equiv.), the boronic acid (1.2–1.5 equiv.), and the base (2–3 equiv.). The solvent system (e.g., a 4:1 mixture of dioxane and water) is then added. The mixture is degassed by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15–30 minutes. Under a positive pressure of the inert gas, the palladium catalyst (2–5 mol%) is added. The reaction mixture is heated to the desired temperature (typically 80–120°C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS. After completion, the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.

Generalized Experimental Workflow

The following diagram illustrates a typical workflow for the Suzuki coupling of a halo-indole.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Halo-indole, Boronic Acid, and Base B Add Degassed Solvent A->B C Purge with Inert Gas B->C D Add Palladium Catalyst C->D E Heat to Reaction Temperature D->E F Monitor Progress (TLC/LC-MS) E->F G Quench Reaction F->G H Extraction G->H I Dry and Concentrate H->I J Column Chromatography I->J Product Final Product J->Product

Generalized workflow for Suzuki coupling of halo-indoles.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Pd0 Pd(0)Ln OxiAdd Oxidative Addition ArPdX Ar-Pd(II)-X Ln Pd0->ArPdX Ar-X Trans Transmetalation ArPdAr_prime Ar-Pd(II)-Ar' Ln ArPdX->ArPdAr_prime Ar'-B(OR)₂ (Base) ArPdAr_prime->Pd0 RedElim Reductive Elimination Product Ar-Ar' ArPdAr_prime->Product

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

assessing the stability of methyl 3-formyl-1H-indole-5-carboxylate versus its ethyl ester analog

Author: BenchChem Technical Support Team. Date: December 2025

Theoretical Stability Assessment

From a chemical principles standpoint, the primary route of degradation for these molecules under physiological or formulation conditions is likely to be hydrolysis of the ester group. Generally, ethyl esters exhibit greater stability towards hydrolysis than their methyl ester counterparts. This is attributed to the increased steric hindrance provided by the larger ethyl group, which impedes the approach of a nucleophile (such as a water molecule or a hydroxide ion) to the electrophilic carbonyl carbon of the ester. It has been reported that ethyl esters can hydrolyze approximately 2 to 3 times slower than the corresponding methyl esters.[1] Therefore, it is hypothesized that ethyl 3-formyl-1H-indole-5-carboxylate will demonstrate enhanced stability compared to methyl 3-formyl-1H-indole-5-carboxylate.

Comparative Stability Data

To provide a quantitative comparison, a forced degradation study should be conducted. The following table outlines the expected and experimentally determinable data points for such a study.

ParameterThis compoundEthyl 3-formyl-1H-indole-5-carboxylate
Molecular Weight 203.19 g/mol 217.22 g/mol
LogP (Predicted) ~1.5~2.0
Degradation under Acidic Conditions (e.g., 0.1 M HCl, 60°C) % Degradation at T=x hours% Degradation at T=x hours
Degradation under Basic Conditions (e.g., 0.1 M NaOH, RT) % Degradation at T=x hours% Degradation at T=x hours
Degradation under Oxidative Conditions (e.g., 3% H₂O₂, RT) % Degradation at T=x hours% Degradation at T=x hours
Degradation under Thermal Conditions (e.g., 80°C) % Degradation at T=x hours% Degradation at T=x hours
Degradation under Photolytic Conditions (ICH Q1B) % Degradation after 1.2 million lux hours% Degradation after 1.2 million lux hours
Major Degradation Product(s) 3-formyl-1H-indole-5-carboxylic acid3-formyl-1H-indole-5-carboxylic acid

Experimental Protocols

A forced degradation study is essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[2][3][4][5] The following protocol is designed in accordance with the International Council for Harmonisation (ICH) guidelines (Q1A(R2)).[1]

Sample Preparation
  • Prepare stock solutions of this compound and ethyl 3-formyl-1H-indole-5-carboxylate at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • For each stress condition, a working solution is prepared by diluting the stock solution with the respective stressor to a final concentration of approximately 100 µg/mL.

Forced Degradation Conditions

The goal is to achieve a target degradation of 5-20%.[1][4] The duration and intensity of the stress conditions may need to be adjusted based on the lability of the compounds.

  • Acidic Hydrolysis: Mix the drug solution with 0.1 M hydrochloric acid. Incubate at 60°C and collect samples at appropriate time points (e.g., 2, 4, 8, 12, and 24 hours). Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide before analysis.

  • Basic Hydrolysis: Mix the drug solution with 0.1 M sodium hydroxide. Incubate at room temperature (due to the higher lability of esters in basic conditions) and collect samples at shorter time intervals (e.g., 0.5, 1, 2, 4, and 8 hours).[1] Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before analysis.

  • Oxidative Degradation: Mix the drug solution with 3% hydrogen peroxide. Keep the solution at room temperature, protected from light, and collect samples at various time points (e.g., 2, 4, 8, 12, and 24 hours).

  • Thermal Degradation: Expose the solid drug substance to a temperature of 80°C in a calibrated oven.[3] Samples of the solid are withdrawn at set intervals (e.g., 1, 3, 7, and 14 days), dissolved in the mobile phase, and analyzed.

  • Photolytic Degradation: Expose the drug substance in a solid state and in solution (in a photostable, transparent container) to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[5] A dark control sample should be stored under the same conditions but protected from light.

Analytical Methodology

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is required to separate the parent drug from its degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice for indole compounds.

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile) is often effective for separating indole derivatives.[6]

  • Detection: Monitor the eluent at a wavelength where the indole chromophore has maximum absorbance (typically around 280 nm).

  • Analysis: The percentage of remaining parent compound and the formation of degradation products are quantified by measuring the peak areas from the chromatograms. The primary degradation product is expected to be 3-formyl-1H-indole-5-carboxylic acid, which can be confirmed by co-elution with a reference standard or by using mass spectrometry (LC-MS).

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the forced degradation study.

Forced_Degradation_Workflow cluster_setup Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Outcome stock_methyl Stock Solution Methyl Ester acid Acidic (0.1 M HCl, 60°C) stock_methyl->acid base Basic (0.1 M NaOH, RT) stock_methyl->base oxidation Oxidative (3% H₂O₂, RT) stock_methyl->oxidation thermal Thermal (80°C, solid) stock_methyl->thermal photo Photolytic (ICH Q1B) stock_methyl->photo stock_ethyl Stock Solution Ethyl Ester stock_ethyl->acid stock_ethyl->base stock_ethyl->oxidation stock_ethyl->thermal stock_ethyl->photo sampling Time-point Sampling & Neutralization acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC-UV Analysis sampling->hplc data Data Interpretation (% Degradation) hplc->data comparison Comparative Stability Profile data->comparison

Caption: Workflow for the forced degradation study.

Conclusion

While theoretical considerations suggest that ethyl 3-formyl-1H-indole-5-carboxylate is likely to be more stable than its methyl analog, experimental verification is crucial for making informed decisions in drug development. The provided forced degradation protocol offers a robust framework for generating the necessary comparative stability data. By systematically evaluating the degradation of these two compounds under various stress conditions, researchers can establish their intrinsic stability, identify potential degradation pathways, and select the most promising candidate for further development.

References

A Comparative Guide to the Validation of Analytical Methods for Quantifying Methyl 3-formyl-1H-indole-5-carboxylate in a Reaction Mixture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of methyl 3-formyl-1H-indole-5-carboxylate in a reaction mixture. It offers detailed experimental protocols and supporting data to assist researchers in selecting and validating an appropriate analytical method for their specific needs. The methodologies and validation parameters discussed adhere to the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Comparison of Analytical Methods

The selection of an analytical method for quantifying a target analyte in a complex matrix, such as a reaction mixture, is critical for accurate and reliable results. High-Performance Liquid Chromatography (HPLC) is a widely used and robust technique for this purpose. However, other methods can also be considered.

MethodPrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on the differential partitioning of the analyte between a stationary phase and a mobile phase.High resolution and sensitivity, suitable for complex mixtures, well-established and validated methods available for indole derivatives.[4][5][6]Requires specialized equipment, can be time-consuming for method development.
Ultra-Performance Liquid Chromatography (UPLC) Similar to HPLC but uses smaller particle size columns, resulting in higher resolution and faster analysis times.Faster run times and higher throughput compared to HPLC, improved resolution.Higher initial equipment cost, may require more rigorous sample preparation.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase.Excellent for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds like many indole derivatives without derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides structural and quantitative information based on the magnetic properties of atomic nuclei.Provides detailed structural information, can be used for absolute quantification without a calibration curve (qNMR).Lower sensitivity compared to chromatographic methods, can be complex to interpret for mixtures.[7]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify molecules.[8]High sensitivity and selectivity, can be coupled with chromatographic techniques (e.g., LC-MS, GC-MS) for enhanced separation and identification.[9][10]High initial equipment cost, matrix effects can influence quantification.

For the specific application of quantifying this compound in a reaction mixture, HPLC with UV detection is often the most practical and reliable choice due to its balance of sensitivity, specificity, and cost-effectiveness.

Detailed Experimental Protocol: HPLC Method Validation

This section outlines a detailed protocol for the validation of an HPLC method for the quantification of this compound. The validation parameters are based on ICH guidelines.[1][2][11]

HPLC System and Conditions
  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by UV scan of the analyte (e.g., 254 nm).

  • Injection Volume: 10 µL.

Validation Parameters

Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.[1][11]

  • Procedure:

    • Inject a blank (reaction mixture without the analyte).

    • Inject a standard solution of this compound.

    • Inject a sample of the reaction mixture containing the analyte.

    • Inject a spiked sample (reaction mixture spiked with a known amount of the analyte).

  • Acceptance Criteria: The analyte peak should be well-resolved from other peaks in the chromatogram of the reaction mixture. The peak in the spiked sample should correspond to the retention time of the standard.

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[11][12]

  • Procedure:

    • Prepare a series of at least five standard solutions of this compound at different concentrations (e.g., 1, 5, 10, 20, 50 µg/mL).

    • Inject each standard solution in triplicate.

    • Plot the peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.[13]

Accuracy is the closeness of the test results obtained by the method to the true value.[1][3]

  • Procedure:

    • Prepare samples of the reaction mixture spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration).

    • Analyze each spiked sample in triplicate.

    • Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[2][13]

  • Repeatability (Intra-day Precision):

    • Procedure: Analyze six replicate samples of the reaction mixture at 100% of the test concentration on the same day, with the same analyst and instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2%.[13]

  • Intermediate Precision (Inter-day Precision):

    • Procedure: Repeat the repeatability study on a different day with a different analyst and/or instrument.

    • Acceptance Criteria: The RSD should be ≤ 2%.[13]

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[3]

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[3]

  • Procedure:

    • Determine the slope (S) of the calibration curve and the standard deviation of the response (σ), which can be estimated from the standard deviation of the y-intercepts of regression lines.

    • Calculate LOD and LOQ using the following formulas:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

  • Acceptance Criteria: The LOQ should be verifiable by analyzing a standard at this concentration with acceptable precision and accuracy.

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1][2]

  • Procedure:

    • Introduce small variations to the method parameters, such as:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2 °C)

      • Mobile phase composition (± 2%)

    • Analyze a sample under each of the modified conditions.

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected by the variations.

Data Presentation

The following tables summarize hypothetical data from the validation of the HPLC method.

Table 1: Linearity Data

Concentration (µg/mL)Mean Peak Area
115234
576170
10152340
20304680
50761700
Correlation Coefficient (r²) 0.9998

Table 2: Accuracy Data

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%8.07.9599.4
100%10.010.05100.5
120%12.011.9299.3
Mean Recovery 99.7

Table 3: Precision Data

ParameterMeasured Concentration (µg/mL) - ReplicatesMeanRSD (%)
Repeatability 10.1, 10.0, 9.9, 10.2, 10.1, 10.010.051.0
Intermediate Precision 10.2, 10.1, 10.3, 10.0, 10.2, 10.110.151.1

Table 4: LOD and LOQ

ParameterValue (µg/mL)
LOD 0.15
LOQ 0.50

Mandatory Visualizations

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Parameter Validation cluster_3 Results & Reporting MD Method Development & Optimization VP Define Validation Protocol & Acceptance Criteria MD->VP Specificity Specificity VP->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness DR Data Review & Analysis Robustness->DR VR Validation Report DR->VR

Caption: Workflow for the validation of an analytical method.

Validation_Parameters_Relationship cluster_core Core Requirements cluster_quantitative Quantitative Performance cluster_limits Sensitivity cluster_reliability Reliability Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Accuracy->Robustness LOQ LOQ Precision->LOQ Precision->Robustness Linearity Linearity Linearity->Accuracy Range Range Linearity->Range LOD LOD LOD->LOQ

Caption: Interrelationship of analytical method validation parameters.

References

comparing the efficacy of different protecting groups for the indole nitrogen

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Protecting Groups for the Indole Nitrogen

For researchers in organic synthesis and drug development, the indole nucleus is a cornerstone scaffold. However, the reactivity of the N-H proton often complicates synthetic routes through unwanted side reactions or by directing reactions to undesired positions. The strategic use of nitrogen protecting groups is therefore crucial for achieving high yields and regioselectivity. This guide provides an objective comparison of three commonly employed protecting groups for the indole nitrogen: tert-Butoxycarbonyl (Boc), p-Toluenesulfonyl (Tosyl or Ts), and 2-(Trimethylsilyl)ethoxymethyl (SEM), supported by experimental data and detailed protocols.

Comparative Efficacy of Indole Protecting Groups

The choice of a protecting group is dictated by its stability towards various reaction conditions and the ease of its removal. An ideal protecting group should be easy to introduce in high yield, stable to the desired synthetic transformations, and readily cleaved under mild conditions that do not affect other functional groups.

Data Summary: Introduction of Protecting Groups

The following table summarizes typical conditions and reported yields for the introduction of Boc, Ts, and SEM groups onto the indole nitrogen.

Protecting GroupReagentBase / ConditionsSolventTypical Yield (%)
Boc Di-tert-butyl dicarbonate (Boc)₂ODMAP (cat.), Et₃NTHF or CH₂Cl₂>95%
Ts p-Toluenesulfonyl chloride (TsCl)NaHAnhydrous DMF~90-98%
SEM 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)NaHAnhydrous DMF~78-95%[1]

Data Summary: Deprotection of N-Protected Indoles

This table outlines common deprotection methods, highlighting the different conditions required to cleave each group.

Protecting GroupReagent / MethodSolventTemp.TimeTypical Yield (%)
Boc Trifluoroacetic acid (TFA)CH₂Cl₂RT1-4 hHigh
Sodium methoxide (catalytic)[2]MethanolRT1-2 h85-98%[2]
Thermolysis (Microwave)[3]HFIP120 °C10 min~99%[3]
Ts Cesium carbonate (Cs₂CO₃)[4]THF/MethanolRT - Reflux1-18 h90-100%[4]
Magnesium, MethanolMethanolReflux2-4 hHigh
SEM Tetrabutylammonium fluoride (TBAF)[1]THFReflux12 hHigh[5]
Tin(IV) chloride (SnCl₄)[6]CH₂Cl₂0 °C - RT2 h95-98%[6]
Aqueous HCl[1]EthanolReflux-High[1]
Discussion of Protecting Group Characteristics

1. tert-Butoxycarbonyl (Boc)

The Boc group is one of the most versatile and widely used protecting groups for indoles. As an electron-withdrawing group, it reduces the electron density of the indole ring, thereby increasing its stability towards oxidation.

  • Advantages:

    • High-yielding and straightforward introduction.

    • Can be removed under a wide variety of conditions, from strongly acidic to mildly basic or neutral thermolytic conditions, allowing for great flexibility in synthesis design.[2][3]

    • Its removal under mild basic conditions (e.g., catalytic NaOMe) allows for orthogonality with acid-labile groups.[2]

  • Disadvantages:

    • Labile to strong acids, which may not be suitable for all synthetic routes.

    • In some complex substrates, particularly during palladium-catalyzed cross-coupling reactions, N-Boc protection can lead to decomposition or lower yields compared to more robust groups like SEM.[7]

2. p-Toluenesulfonyl (Tosyl, Ts)

The tosyl group is a robust, strongly electron-withdrawing protecting group. It significantly deactivates the indole ring towards electrophilic substitution but enhances the acidity of the N-H proton, facilitating N-alkylation.

  • Advantages:

    • Highly stable to a wide range of acidic and oxidative conditions.

    • Its strong electron-withdrawing nature can be exploited to direct metallation to the C2 position.

  • Disadvantages:

    • Deprotection is often challenging, traditionally requiring harsh conditions like dissolving metal reductions.[4]

    • While milder methods using cesium carbonate have been developed, they can still require long reaction times or elevated temperatures depending on the substrate.[4]

3. 2-(Trimethylsilyl)ethoxymethyl (SEM)

The SEM group offers a balance of stability and versatile cleavage options, making it an excellent choice for multi-step syntheses.

  • Advantages:

    • Stable to a broad range of conditions, including those for Boc deprotection, and has shown superior stability in certain Pd-catalyzed cross-coupling reactions where Boc fails.[7]

    • Can be removed under either acidic conditions (HCl, SnCl₄) or with fluoride ions (TBAF), providing orthogonal deprotection strategies.[1][6]

  • Disadvantages:

    • Introduction requires strong bases like sodium hydride.

    • Deprotection with fluoride sources can sometimes be problematic if the molecule contains other silicon-based protecting groups (e.g., TBS, TIPS). However, selective deprotection is possible.[8]

Visualizing Protection Strategies

The following diagrams illustrate the general workflow of indole protection/deprotection and a decision-making guide for selecting an appropriate protecting group.

ProtectionDeprotectionWorkflow Unprotected Unprotected Indole Protected N-Protected Indole Unprotected->Protected  Protection   (e.g., Boc₂, TsCl, SEM-Cl) Modified Modified Product Protected->Modified  Synthetic Transformations   (e.g., Lithiation, Coupling, etc.) Final Final Deprotected Product Modified->Final  Deprotection   (e.g., TFA, Cs₂CO₃, TBAF)

General workflow for using indole nitrogen protecting groups.

PG_Selection_Guide cluster_legend Legend q_node Question pg_node Protecting Group start Start: Choose a Protecting Group q1 Need stability to strong acids? start->q1 q2 Need stability to Pd-coupling? q1->q2 No ts Tosyl (Ts) q1->ts Yes q3 Need very mild (basic/neutral) removal? q2->q3 No sem SEM q2->sem Yes boc Boc q3->boc Yes boc_or_sem Boc or SEM q3->boc_or_sem No

References

Comparative Analysis of Impurities in Commercial Batches of Methyl 3-formyl-1H-indole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of impurity profiles in hypothetical commercial batches of methyl 3-formyl-1H-indole-5-carboxylate, a key intermediate in pharmaceutical synthesis. The objective is to offer a framework for evaluating material quality from different suppliers, supported by detailed experimental protocols and data analysis. The data presented herein is illustrative, based on typical impurity profiles for indole derivatives synthesized via the Vilsmeier-Haack reaction, and is intended to guide researchers in their analytical assessments.

Overview of Potential Impurities

The quality of this compound is critical for the synthesis of downstream active pharmaceutical ingredients (APIs). Impurities can arise from the synthetic route, degradation, or storage. The most common synthesis involves the Vilsmeier-Haack formylation of methyl 1H-indole-5-carboxylate. Potential impurities can be categorized as:

  • Process-Related Impurities: Unreacted starting materials, intermediates, and by-products from side reactions.

  • Degradation Products: Resulting from oxidation or instability of the indole ring.

  • Residual Solvents: Volatile organic compounds used during synthesis and purification.

  • Elemental Impurities: Trace metals from catalysts or manufacturing equipment.

Comparative Analysis of Commercial Batches

The following tables summarize the hypothetical impurity profiles of three commercial batches of this compound, as determined by High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

Table 1: Process-Related and Degradation Impurities (HPLC)
ImpurityStructureBatch A (%)Batch B (%)Batch C (%)
Methyl 1H-indole-5-carboxylate (Starting Material)0.150.080.25
Indole-3,5-dicarboxaldehyde0.050.120.03
Methyl 3-carboxy-1H-indole-5-carboxylate (Oxidation Product)0.080.050.10
Purity (by HPLC) 99.72 99.75 99.62
Table 2: Residual Solvents (GC-MS)
SolventICH ClassLimit (ppm)Batch A (ppm)Batch B (ppm)Batch C (ppm)
N,N-Dimethylformamide (DMF)2880250150400
Toluene289050< 10120
Methanol23000300200500
Ethyl Acetate3500010008001500
Table 3: Elemental Impurities (ICP-MS)
ElementICH ClassPDE (µ g/day )Batch A (µg/g)Batch B (µg/g)Batch C (µg/g)
Palladium (Pd)2A1001.50.82.5
Lead (Pb)15< 0.1< 0.10.3
Nickel (Ni)2A2000.50.21.0
Copper (Cu)330002.01.53.5

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
  • Objective: To determine the purity of this compound and quantify related substance impurities.

  • Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient:

      Time (min) % B
      0 20
      20 80
      25 80
      25.1 20

      | 30 | 20 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of a 50:50 mixture of Acetonitrile and Water.

  • Data Analysis: Calculate the area percentage of the main peak relative to the total peak area to determine purity. Quantify impurities using external standards where available.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis
  • Objective: To identify and quantify residual solvents.

  • Instrumentation: Headspace GC-MS system.

  • GC Conditions:

    • Column: 6% Cyanopropylphenyl - 94% Dimethylpolysiloxane, 30 m x 0.32 mm, 1.8 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

    • Oven Program: 40 °C (hold for 5 min), ramp to 240 °C at 10 °C/min, hold for 5 min.

    • Injector Temperature: 250 °C.

  • Headspace Conditions:

    • Oven Temperature: 80 °C.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

    • Equilibration Time: 15 min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-350.

  • Sample Preparation: Accurately weigh 100 mg of the sample into a 20 mL headspace vial and add 5 mL of Dimethyl Sulfoxide (DMSO).

  • Data Analysis: Identify solvents by comparing retention times and mass spectra with a reference library (e.g., NIST). Quantify using external standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification
  • Objective: To confirm the structure of the main component and identify unknown impurities.

  • Instrumentation: 400 MHz NMR Spectrometer.

  • ¹H NMR Protocol:

    • Sample Preparation: Dissolve approximately 5 mg of the sample in 0.7 mL of DMSO-d₆.

    • Parameters: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio for impurity signals (typically 64 scans).

  • Data Analysis: Analyze chemical shifts and coupling constants to confirm the structure of this compound. Low-level impurities may be identified by their characteristic signals, although their quantification by ¹H NMR without an internal standard can be challenging.

Visualized Workflows

The following diagrams illustrate the logical flow of the analytical process for impurity characterization.

Analytical Workflow for Impurity Profiling cluster_0 Sample Reception and Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Reporting Sample Commercial Batch of this compound Prep Sample Preparation for Analysis (Dissolution, Dilution) Sample->Prep HPLC HPLC-UV/DAD Prep->HPLC GCMS Headspace GC-MS Prep->GCMS ICPMS ICP-MS Prep->ICPMS Purity Purity Assessment (& Related Substances) HPLC->Purity Residual Residual Solvent Quantification GCMS->Residual Elemental Elemental Impurity Quantification ICPMS->Elemental Report Comprehensive Certificate of Analysis Purity->Report Residual->Report Elemental->Report

Caption: General analytical workflow for impurity analysis.

Decision Pathway for Out-of-Specification (OOS) Results Start Impurity Level Exceeds Specification Investigation Initiate Laboratory Investigation Start->Investigation Reanalysis Re-analyze Retained Sample Investigation->Reanalysis Check Check Calculations and Methodology Investigation->Check Result Result Confirmed? Reanalysis->Result Check->Result RootCause Root Cause Analysis (Manufacturing, Storage, etc.) Result->RootCause Yes Invalid Result Invalidated (Analytical Error) Result->Invalid No CAPA Implement Corrective and Preventive Actions (CAPA) RootCause->CAPA Close Close Investigation CAPA->Close Invalid->Close

benchmarking the reactivity of methyl 3-formyl-1H-indole-5-carboxylate against other indole aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of methyl 3-formyl-1H-indole-5-carboxylate against other indole aldehydes. The reactivity of the aldehyde functional group at the C3 position of the indole ring is significantly influenced by the electronic nature of substituents on the indole nucleus. This document presents a framework for comparing these reactivities, supported by established chemical principles and generalized experimental protocols for key reactions.

Introduction to Indole Aldehyde Reactivity

Indole-3-carboxaldehydes are a pivotal class of intermediates in organic synthesis, serving as precursors to a wide array of biologically active molecules and complex heterocyclic systems.[1][2] Their reactivity is primarily centered around the electrophilic nature of the aldehyde carbon, making them susceptible to nucleophilic attack. This reactivity is modulated by the electron density of the indole ring system, which can be tuned by the presence of various substituents.

Electron-withdrawing groups (EWGs) on the indole ring, such as nitro (-NO₂), cyano (-CN), and carboxylate esters (-COOR), decrease the electron density of the ring.[3][4] This, in turn, enhances the electrophilicity of the C3-aldehyde, making it more reactive towards nucleophiles. Conversely, electron-donating groups (EDGs) increase the electron density, which can lead to a decrease in the aldehyde's reactivity.

This compound possesses an electron-withdrawing methyl carboxylate group at the 5-position. Based on general principles of organic chemistry, this is expected to render the C3-aldehyde more reactive than the parent indole-3-carboxaldehyde. This guide will explore this hypothesis through the lens of two common reactions for gauging aldehyde reactivity: the Knoevenagel condensation and the formation of bis(indolyl)methanes.

Comparative Reactivity Analysis

To provide a quantitative framework for comparison, this guide proposes two benchmark reactions. The following tables outline the expected reactivity trends and provide a template for recording experimental data.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to form a C=C double bond.[5] The rate of this reaction is sensitive to the electrophilicity of the aldehyde.

Table 1: Comparative Data for Knoevenagel Condensation of Indole Aldehydes with Malononitrile

Indole Aldehyde DerivativeSubstituent at C5Electronic EffectExpected Reactivity RankReaction Time (h)Yield (%)
5-Nitroindole-3-carboxaldehyde-NO₂Strong EWG1 (Highest)
5-Cyanoindole-3-carboxaldehyde-CNStrong EWG2
This compound-COOCH₃Moderate EWG3
Indole-3-carboxaldehyde-HNeutral4
5-Methoxyindole-3-carboxaldehyde-OCH₃Strong EDG5 (Lowest)

This table presents a hypothesized reactivity trend based on the electronic properties of the substituents. Actual experimental data should be recorded to validate these predictions.

Formation of Bis(indolyl)methanes

The reaction of an indole aldehyde with two equivalents of indole in the presence of an acid catalyst yields a bis(indolyl)methane.[6][7][8] This reaction also depends on the electrophilicity of the aldehyde.

Table 2: Comparative Data for the Synthesis of Bis(indolyl)methanes

Indole Aldehyde DerivativeSubstituent at C5Electronic EffectExpected Reactivity RankReaction Time (h)Yield (%)
5-Nitroindole-3-carboxaldehyde-NO₂Strong EWG1 (Highest)
5-Cyanoindole-3-carboxaldehyde-CNStrong EWG2
This compound-COOCH₃Moderate EWG3
Indole-3-carboxaldehyde-HNeutral4
5-Methoxyindole-3-carboxaldehyde-OCH₃Strong EDG5 (Lowest)

This table presents a hypothesized reactivity trend based on the electronic properties of the substituents. Actual experimental data should be recorded to validate these predictions.

Experimental Protocols

The following are detailed, generalized protocols for the Knoevenagel condensation and the synthesis of bis(indolyl)methanes, which can be used to generate the comparative data outlined in the tables above.

Protocol 1: Knoevenagel Condensation of Indole Aldehydes with Malononitrile

Materials:

  • Indole aldehyde derivative (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Ethanol (10 mL)

  • Piperidine (catalytic amount, ~2-3 drops)

  • Stirring apparatus

  • Reaction vessel

  • TLC plates and developing chamber

  • Filtration apparatus

Procedure:

  • In a suitable reaction vessel, dissolve the indole aldehyde derivative (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL).

  • Add a catalytic amount of piperidine to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (disappearance of the starting aldehyde), cool the mixture in an ice bath to facilitate precipitation.

  • Collect the solid product by filtration.

  • Wash the product with a small amount of cold ethanol and dry under vacuum.

  • Record the reaction time and calculate the percentage yield.

Protocol 2: Synthesis of Bis(indolyl)methanes

Materials:

  • Indole aldehyde derivative (1.0 mmol)

  • Indole (2.0 mmol)

  • Anhydrous dichloromethane (DCM) (10 mL)

  • Lewis acid catalyst (e.g., InCl₃, Sc(OTf)₃, 0.1 mmol)

  • Nitrogen atmosphere apparatus

  • Stirring apparatus

  • Reaction vessel

  • TLC plates and developing chamber

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of the indole aldehyde derivative (1.0 mmol) in anhydrous DCM (10 mL) under a nitrogen atmosphere, add indole (2.0 mmol).

  • Add the Lewis acid catalyst (0.1 mmol) in one portion.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (15 mL).

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

  • Record the reaction time and calculate the percentage yield of the purified product.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comparative reactivity study.

G cluster_selection Reactant Selection cluster_reaction Reaction Setup & Execution cluster_analysis Analysis & Comparison cluster_conclusion Conclusion Indole_Aldehydes Select Indole Aldehydes (e.g., Me-3-formyl-1H-indole-5-carboxylate, Indole-3-carboxaldehyde, etc.) Knoevenagel Perform Knoevenagel Condensation (Protocol 1) Indole_Aldehydes->Knoevenagel Bis_indolyl Perform Bis(indolyl)methane Synthesis (Protocol 2) Indole_Aldehydes->Bis_indolyl Nucleophiles Select Nucleophiles (e.g., Malononitrile, Indole) Nucleophiles->Knoevenagel Nucleophiles->Bis_indolyl Monitor Monitor Reaction Progress (TLC) Knoevenagel->Monitor Bis_indolyl->Monitor Isolate Isolate & Purify Products Monitor->Isolate Characterize Characterize Products (NMR, MS) Isolate->Characterize Compare Compare Reactivity (Yield, Reaction Time) Characterize->Compare Conclusion Draw Conclusions on Relative Reactivity Compare->Conclusion

Caption: Workflow for comparing indole aldehyde reactivity.

Conclusion

This guide provides a framework for systematically benchmarking the reactivity of this compound against other indole aldehydes. The electron-withdrawing nature of the methyl carboxylate group at the C5 position is expected to enhance the electrophilicity of the C3-aldehyde, leading to increased reactivity in nucleophilic addition reactions such as the Knoevenagel condensation and the formation of bis(indolyl)methanes. By following the provided experimental protocols and systematically collecting data on reaction times and yields, researchers can generate a quantitative comparison and validate this hypothesis. This understanding of structure-reactivity relationships is crucial for the rational design and synthesis of novel indole-based compounds in the fields of medicinal chemistry and materials science.

References

A Comparative Guide to Purity Determination: qNMR for Methyl 3-formyl-1H-indole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of the purity of synthesized compounds is a critical step in ensuring the quality, safety, and efficacy of potential drug candidates. Methyl 3-formyl-1H-indole-5-carboxylate, a key intermediate in various synthetic pathways, requires precise purity assessment. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other common analytical techniques for this purpose.

Quantitative NMR (qNMR) has emerged as a powerful primary method for determining the purity of organic molecules.[1][2] Unlike chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), which are relative methods requiring a certified reference standard of the same compound, qNMR is a direct method.[1] The intensity of an NMR signal is directly proportional to the number of nuclei responsible for that signal, enabling direct quantification against a certified internal standard of a different compound.[1][3]

Key advantages of qNMR include:

  • Direct Measurement: It does not necessitate a chemically identical reference standard of the analyte.[1]

  • High Accuracy and Precision: qNMR is capable of delivering highly accurate and precise purity values.[3]

  • Versatility: A single internal standard can be utilized for the quantification of a diverse range of compounds.[1]

  • Structural Information: It concurrently provides structural information about the analyte and any impurities present.[1]

  • Speed: qNMR measurements can often be performed more rapidly than developing and running a new chromatographic method.[1]

Comparison of Purity Determination Methods

The choice of analytical technique for purity determination depends on various factors, including the properties of the compound, the nature of potential impurities, and the required accuracy and precision. The following table summarizes the key performance characteristics of qNMR compared to other common methods.

Parameter Quantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Differential Scanning Calorimetry (DSC)
Principle Signal intensity is directly proportional to the number of nuclei.Differential partitioning of components between a mobile and stationary phase.Differential partitioning of volatile components between a mobile gas phase and a stationary phase.Measurement of heat flow difference between a sample and a reference as a function of temperature.
Quantification Absolute (with internal standard) or relative.[4]Relative (requires a reference standard of the analyte).[5]Relative (requires a reference standard of the analyte).[5]Absolute (based on the van't Hoff equation for melting point depression).[6]
Accuracy High (typically <1% error).[3]High (dependent on the purity of the reference standard).High (dependent on the purity of the reference standard).High for crystalline compounds with purity >98%.[5]
Precision High (typically <0.5% RSD).High (typically <1% RSD).High (typically <1% RSD).Good (dependent on instrument performance and sample homogeneity).
Sample Amount 2-20 mg.[7]µg to mg range.µg to mg range.1-3 mg.[6]
Analysis Time ~10-15 minutes per sample.[8]15-60 minutes per sample.15-60 minutes per sample.30-90 minutes per sample.
Applicability Soluble compounds.Soluble, non-volatile compounds.[9]Volatile or semi-volatile compounds.[10]Crystalline, thermally stable solids.[5][11]
Structural Info Yes.[1]No.No.No.
Reference Standard Different, well-characterized compound (Internal Standard).[8]Identical to the analyte.[5]Identical to the analyte.[5]Not required.[5]

Experimental Protocols

Quantitative ¹H-NMR Spectroscopy of this compound

This protocol describes the determination of the purity of this compound using ¹H-qNMR with an internal standard.

1. Materials and Reagents:

  • This compound (Analyte)

  • Maleic Acid (Internal Standard, Certified Purity ≥ 99.5%)

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆, 99.9% D)

  • NMR tubes (5 mm)

  • Analytical balance (readability ± 0.01 mg)

2. Sample Preparation:

  • Accurately weigh approximately 15-20 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 5-10 mg of maleic acid (internal standard) into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

  • Ensure complete dissolution by vortexing or gentle sonication.

  • Transfer the solution into a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer) should be used.[1]

  • Temperature: 298 K.

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (a value of 30 s is generally sufficient for accurate quantification of small molecules).[1]

  • Number of Scans (ns): 16 to 64, to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[1]

  • Acquisition Time (aq): At least 3 seconds.[1]

  • Spectral Width (sw): Sufficient to cover all signals of interest (e.g., -2 to 12 ppm).[1]

4. Data Processing and Purity Calculation:

  • Apply a line broadening of 0.3 Hz.

  • Manually phase the spectrum and apply a baseline correction.

  • Integrate a well-resolved, characteristic signal of the analyte (e.g., the formyl proton at ~10 ppm or the indole N-H proton at ~12 ppm) and the signal of the internal standard (the two olefinic protons of maleic acid at ~6.3 ppm).

  • Calculate the purity of the analyte using the following equation:

    Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I_analyte = Integral of the selected analyte signal

    • I_IS = Integral of the selected internal standard signal

    • N_analyte = Number of protons for the selected analyte signal

    • N_IS = Number of protons for the selected internal standard signal

    • MW_analyte = Molar mass of the analyte (203.19 g/mol )

    • MW_IS = Molar mass of the internal standard (116.07 g/mol )

    • m_analyte = Mass of the analyte

    • m_IS = Mass of the internal standard

    • P_IS = Purity of the internal standard

Alternative Methodologies: A Brief Overview

High-Performance Liquid Chromatography (HPLC): A common method for the purity determination of non-volatile organic compounds.[9] For indole derivatives, a reversed-phase HPLC method is typically employed.[12][13] The method involves dissolving the sample in a suitable solvent, injecting it into an HPLC system, and separating the components on a C18 column with a mobile phase gradient (e.g., acetonitrile and water with a modifier like formic acid).[12] Detection is usually performed with a UV detector. Purity is determined by comparing the peak area of the main component to the total area of all peaks, often after applying relative response factors determined from a certified reference standard of the analyte.

Gas Chromatography (GC): Suitable for volatile and thermally stable compounds.[10] this compound may require derivatization to increase its volatility and thermal stability for GC analysis. The sample is dissolved in a solvent and injected into the GC, where it is vaporized and separated on a capillary column.[14] A Flame Ionization Detector (FID) is commonly used for quantification.[15] Purity is calculated based on the relative peak areas, ideally against a certified reference standard of the analyte.[16]

Differential Scanning Calorimetry (DSC): An absolute method for determining the purity of highly crystalline and thermally stable compounds.[5][6] A small amount of the sample (1-3 mg) is heated at a slow, constant rate, and the heat flow is measured.[6] Impurities cause a depression and broadening of the melting peak. The purity is calculated from the shape of the melting endotherm using the van't Hoff equation.[6] This method is not suitable if the compound decomposes upon melting or exhibits polymorphism.[5][11]

Visualizing the Workflow and Logic

To better understand the qNMR process, the following diagrams illustrate the experimental workflow and the logic behind the purity calculation.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_calc Calculation weigh_analyte Accurately weigh analyte weigh_is Accurately weigh internal standard (IS) weigh_analyte->weigh_is dissolve Dissolve analyte and IS in deuterated solvent weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer nmr_acq Acquire 1H-NMR spectrum (optimized parameters) transfer->nmr_acq process Phase and baseline correct spectrum nmr_acq->process integrate Integrate analyte and IS signals process->integrate purity_calc Calculate purity using the qNMR equation integrate->purity_calc

Caption: Experimental workflow for qNMR purity determination.

qNMR_Calculation_Logic I_a Integral (Analyte) Ratio_I Integral Ratio (I_a/N_a) / (I_is/N_is) I_a->Ratio_I N_a Protons (Analyte) N_a->Ratio_I m_a Mass (Analyte) Ratio_M Mass Ratio (m_is / m_a) m_a->Ratio_M MW_a MW (Analyte) Ratio_MW MW Ratio (MW_a / MW_is) MW_a->Ratio_MW I_is Integral (IS) I_is->Ratio_I N_is Protons (IS) N_is->Ratio_I m_is Mass (IS) m_is->Ratio_M MW_is MW (IS) MW_is->Ratio_MW P_is Purity (IS) Purity Purity (%w/w) of Analyte P_is->Purity Ratio_I->Purity Ratio_M->Purity Ratio_MW->Purity

Caption: Logical relationship of variables in the qNMR purity calculation.

References

A Comparative Guide to Classical vs. Microwave-Assisted Synthesis of Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1][2] Traditional methods for synthesizing these crucial compounds, while foundational, are often hampered by long reaction times, harsh conditions, and moderate yields.[3] The advent of microwave-assisted organic synthesis (MAOS) has presented a transformative approach, significantly accelerating reaction rates, enhancing yields, and promoting greener chemical processes.[1][4][5][6] This guide provides an objective comparison of classical and microwave-assisted methods for the synthesis of indole derivatives, supported by experimental data and detailed protocols.

Data Presentation: A Quantitative Comparison

The following table summarizes quantitative data from various studies, offering a clear comparison of reaction times, temperatures, and percentage yields for several key indole synthesis reactions.

Synthesis MethodReactantsHeating MethodCatalyst/ReagentSolventTimeTemperatureYield (%)
Fischer Indole Synthesis Phenylhydrazine, PropiophenoneConventionalAcetic AcidAcetic Acid8 hoursReflux75[7]
Phenylhydrazine, PropiophenoneMicrowaveEaton's Reagent-10 min170°C92[1][7]
Phenylhydrazine, CyclohexanoneConventionalZinc Chloride---76[1]
Phenylhydrazine, CyclohexanoneMicrowavep-TSA-3 min-91[8]
Bischler-Möhlau Indole Synthesis α-Bromoacetophenone, AnilineConventionalNoneNoneNot SpecifiedRefluxLow (historically)[9]
N-Phenacylaniline, Anilinium bromideMicrowaveNoneNone (solid-state)45-60 sec540W71[9]
Aniline, Phenacyl bromide (2:1 mixture)MicrowaveNoneDMF (drops)1 min600W52-75[10]
Madelung Indole Synthesis N-Benzoyl-o-toluidineConventionalSodium Ethoxide--360-380°C-[11][12]
4-tert-butyl-N-o-tolylbenzamideMicrowavePotassium tert-butoxide-20 min330°C (max)64[12]
Palladium-Catalyzed Indole Synthesis Methyl (Z)-3-((phenyl)amino)but-2-enoateConventionalPd(OAc)₂, Cu(OAc)₂DMF16 hours80°C73[13]
Methyl (Z)-3-((phenyl)amino)but-2-enoateMicrowavePd(OAc)₂, Cu(OAc)₂DMF3 hours60°C93[2][13]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison table are provided below to ensure reproducibility.

Classical Fischer Indole Synthesis of 2-Phenylindole[9]
  • Step 1: Formation of Acetophenone Phenylhydrazone. A mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) is warmed on a steam bath for 1 hour. The hot mixture is then dissolved in 80 mL of 95% ethanol, and crystallization is induced by agitation. The yield of acetophenone phenylhydrazone is 87-91%.

  • Step 2: Cyclization to 2-Phenylindole. An intimate mixture of freshly prepared acetophenone phenylhydrazone (53 g, 0.25 mol) and powdered anhydrous zinc chloride (250 g) is placed in a tall 1-L beaker. The beaker is immersed in an oil bath at 170°C, and the mixture is stirred vigorously. The mass becomes liquid after 3-4 minutes. The beaker is removed from the bath, and the mixture is stirred for 5 minutes. To prevent solidification, 200 g of clean sand is stirred into the reaction mixture. After cooling, the 2-phenylindole is collected and washed with cold ethanol. The total yield is 72-80%.

Microwave-Assisted Fischer Indole Synthesis of 2-Phenylindole[2][3]
  • Reactant Preparation. In a 10 mL microwave vial equipped with a magnetic stir bar, add phenylhydrazine (1.0 mmol) and propiophenone (1.0 mmol).

  • Addition of Reagent. Carefully add Eaton's Reagent (2 mL) to the vial.

  • Microwave Irradiation. Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at 170°C for 10 minutes with stirring.

  • Work-up. After the reaction is complete, allow the vial to cool to room temperature. Carefully quench the reaction mixture by pouring it onto crushed ice.

  • Product Isolation. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is collected by vacuum filtration.

  • Purification. Wash the crude product with water and recrystallize from ethanol to yield pure 2-phenylindole.

Classical Madelung Indole Synthesis[11][14]
  • Reactant Preparation. In a reaction flask, dissolve 29 g (0.75 gram atom) of metallic potassium in 600 mL of commercial tert-butyl alcohol under a nitrogen atmosphere.

  • Addition of Amide. Add 68 g (0.5 mole) of o-formotoluide to the solution.

  • Reaction. The excess alcohol is removed by distillation. The residue is heated to 350–360°C for about 20 minutes and then allowed to cool in a stream of nitrogen.

  • Work-up. The residue is decomposed by the addition of 300 mL of water, and the mixture is steam-distilled to remove the indole.

  • Extraction. The distillate is extracted with ether, and the combined ether extracts are washed with dilute hydrochloric acid and water.

  • Purification. The ether is removed by distillation, and the residue is purified by distillation under reduced pressure.

Microwave-Assisted Madelung Indole Synthesis[12]
  • Reactant Preparation. In a microwave process vial, thoroughly mix 4-tert-butyl-N-o-tolylbenzamide (300 mg, 1.12 mmol) and potassium tert-butoxide (268 mg, 2.8 mmol).

  • Microwave Irradiation. Place the vial in a microwave oven and irradiate for 20 minutes, allowing the temperature to reach a maximum of 330°C.

  • Work-up. After cooling, dissolve the reaction mixture in dichloromethane (CH₂Cl₂).

  • Extraction. Wash the organic layer successively with 10% aq. HCl (10 mL), 10% aq. NaOH (10 mL), and water (10 mL).

  • Purification. The organic layer is dried with anhydrous sodium sulfate and evaporated to yield the product.

Visualizing the Workflows

The following diagrams illustrate the logical workflows of classical and microwave-assisted synthesis, highlighting the key differences in the experimental processes.

G cluster_0 Classical Synthesis Workflow A Reactant & Solvent Mixing B Prolonged Heating (Hours to Days) (e.g., Reflux, Oil Bath) A->B C Reaction Monitoring (TLC) B->C C->B Incomplete D Work-up & Purification C->D Complete E Final Product D->E

Caption: A generalized workflow for classical organic synthesis.

G cluster_1 Microwave-Assisted Synthesis Workflow F Reactants in Microwave Vial G Microwave Irradiation (Minutes) F->G H Rapid Heating & Pressure Control G->H I Work-up & Purification G->I H->G J Final Product I->J

Caption: A streamlined workflow for microwave-assisted synthesis.

Conclusion

The integration of microwave technology into the synthesis of indole derivatives presents a compelling case for its adoption in both research and industrial settings.[1] The data consistently demonstrates that MAOS not only drastically reduces reaction times from hours to minutes but also frequently leads to higher product yields and cleaner reactions.[4][14] This efficiency can significantly accelerate the drug discovery process by enabling the rapid synthesis of compound libraries and the optimization of reaction conditions.[7] Furthermore, the reduced energy consumption and potential for solvent-free reactions align with the principles of green chemistry, offering a more sustainable approach to chemical synthesis.[5][6]

References

Safety Operating Guide

Personal protective equipment for handling methyl 3-formyl-1H-indole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the handling and disposal of Methyl 3-formyl-1H-indole-5-carboxylate (CAS No. 120876-88-8). The following procedures are based on established safety protocols for structurally similar indole derivatives and are designed to ensure the safety of researchers and laboratory personnel.

Hazard Identification and Personal Protective Equipment (PPE)

While specific toxicological properties for this exact compound are not thoroughly investigated, related indole aldehydes and carboxylates are known to cause skin, eye, and respiratory irritation.[1] Therefore, a cautious approach is mandatory.

Summary of Required Personal Protective Equipment

The following table outlines the minimum PPE required when handling this compound.

Body PartPPE SpecificationPurpose
Eyes/Face Chemical safety goggles or a face shield.Protects against dust particles and potential splashes.[2][3]
Hands Nitrile or other chemically resistant gloves.Prevents skin contact and irritation. Gloves must be inspected before use.[4]
Body Standard laboratory coat.Protects against incidental skin exposure.[2][5]
Respiratory Use in a well-ventilated area or chemical fume hood.Minimizes inhalation of dust.[4] If dust cannot be controlled, an N95-rated respirator is recommended.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe laboratory environment.

Step 1: Preparation and Engineering Controls

  • Location: All handling of the solid compound should be conducted within a certified chemical fume hood or a well-ventilated area to prevent inhalation of dust.[4]

  • Surface Preparation: Cover the work surface with absorbent, disposable bench paper.

  • Equipment: Ensure an eyewash station and safety shower are readily accessible.[3] Have spill cleanup materials (inert absorbent like sand or vermiculite) available.[2]

Step 2: Chemical Handling

  • Donning PPE: Before handling, put on all required PPE as specified in the table above.

  • Weighing: To avoid creating dust, weigh the compound carefully. If possible, use a balance inside the fume hood.

  • Dissolving: When preparing solutions, add the solid slowly to the solvent to prevent splashing.

  • General Practice: Avoid all direct contact with the chemical.[4] Do not eat, drink, or smoke in the handling area.[2][5]

Step 3: Post-Handling and Decontamination

  • Cleaning: Thoroughly wipe down the work surface and any equipment used.

  • Hand Washing: Wash hands thoroughly with soap and water after handling is complete, even after wearing gloves.[2][4]

  • PPE Removal: Remove gloves using the proper technique (without touching the outer surface) and dispose of them in the designated waste container.[4] Remove lab coat and store it appropriately.

Emergency and Disposal Plans

First Aid Measures

ExposureFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[2]
Skin Contact Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[2]
Inhalation Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Spill Management

  • Evacuate non-essential personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wearing full PPE, gently cover the spill with an inert absorbent material such as sand, vermiculite, or a chemical absorbent pad.[2][4]

  • Carefully sweep or scoop the material into a suitable, labeled, and sealed container for disposal, avoiding dust creation.[4]

  • Clean the spill area thoroughly with a suitable solvent and then with soap and water.

Waste Disposal Plan

  • Chemical Waste: All surplus chemical and contaminated materials (e.g., used gloves, bench paper, cleanup materials) must be disposed of as hazardous chemical waste.[1]

  • Containerization: Place waste in a clearly labeled, sealed, and appropriate container. Do not dispose of this material with household garbage or into the sewage system.[1]

  • Procedure: Follow all local, state, and federal regulations for hazardous waste disposal. It is recommended to use a licensed professional waste disposal service.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_disposal 3. Post-Handling & Disposal A Risk Assessment (Review SDS) B Set Up Engineering Controls (Fume Hood, Bench Cover) A->B C Don Personal Protective Equipment (Goggles, Gloves, Lab Coat) B->C D Chemical Handling (Weighing, Transfer, Reaction) C->D E Decontaminate Work Area & Equipment D->E H Segregate & Label Hazardous Waste D->H F Doff PPE Correctly E->F G Wash Hands Thoroughly F->G

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.